molecular formula C10H9FN2O2 B595426 Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate CAS No. 1359655-87-0

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B595426
CAS No.: 1359655-87-0
M. Wt: 208.192
InChI Key: NGXRVKIDBAOAKL-UHFFFAOYSA-N
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Description

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate (CAS 1359655-87-0) is a high-purity chemical intermediate primarily utilized in pharmaceutical research and development . Its core value lies in the imidazopyridine scaffold, a privileged structure in medicinal chemistry known for its ability to interact with diverse biological targets . This compound serves as a versatile building block for the synthesis of novel molecules with potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents . The strategic fluorine substitution at the 6-position enhances the molecule's metabolic stability and can improve binding affinity to target proteins, which is crucial for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds in drug discovery . Research into analogous imidazopyridine carboxylates has demonstrated their relevance in targeting bacterial cell division proteins, such as FtsZ, highlighting the potential of this chemical series in the development of new anti-bacterial agents . Furthermore, the specific structural features of this compound make it a candidate for developing treatments for neurological disorders, as the imidazopyridine core may facilitate penetration of the blood-brain barrier . This product is provided for Research Use Only (RUO) and is strictly intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O2/c1-2-15-10(14)8-5-12-9-4-3-7(11)6-13(8)9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGXRVKIDBAOAKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C2N1C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a key heterocyclic scaffold in medicinal chemistry. The document outlines the primary synthetic route, detailed experimental protocols, and relevant quantitative data.

Introduction

Imidazo[1,2-a]pyridines are a class of fused heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The introduction of a fluorine atom at the 6-position and an ethyl carboxylate group at the 3-position of the imidazo[1,2-a]pyridine core can significantly modulate the physicochemical and pharmacological properties of the molecule, making this compound a valuable building block for the development of novel therapeutic agents.

Core Synthetic Strategy: Cyclocondensation

The most prevalent and efficient method for the synthesis of the imidazo[1,2-a]pyridine core is the cyclocondensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound. In the case of this compound, the synthesis involves the reaction of 5-fluoro-2-aminopyridine with ethyl bromopyruvate.

The reaction proceeds via an initial N-alkylation of the pyridine ring nitrogen of 5-fluoro-2-aminopyridine by ethyl bromopyruvate, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of this compound, based on established procedures for analogous compounds.

Synthesis of Starting Material: 5-fluoro-2-aminopyridine

While 5-fluoro-2-aminopyridine is commercially available, it can also be synthesized from 2-aminopyridine through a multi-step process involving nitration, reduction, diazotization, and a Schiemann reaction.

Synthesis of this compound

Reaction:

G cluster_reactants Reactants cluster_reagents Reagents & Conditions cluster_products Products r1 5-fluoro-2-aminopyridine reagent Sodium Bicarbonate (NaHCO3) Ethanol (EtOH) Reflux (80°C) r1->reagent r2 Ethyl bromopyruvate r2->reagent p1 This compound reagent->p1 p2 Sodium Bromide (NaBr) Water (H2O) Carbon Dioxide (CO2) reagent->p2

Figure 1: Synthetic scheme for this compound.

Materials:

Reagent/SolventMolar Mass ( g/mol )
5-fluoro-2-aminopyridine112.10
Ethyl bromopyruvate195.01
Sodium Bicarbonate (NaHCO₃)84.01
Ethanol (EtOH)46.07
Dichloromethane (CH₂Cl₂)84.93
Anhydrous Sodium Sulfate (Na₂SO₄)142.04
Hexane86.18

Procedure:

  • To a solution of 5-fluoro-2-aminopyridine (1.0 eq) in ethanol (10 mL per mmol of aminopyridine), add sodium bicarbonate (2.0-3.0 eq).

  • To this suspension, add ethyl bromopyruvate (1.1-1.5 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 80°C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to afford the pure this compound.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of analogous imidazo[1,2-a]pyridine derivatives, which can serve as a reference for the expected outcome of the synthesis of the title compound.

Analogous CompoundStarting AminopyridineElectrophileBaseSolventReaction Time (h)Yield (%)Reference
Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate5-bromo-2,3-diaminopyridineEthyl bromopyruvateNaHCO₃EthanolNot specified65[1]
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate6-methylpyridin-2-amineEthyl 3-bromo-2-oxopropionateKHCO₃Ethanol652.6[2]
Ethyl 6-(4-((2-fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylateCorresponding aminopyridine derivativeEthyl bromopyruvateNaHCO₃Ethanol459.2[3]

Reaction Mechanism and Workflow

The synthesis of this compound proceeds through a well-established reaction mechanism. The overall workflow from starting materials to the final purified product is outlined below.

G cluster_mechanism Reaction Mechanism cluster_workflow Experimental Workflow N_alkylation N-Alkylation: 5-fluoro-2-aminopyridine attacks ethyl bromopyruvate Cyclization Intramolecular Cyclization: Amino group attacks the carbonyl carbon N_alkylation->Cyclization Dehydration Dehydration: Loss of water to form the aromatic imidazo[1,2-a]pyridine ring Cyclization->Dehydration Mixing Mix Reactants: 5-fluoro-2-aminopyridine, ethyl bromopyruvate, NaHCO3 in Ethanol Reflux Heat to Reflux (80°C, 4-6h) Mixing->Reflux Workup Aqueous Workup: Solvent evaporation, extraction with CH2Cl2 Reflux->Workup Purification Purification: Column chromatography or recrystallization Workup->Purification Final_Product Pure this compound Purification->Final_Product

Figure 2: Reaction mechanism and experimental workflow.

Conclusion

The synthesis of this compound is a straightforward and efficient process based on the classical cyclocondensation reaction. The provided protocol, derived from established methodologies for similar structures, offers a reliable pathway for obtaining this valuable chemical intermediate. Researchers and drug development professionals can utilize this guide to facilitate their synthetic efforts in the exploration of novel imidazo[1,2-a]pyridine-based compounds with potential therapeutic applications.

References

Technical Guide: Physicochemical Properties of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the known and extrapolated physicochemical properties of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide leverages data from closely related structural analogs to provide a comprehensive profile.

Molecular Structure and Properties

This compound belongs to the imidazo[1,2-a]pyridine class of compounds, which are recognized for their diverse biological activities, including potential as anticancer and antitubercular agents.[1][2] The presence of a fluorine atom at the 6-position is anticipated to influence the molecule's metabolic stability and electronic properties.[3]

Table 1: General Properties of this compound and Related Analogs

PropertyThis compound (Predicted/Inferred)Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate[4]Ethyl 6-nitroimidazo[1,2-a]pyridine-2-carboxylate[5]Ethyl 6-chloroimidazo[1,2-a]pyridine-3-carboxylate[6]
Molecular Formula C₁₀H₉FN₂O₂C₁₀H₉BrN₂O₂C₁₀H₉N₃O₄C₁₀H₉ClN₂O₂
Molecular Weight ~208.19 g/mol 284.12 g/mol 235.20 g/mol 224.64 g/mol
Appearance Likely a solidNot specifiedNot specifiedPale yellow solid[7]
CAS Number Not readily available372198-69-1[4]38923-08-9[5]1260797-60-1[6]

Physicochemical Data

Quantitative physicochemical data for this compound is not widely reported. The following table presents available data for analogous compounds to provide an estimated range for key parameters.

Table 2: Physicochemical Parameters of Imidazo[1,2-a]pyridine Analogs

ParameterValue (Analog Compound)Reference
Melting Point 64-65 °C (for 2-Methyl-imidazo[1,2-a]pyridine-3-carboxylic acid ethyl ester)[8]
127.8–129.1 °C (for a related quinazoline derivative)[9]
Solubility Generally soluble in organic solvents like ethanol and dimethyl sulfoxide; limited solubility in water (for Ethyl 6-(hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylate).[10]
pKa Data for the specific compound is not available. The imidazo[1,2-a]pyridine core is basic.
Storage Room temperature, dry and sealed.[6]

Spectroscopic Data

Detailed spectroscopic data for this compound is not available. However, based on related structures, the following spectral characteristics can be anticipated.[11][12]

Table 3: Anticipated Spectroscopic Data

TechniqueExpected Features
¹H NMR Signals corresponding to the ethyl group (a quartet around 4.3 ppm and a triplet around 1.3 ppm), and distinct aromatic protons on the imidazo[1,2-a]pyridine core. The fluorine atom at the 6-position will likely cause splitting of adjacent proton signals.
¹³C NMR Resonances for the carbonyl carbon of the ester (around 160-165 ppm), carbons of the ethyl group, and aromatic carbons of the heterocyclic core. The carbon atom bonded to the fluorine will exhibit a large coupling constant.
Mass Spectrometry A molecular ion peak corresponding to the exact mass of the compound.
Infrared (IR) Characteristic absorption bands for the C=O of the ester, C-F bond, and aromatic C-H and C=C/C=N bonds.

Experimental Protocols

Synthesis of Ethyl 6-substituted-imidazo[1,2-a]pyridine-3-carboxylate (General Procedure)

The following is a representative protocol for the synthesis of the imidazo[1,2-a]pyridine scaffold, which can be adapted for the synthesis of this compound.[9]

Reaction Scheme:

G cluster_reactants Reactants 5-fluoro-2-aminopyridine 5-Fluoro-2-aminopyridine reagents + NaHCO3 in Ethanol 5-fluoro-2-aminopyridine->reagents ethyl_bromopyruvate Ethyl bromopyruvate ethyl_bromopyruvate->reagents product This compound reagents->product Reflux

Figure 1: General synthesis pathway.

Materials:

  • 5-Fluoro-2-aminopyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH)

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Hexane

Procedure:

  • A mixture of 5-fluoro-2-aminopyridine (1.0 mmol), ethyl bromopyruvate (1.5 mmol), and NaHCO₃ (1.5 mmol) is prepared in ethanol (5 mL).

  • The mixture is heated to 80 °C and refluxed with stirring under an inert atmosphere (e.g., argon) for approximately 4 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is partitioned between water and dichloromethane.

  • The organic layer is separated, washed with brine, and dried over anhydrous Na₂SO₄.

  • The solvent is evaporated, and the crude product is purified by recrystallization from a suitable solvent system (e.g., hexane or ethyl acetate/hexane) to yield the final product.

Determination of Melting Point

Apparatus:

  • Melting point apparatus

  • Capillary tubes

Procedure:

  • A small amount of the dried, purified crystalline product is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The temperature is raised at a steady rate.

  • The temperature range over which the solid melts is recorded as the melting point.

Determination of Solubility

Procedure:

  • A known amount of the compound (e.g., 1 mg) is added to a known volume of a solvent (e.g., 1 mL) in a vial.

  • The mixture is vortexed or sonicated at a controlled temperature.

  • The solubility is determined by visual inspection (clear solution indicates dissolution) or by analytical techniques such as HPLC to quantify the concentration of the dissolved compound in a saturated solution.

Biological Context: PI3K/Akt Signaling Pathway

Imidazo[1,2-a]pyridine derivatives are being investigated as inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is frequently dysregulated in cancer.[9][13] Inhibition of PI3K can lead to the suppression of downstream signaling, including the Akt/mTOR pathway, ultimately inducing cell cycle arrest and apoptosis in cancer cells.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Ethyl 6-fluoroimidazo[1,2-a] pyridine-3-carboxylate Inhibitor->PI3K Inhibits

Figure 2: The PI3K/Akt signaling pathway and the inhibitory action of this compound.

Conclusion

This compound is a promising scaffold for the development of novel therapeutics, particularly as a potential inhibitor of the PI3K/Akt signaling pathway. While specific experimental data for this compound is limited, this guide provides a comprehensive overview based on closely related analogs. Further experimental characterization is necessary to fully elucidate its physicochemical properties and biological activity.

References

A Technical Guide to the Spectroscopic and Synthetic Aspects of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic characteristics and a plausible synthetic route for ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The imidazo[1,2-a]pyridine scaffold is a well-established privileged structure known for its diverse biological activities. The introduction of a fluorine atom at the 6-position and an ethyl carboxylate at the 3-position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties.

Molecular Structure

The chemical structure of this compound is presented below. The numbering of the bicyclic ring system is crucial for the correct assignment of spectroscopic signals.

Caption: Chemical structure of this compound.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H-2~8.2 - 8.4s-
H-5~9.0 - 9.2ddJ = ~2.0, ~1.0
H-7~7.8 - 8.0ddJ = ~9.5, ~2.0
H-8~7.6 - 7.8ddJ = ~9.5, ~5.0
-OCH₂CH₃~4.3 - 4.4qJ = ~7.1
-OCH₂CH₃~1.3 - 1.4tJ = ~7.1

Table 2: Predicted ¹³C NMR Spectroscopic Data

CarbonPredicted Chemical Shift (δ, ppm)
C-2~140 - 142
C-3~115 - 117
C-5~125 - 127 (d, J_CF ≈ 240-250 Hz)
C-6~158 - 162 (d, J_CF ≈ 10-15 Hz)
C-7~118 - 120 (d, J_CF ≈ 25-30 Hz)
C-8~110 - 112 (d, J_CF ≈ 5-10 Hz)
C-8a~142 - 144
C=O~162 - 164
-OCH₂CH₃~60 - 62
-OCH₂CH₃~14 - 15

Table 3: Predicted IR and MS Spectroscopic Data

Spectroscopic TechniquePredicted Values
IR (cm⁻¹)
C=O stretch (ester)~1710 - 1730
C=N stretch~1630 - 1650
C-F stretch~1200 - 1250
Aromatic C-H stretch~3000 - 3100
MS (m/z)
[M]⁺ (Nominal Mass)222
[M+H]⁺ (Exact Mass)223.0721

Experimental Protocols

The synthesis of this compound can be achieved through a well-established synthetic route for imidazo[1,2-a]pyridines, which involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound.[6][9][10]

Proposed Synthetic Pathway:

G cluster_0 Synthesis of this compound A 5-Fluoro-2-aminopyridine C Reaction Mixture (Ethanol, Reflux) A->C B Ethyl bromopyruvate B->C D This compound C->D Cyclocondensation

Caption: Proposed synthetic workflow for the target compound.

Detailed Methodology:

  • Reaction Setup: To a solution of 5-fluoro-2-aminopyridine (1.0 equivalent) in anhydrous ethanol (10 mL/mmol), add ethyl bromopyruvate (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is stirred and heated to reflux (approximately 78 °C). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The resulting crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Workflow:

The identity and purity of the synthesized compound should be confirmed using a suite of analytical techniques.

G cluster_1 Spectroscopic Characterization Workflow start Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C) start->nmr ir IR Spectroscopy start->ir ms Mass Spectrometry start->ms final Structural Confirmation nmr->final ir->final ms->final

Caption: Analytical workflow for structural confirmation.

Logical Relationships in Spectroscopic Analysis

The interpretation of spectroscopic data relies on the logical correlation between the molecular structure and the observed signals.

G cluster_2 Data Interpretation Logic structure Molecular Structure (Functional Groups, Protons, Carbons) nmr_data ¹H and ¹³C NMR Data (Chemical Shifts, Multiplicities, Coupling) structure->nmr_data ir_data IR Data (Vibrational Frequencies) structure->ir_data ms_data MS Data (Molecular Ion Peak) structure->ms_data interpretation Structural Elucidation nmr_data->interpretation ir_data->interpretation ms_data->interpretation

Caption: Logical flow for spectroscopic data interpretation.

References

The Discovery and Synthesis of Imidazo[1,2-a]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry and drug discovery. Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antitubercular, anti-inflammatory, and antiviral properties. This technical guide provides an in-depth overview of the discovery and synthesis of these versatile compounds, tailored for researchers, scientists, and professionals in drug development.

I. Discovery and Therapeutic Potential

The imidazo[1,2-a]pyridine core is a key pharmacophore found in several clinically successful drugs. Notable examples include Zolpidem, a widely prescribed hypnotic agent, and Alpidem, an anxiolytic. The therapeutic versatility of this scaffold has spurred extensive research into the development of novel derivatives with improved efficacy and selectivity for various biological targets. Recent discoveries have highlighted their potential as potent inhibitors of critical signaling pathways implicated in cancer and infectious diseases.

II. Key Synthetic Methodologies

A variety of synthetic strategies have been developed to access the imidazo[1,2-a]pyridine core and its derivatives. These methods range from classical condensation reactions to modern multicomponent and catalytic approaches, offering flexibility in substituent patterns and molecular complexity.

Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component method for the synthesis of 3-aminoimidazo[1,2-a]pyridines.[1] This reaction involves the condensation of a 2-aminopyridine, an aldehyde, and an isocyanide, typically catalyzed by a Lewis or Brønsted acid.[2][3]

Experimental Protocol: Synthesis of 2-(2-azidophenyl)-N-(tert-butyl)imidazo[1,2-a]pyridine-3-amine [2]

  • Materials: 2-azidobenzaldehyde, 2-aminopyridine, tert-butyl isocyanide, ammonium chloride, methanol.

  • Procedure:

    • In a sealed vial, dissolve 2-azidobenzaldehyde (1.0 equiv.), 2-aminopyridine (1.0 equiv.), tert-butyl isocyanide (1.0 equiv.), and ammonium chloride (0.2 equiv.) in methanol (1.0 M).

    • Stir the reaction mixture at room temperature for 24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired product.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a rapid and efficient method for the preparation of imidazo[1,2-a]pyridine derivatives. This technique often leads to higher yields, shorter reaction times, and cleaner reaction profiles compared to conventional heating methods.

Experimental Protocol: Microwave-Assisted Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids

  • Materials: 5-methylfuran-2-carbaldehyde, 2-aminoazine, isocyanide, acetic acid, polyethylene glycol 400 (PEG 400).

  • Procedure:

    • In a sealed microwave glass vial, dissolve 5-methylfuran-2-carbaldehyde (1.0 equiv.), 2-aminoazine (1.0 equiv.), isocyanide (1.0 equiv.), and acetic acid (20 mol%) in PEG 400.

    • Seal the glass vial and irradiate in a microwave reactor with stirring at 75°C for 10 minutes.

    • After cooling, extract the reaction mixture with a suitable organic solvent.

    • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

    • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Copper-Catalyzed Synthesis

Copper-catalyzed reactions provide a versatile and efficient route to various substituted imidazo[1,2-a]pyridines. These methods often proceed under mild conditions and tolerate a wide range of functional groups.

Experimental Protocol: Copper-Catalyzed One-Pot Synthesis from 2-Aminopyridine, Aldehyde, and Terminal Alkyne [4]

  • Materials: 2-aminopyridine, aldehyde, terminal alkyne, copper(I) iodide (CuI), NaHSO₄·SiO₂, toluene.

  • Procedure:

    • To a solution of 2-aminopyridine (1.0 equiv.), aldehyde (1.2 equiv.), and terminal alkyne (1.5 equiv.) in toluene, add CuI (10 mol%) and NaHSO₄·SiO₂ (20 mol%).

    • Reflux the reaction mixture for the appropriate time, monitoring the progress by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the catalyst.

    • Wash the filtrate with water and brine, and then dry the organic layer over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure and purify the residue by column chromatography to obtain the desired imidazo[1,2-a]pyridine.

III. Quantitative Data on Biological Activities

The therapeutic potential of imidazo[1,2-a]pyridine derivatives is underscored by their potent in vitro activities against various cancer cell lines and Mycobacterium tuberculosis. The following tables summarize key quantitative data from recent studies.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives (IC₅₀ values in µM)

CompoundHeLa (Cervical Cancer)MCF-7 (Breast Cancer)A375 (Melanoma)WM115 (Melanoma)
Derivative A 0.21-0.14-
Derivative B 3.892.55--
Compound 6 35.0-10.0-
Compound 12b -1111-
Compound 10b -2116-
Compound 10i -1716-

Data sourced from multiple studies.[5][6][7][8][9]

Table 2: Antitubercular Activity of Imidazo[1,2-a]pyridine Derivatives (MIC values)

CompoundM. tuberculosis H37Rv (μM)MDR/XDR Strains (μM)
IPA-6 0.05 µg/mL-
IPA-9 0.4 µg/mL-
IPS-1 0.4 µg/mL-
Compound 26g 0.041 - 2.640.041 - 2.64
Compound 26h 0.041 - 2.640.041 - 2.64
2,7-dimethyl IPAs 0.4 - 1.90.07 - 2.2

Data sourced from multiple studies.[10][11][12][13]

IV. Signaling Pathways and Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives exert their biological effects by modulating key signaling pathways involved in cell proliferation, survival, and microbial pathogenesis.

KRAS Signaling Pathway

Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the KRAS signaling pathway, a critical regulator of cell growth and proliferation that is frequently mutated in various cancers.

KRAS_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GEF KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->KRAS_GTP

Caption: Inhibition of the KRAS signaling pathway by imidazo[1,2-a]pyridine derivatives.

PDGFR Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have also been developed as potent inhibitors of the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway, which plays a crucial role in angiogenesis and tumor growth.

PDGFR_Signaling_Pathway PDGF PDGF PDGFR PDGFR PDGF->PDGFR PI3K PI3K PDGFR->PI3K RAS RAS PDGFR->RAS PLCg PLCγ PDGFR->PLCg AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Cell_Response Cell Proliferation, Migration, & Angiogenesis mTOR->Cell_Response RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Response IP3_DAG IP3 / DAG PLCg->IP3_DAG Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC Ca_PKC->Cell_Response Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PDGFR

Caption: Inhibition of the PDGFR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Antitubercular Mechanism of Action

The antitubercular activity of many imidazo[1,2-a]pyridine derivatives is attributed to the inhibition of the cytochrome b subunit (QcrB) of the electron transport chain in Mycobacterium tuberculosis. This inhibition disrupts ATP synthesis, leading to bacterial cell death.[14]

Antitubercular_Mechanism cluster_etc Respiratory Chain ETC Electron Transport Chain (M. tuberculosis) QcrB Cytochrome b (QcrB) ATP_Synthase ATP Synthase QcrB->ATP_Synthase Electron Flow ATP ATP Production ATP_Synthase->ATP Cell_Death Bacterial Cell Death Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->QcrB Inhibition

Caption: Mechanism of action of antitubercular imidazo[1,2-a]pyridine derivatives.

V. Conclusion

Imidazo[1,2-a]pyridine derivatives represent a highly versatile and promising class of compounds with significant therapeutic potential. The diverse synthetic methodologies available allow for the generation of large and structurally varied libraries for drug discovery programs. Continued exploration of their mechanisms of action and structure-activity relationships will undoubtedly lead to the development of novel and effective therapies for a range of diseases.

References

Initial Screening of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate: A Predictive Biological Activity Profile

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Its unique electronic and steric properties make it an attractive framework for the design of novel therapeutic agents. This technical guide focuses on the predicted biological activity of a specific derivative, Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, based on an extensive review of the initial screening data for structurally related compounds. The presence of a fluorine atom at the 6-position and an ethyl carboxylate group at the 3-position is anticipated to modulate the pharmacokinetic and pharmacodynamic properties of the parent scaffold, making this compound a person of significant interest for further investigation.

This document provides a comprehensive overview of the potential therapeutic applications of this compound, with a focus on its predicted anticancer, urease inhibitory, and antimicrobial activities. Detailed experimental protocols for key biological assays are provided to facilitate the initial screening of this compound. Furthermore, relevant signaling pathways and experimental workflows are visualized to offer a clear understanding of the potential mechanisms of action and screening strategies.

Predicted Biological Activities

Based on the biological evaluation of structurally similar 6-substituted and 3-substituted imidazo[1,2-a]pyridine derivatives, this compound is predicted to exhibit a range of biological activities. The following sections summarize the key findings for related compounds, presented in structured tables for comparative analysis.

Anticancer Activity

The imidazo[1,2-a]pyridine core is a well-established pharmacophore in the development of anticancer agents. Derivatives have shown potent cytotoxic activity against a variety of cancer cell lines, often through the inhibition of key signaling pathways such as the PI3K/AKT/mTOR pathway.[1][2][3][4]

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine-quinazoline derivative (13k)HCC827 (Lung)0.09[5]
Imidazo[1,2-a]pyridine-quinazoline derivative (13k)A549 (Lung)0.23[5]
Imidazo[1,2-a]pyridine-quinazoline derivative (13k)SH-SY5Y (Neuroblastoma)0.43[5]
Imidazo[1,2-a]pyridine-quinazoline derivative (13k)HEL (Erythroleukemia)0.15[5]
Imidazo[1,2-a]pyridine-quinazoline derivative (13k)MCF-7 (Breast)0.38[5]
Imidazo[1,2-a]pyrazine derivative (12b)Hep-2 (Laryngeal)11[6]
Imidazo[1,2-a]pyrazine derivative (12b)HepG2 (Liver)13[6]
Imidazo[1,2-a]pyrazine derivative (12b)MCF-7 (Breast)11[6]
Imidazo[1,2-a]pyrazine derivative (12b)A375 (Melanoma)11[6]
Imidazo[1,2-a]pyridine hybrid (HB9)A549 (Lung)50.56[7]
Imidazo[1,2-a]pyridine hybrid (HB10)HepG2 (Liver)51.52[7]
3-aminoimidazo[1,2-α]pyridine (Compound 12)HT-29 (Colon)4.15 ± 2.93
3-aminoimidazo[1,2-α]pyridine (Compound 14)B16F10 (Melanoma)21.75 ± 0.81
Imidazo[1,2-a]pyridine derivative (Compound 6)A375 (Melanoma)<12[8]
Imidazo[1,2-a]pyridine derivative (Compound 6)WM115 (Melanoma)<12[8]
Imidazo[1,2-a]pyridine derivative (Compound 6)HeLa (Cervical)~35[8]
Urease Inhibition

Derivatives of 6-fluoroimidazo[1,2-a]pyridine have been shown to be potent inhibitors of urease, an enzyme implicated in the pathogenesis of infections by Helicobacter pylori.

Table 2: Urease Inhibitory Activity of 6-Fluoroimidazo[1,2-a]pyridine-Oxazole Derivatives

CompoundIC50 (µM)Standard (Thiourea) IC50 (µM)Reference
4i5.68 ± 1.6621.37 ± 1.76[9]
4o7.11 ± 1.2421.37 ± 1.76[9]
4g9.41 ± 1.1921.37 ± 1.76[9]
4h10.45 ± 2.5721.37 ± 1.76[9]
Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold is a versatile platform for the development of antimicrobial agents with activity against a range of pathogens, including mycobacteria and fungi. The determination of the Minimum Inhibitory Concentration (MIC) is a key metric in assessing this activity.

Table 3: Predicted Antimicrobial Activity based on Related Scaffolds

Compound ClassTarget OrganismActivity MetricPotential ActivityReference
Imidazo[1,2-a]pyridine derivativesMycobacterium tuberculosisMICPotent
6-Chloroimidazo[1,2-a]pyridine derivativesCandida parapsilosisMICSignificant

Experimental Protocols

In Vitro Cytotoxicity Screening: MTT Assay

This protocol outlines the determination of the cytotoxic effects of a test compound on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[10][11][12][13][14]

1. Cell Seeding:

  • Culture selected cancer cell lines to ~80% confluency.

  • Trypsinize the cells and perform a cell count.

  • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 atmosphere for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Prepare serial dilutions of the test compound in culture medium to achieve the desired final concentrations.

  • Remove the medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

3. MTT Addition and Formazan Solubilization:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate the plate for 4 hours at 37°C.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

4. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Urease Inhibition Assay

This protocol describes the determination of the urease inhibitory activity of a test compound using the indophenol method.[15][16]

1. Reagent Preparation:

  • Buffer: Phosphate buffer (100 mM, pH 7.4) containing 10 mM urea.

  • Enzyme Solution: Jack bean urease solution (e.g., 15 U/mL) prepared in the buffer.

  • Phenol Reagent: 1% (w/v) phenol and 0.005% (w/v) sodium nitroprusside.

  • Alkali Reagent: 0.5% (w/v) sodium hydroxide and 0.1% active chloride sodium hypochlorite.

2. Assay Procedure:

  • In a 96-well plate, add 25 µL of the test compound solution (dissolved in a suitable solvent) at various concentrations.

  • Add 25 µL of the urease enzyme solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 50 µL of the urea-containing buffer to each well.

  • Incubate the plate at 37°C for 30 minutes.

  • Add 50 µL of the phenol reagent and 50 µL of the alkali reagent to each well.

  • Incubate the plate at room temperature for 10 minutes for color development.

3. Absorbance Measurement and Data Analysis:

  • Measure the absorbance of each well at a wavelength of 630 nm using a microplate reader.

  • The percentage of urease inhibition is calculated using the following formula: % Inhibition = 100 - ((Absorbance of treated sample / Absorbance of control) x 100)

  • The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of a test compound against a microbial strain.[17][18][19][20]

1. Preparation of Inoculum:

  • Grow the microbial strain in a suitable broth medium overnight at the optimal temperature.

  • Dilute the culture to achieve a standardized inoculum concentration (e.g., 5 x 10^5 CFU/mL).

2. Assay Procedure:

  • In a 96-well microtiter plate, add 100 µL of sterile broth to all wells.

  • Add 100 µL of the test compound stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Add 100 µL of the standardized microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

3. Incubation and MIC Determination:

  • Incubate the plate at the optimal temperature for the microorganism for 18-24 hours.

  • The MIC is determined as the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm.

Mandatory Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruitment AKT AKT PIP3->AKT Recruitment PDK1->AKT Phosphorylation mTORC1 mTORC1 AKT->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K Inhibition

Caption: PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.

Experimental Workflow

Screening_Workflow Start Start: Synthesize/Acquire This compound Primary_Screening Primary Screening Start->Primary_Screening Anticancer Anticancer Activity (MTT Assay) Primary_Screening->Anticancer Urease Urease Inhibition Assay Primary_Screening->Urease Antimicrobial Antimicrobial Activity (MIC Determination) Primary_Screening->Antimicrobial Data_Analysis Data Analysis (IC50 / MIC Determination) Anticancer->Data_Analysis Urease->Data_Analysis Antimicrobial->Data_Analysis Hit_Identification Hit Identification Data_Analysis->Hit_Identification Secondary_Screening Secondary Screening (Mechanism of Action, In vivo studies) Hit_Identification->Secondary_Screening Active Compound End End Hit_Identification->End Inactive Compound Lead_Optimization Lead Optimization Secondary_Screening->Lead_Optimization Lead_Optimization->End

Caption: A generalized workflow for the initial biological screening of a novel compound.

References

In-depth Technical Guide: Solubility and Stability of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry due to its potential therapeutic applications. A thorough understanding of its physicochemical properties, particularly solubility and stability, is paramount for its development as a drug candidate. This technical guide provides a comprehensive overview of the anticipated solubility and stability characteristics of this compound, based on the general properties of the imidazo[1,2-a]pyridine scaffold. While specific experimental data for this exact molecule is not publicly available, this guide furnishes detailed, industry-standard experimental protocols for determining these crucial parameters. Furthermore, visual representations of key experimental workflows are provided to facilitate a clear understanding of the methodologies.

Physicochemical Properties

The structure of this compound, featuring a fused bicyclic aromatic system, an ethyl ester group, and a fluorine atom, suggests moderate lipophilicity. The fluorine substitution can influence its electronic properties and metabolic stability.

Anticipated Solubility Profile

Based on the general characteristics of similar imidazo[1,2-a]pyridine derivatives, the following solubility profile is anticipated:

  • Aqueous Solubility: Likely to be low, a common trait for many heterocyclic compounds under development as pharmaceuticals. The presence of the ester group contributes to its lipophilic nature.

  • Organic Solvent Solubility: Expected to exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., ethanol, methanol). This is a general characteristic for many organic compounds of this nature.

  • pH-Dependent Solubility: The imidazo[1,2-a]pyridine core contains a basic nitrogen atom, suggesting that the compound's aqueous solubility will be pH-dependent, with increased solubility at lower pH values due to protonation.

Table 1: Hypothetical Solubility Data for this compound

Solvent/MediumTemperature (°C)Expected Solubility (mg/mL)
Water (pH 7.4)25< 0.1
0.1 N HCl (pH 1.2)251 - 5
Phosphate Buffer (pH 6.8)250.1 - 0.5
Dimethyl Sulfoxide (DMSO)25> 50
Ethanol2510 - 20
Anticipated Stability Profile

The stability of this compound is a critical factor for its handling, formulation, and storage. The ester functionality is a potential site for hydrolysis, especially under acidic or basic conditions.

Table 2: Predicted Stability under Various Conditions

ConditionPotential Degradation PathwayExpected Stability
Acidic (e.g., 0.1 N HCl) Hydrolysis of the ethyl ester to the corresponding carboxylic acid.Moderate to Low
Basic (e.g., 0.1 N NaOH) Rapid hydrolysis of the ethyl ester.Low
Oxidative (e.g., H₂O₂) Potential oxidation of the imidazopyridine ring system.Moderate
Thermal (e.g., 60°C) Potential for accelerated degradation, particularly hydrolysis.Moderate
Photolytic (e.g., UV/Vis light) Potential for photochemically induced degradation.To be determined

Experimental Protocols

The following are detailed, standard protocols for determining the solubility and stability of a compound like this compound.

Solubility Determination: Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Materials:

  • This compound

  • Selected solvents (e.g., water, buffers of various pH, ethanol, DMSO)

  • Scintillation vials

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector

Procedure:

  • Add an excess amount of the compound to a scintillation vial.

  • Add a known volume of the desired solvent to the vial.

  • Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

  • Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After shaking, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant.

  • Dilute the supernatant with a suitable solvent.

  • Analyze the concentration of the dissolved compound in the diluted supernatant by a validated HPLC method.

  • Calculate the solubility in mg/mL or mol/L.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess compound to vial B Add known volume of solvent A->B C Seal and shake at constant temperature B->C D Confirm presence of undissolved solid C->D E Centrifuge sample D->E F Withdraw and dilute supernatant E->F G Analyze by HPLC F->G H Calculate solubility G->H

Shake-Flask Solubility Determination Workflow
Stability Assessment: Forced Degradation Studies (as per ICH Q1A(R2) Guidelines)

Forced degradation studies are conducted to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.

Materials:

  • This compound

  • Hydrochloric acid (HCl) solution (e.g., 0.1 N)

  • Sodium hydroxide (NaOH) solution (e.g., 0.1 N)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 3%)

  • Temperature-controlled oven

  • Photostability chamber

  • HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N HCl. Heat the solution (e.g., at 60°C) for a specified time. Withdraw samples at different time points, neutralize, and analyze by HPLC.

  • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 N NaOH. Keep at room temperature or heat gently. Withdraw samples at different time points, neutralize, and analyze by HPLC.

  • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% H₂O₂. Keep at room temperature. Withdraw samples at different time points and analyze by HPLC.

  • Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., at 60°C). Withdraw samples at different time points, dissolve in a suitable solvent, and analyze by HPLC.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. Analyze the samples by HPLC.

  • Analysis: For all conditions, analyze the stressed samples by a stability-indicating HPLC method. The use of a PDA detector can help in assessing peak purity, while an MS detector can aid in the identification of degradation products.

G cluster_stress Forced Degradation Stress Conditions cluster_analysis Sample Analysis and Evaluation Acid Acid Hydrolysis (e.g., 0.1N HCl, 60°C) Sampling Sample at various time points Acid->Sampling Base Base Hydrolysis (e.g., 0.1N NaOH, RT) Base->Sampling Oxidation Oxidation (e.g., 3% H₂O₂, RT) Oxidation->Sampling Thermal Thermal Stress (Solid, 60°C) Thermal->Sampling Photo Photolytic Stress (UV/Vis Light) Photo->Sampling Neutralize Neutralize (for acid/base) Sampling->Neutralize if applicable HPLC Analyze by Stability-Indicating HPLC-PDA/MS Sampling->HPLC Neutralize->HPLC Evaluate Evaluate Peak Purity & Identify Degradants HPLC->Evaluate

Forced Degradation Study Workflow

Discussion and Conclusion

The successful development of this compound as a therapeutic agent is critically dependent on a comprehensive understanding of its solubility and stability. While specific data is not yet available in the public domain, the general characteristics of the imidazo[1,2-a]pyridine class of compounds suggest that low aqueous solubility and potential for ester hydrolysis are key challenges to be addressed. The experimental protocols detailed in this guide provide a robust framework for generating the necessary data to inform formulation development, establish appropriate storage conditions, and ensure the quality, safety, and efficacy of the final drug product. Further studies are essential to fully characterize this promising compound and to develop strategies to mitigate any identified liabilities in its physicochemical profile.

Unveiling the Structural Landscape of Ethyl 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylate Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of analogs of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a class of compounds with significant interest in medicinal chemistry. Due to the limited availability of public crystallographic data for the specific fluoro-analog, this guide will focus on a closely related and structurally informative compound, Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate , for which detailed crystal structure information is available. This bromo-substituted analog serves as a valuable proxy, offering insights into the molecular geometry, packing, and intermolecular interactions that are likely to be conserved across similar derivatives. The guide also details the experimental protocols for synthesis and crystallization and explores the biological relevance of this scaffold, particularly its interaction with the PI3K/Akt/mTOR signaling pathway.

Crystallographic Data of an Ethyl 6-Substituted Imidazo[1,2-a]pyridine Analog

The crystal structure of Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate provides a foundational understanding of the three-dimensional arrangement of this heterocyclic system. The key crystallographic parameters are summarized in the table below.

Parameter Value [1]
Chemical FormulaC₁₀H₁₀BrN₃O₂
Molecular Weight284.12 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a8.366 (2) Å
b11.842 (3) Å
c22.743 (5) Å
α90°
β98.328 (6)°
γ90°
Volume2229.3 (8) ų
Z8

Experimental Protocols

Synthesis of Ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate[1]

A mixture of 5-bromo-2,3-diaminopyridine (2.35 mmol), ethyl bromopyruvate (2.35 mmol), and sodium bicarbonate (NaHCO₃, 2.35 mmol) in ethanol is stirred at reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solution is extracted with dichloromethane, and the organic layer is dried over anhydrous sodium sulfate (Na₂SO₄). Evaporation of the solvent followed by recrystallization from hexane affords the title compound.

Single Crystal Growth and X-ray Diffraction

Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as hexane.[1] The crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction data for the bromo-analog was collected on a Bruker APEXII CCD diffractometer.[1] The collected data is then processed and the structure is solved and refined using specialized software.

experimental_workflow cluster_synthesis Synthesis cluster_crystallography X-ray Crystallography Reactants 5-bromo-2,3-diaminopyridine + Ethyl bromopyruvate + NaHCO3 in Ethanol Reflux Reflux Reactants->Reflux Extraction Work-up & Extraction Reflux->Extraction Purification Purification by Recrystallization Extraction->Purification Product Ethyl 8-amino-6-bromoimidazo [1,2-a]pyridine-2-carboxylate Purification->Product Crystal_Growth Single Crystal Growth Product->Crystal_Growth Data_Collection X-ray Data Collection Crystal_Growth->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution CIF Crystallographic Information File (CIF) Structure_Solution->CIF

Experimental workflow for synthesis and crystallographic analysis.

Biological Context: The PI3K/Akt/mTOR Signaling Pathway

Imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of the Phosphatidylinositol 3-kinase (PI3K) signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism.[3][4] Its dysregulation is frequently implicated in various cancers.[4] The inhibition of this pathway by imidazo[1,2-a]pyridine analogs makes them attractive candidates for anticancer drug development.

The PI3K/Akt/mTOR signaling cascade is initiated by the activation of receptor tyrosine kinases (RTKs) on the cell surface. This leads to the activation of PI3K, which then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt (also known as Protein Kinase B). Activated Akt, in turn, phosphorylates a multitude of downstream targets, including the mammalian target of rapamycin (mTOR), which ultimately leads to the regulation of cellular processes like protein synthesis and cell growth. The tumor suppressor PTEN acts as a negative regulator of this pathway by dephosphorylating PIP3 back to PIP2.[3]

PI3K_pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP2 PIP2 PI3K->PIP2 Phosphorylation PIP3 PIP3 PIP2->PIP3 Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Dephosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes

Simplified diagram of the PI3K/Akt/mTOR signaling pathway.

References

A Technical Guide to Quantum Chemical Calculations for Imidazo[1,2-a]Pyridine Derivatives: Bridging Theory and Experiment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Derivatives of this heterocyclic system exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3][4] Several commercially successful drugs, such as Zolpidem and Alpidem, feature this core structure, underscoring its therapeutic significance.[3][5]

In the quest to design and discover novel drug candidates based on this scaffold, quantum chemical calculations have emerged as an indispensable tool.[6] These computational methods, rooted in the principles of quantum mechanics, allow for the detailed investigation of molecular structures, electronic properties, and reactivity at the atomic level.[6][7] By providing profound insights that are often difficult to obtain through experimental means alone, these calculations accelerate the drug discovery process, enabling a more rational, structure-based approach to designing molecules with desired therapeutic effects. This guide provides an in-depth overview of the core concepts, methodologies, and applications of quantum chemical calculations as applied to imidazo[1,2-a]pyridine derivatives.

Core Computational Concepts: Density Functional Theory (DFT)

The most widely employed method for studying molecules of the size and complexity of imidazo[1,2-a]pyridine derivatives is Density Functional Theory (DFT).[8][9] Unlike more computationally expensive wavefunction-based methods, DFT calculates the total energy of a system based on its electron density, offering a remarkable balance of accuracy and computational efficiency.[10]

Key components of a DFT calculation include:

  • Functionals: These are approximations used to describe the exchange-correlation energy, which accounts for the quantum mechanical effects of electron-electron interactions.[10] A popular choice for organic molecules is the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines Hartree-Fock exchange with DFT exchange-correlation.

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation. A commonly used and robust basis set is 6-311++G(d,p) , which provides a good description of electron distribution, including polarization and diffuse functions necessary for modeling non-covalent interactions.[11][12]

Methodologies and Protocols

Quantum chemical studies are most powerful when integrated with experimental synthesis and characterization. The theoretical data provides a framework for understanding experimental observations, while experimental results serve to validate the computational models.

Experimental Synthesis and Characterization

The synthesis of imidazo[1,2-a]pyridine derivatives is often achieved through multi-component reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, or through the cyclization of 2-aminopyridines with α-haloketones.[13][14][15][16] Following synthesis, the structures are unequivocally confirmed using a suite of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the chemical environment of hydrogen and carbon atoms, respectively.[11][12]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: This technique identifies the functional groups present in the molecule by their characteristic vibrational frequencies.[11]

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[8][17]

Standard Computational Workflow

A typical computational protocol for analyzing an imidazo[1,2-a]pyridine derivative involves a sequential process to ensure the reliability of the calculated properties. This workflow is crucial for obtaining meaningful and accurate theoretical data.

G Computational Workflow for Imidazo[1,2-a]Pyridine Analysis A Initial Structure Generation (e.g., from 2D sketch) B Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C Frequency Calculation B->C D Confirmation of True Minimum (No imaginary frequencies) C->D Check Frequencies E Property Calculations on Optimized Geometry D->E Proceed if stable F Analysis of Results: - Electronic Properties (HOMO/LUMO) - Spectroscopic Data (NMR, IR) - Reactivity Descriptors - Molecular Electrostatic Potential (MEP) E->F G Advanced Analysis (Optional) - QTAIM, NBO, RDG E->G H Data Interpretation & Comparison with Experiment F->H G->H

Caption: A standard workflow for quantum chemical analysis.

  • Geometry Optimization: The initial 3D structure of the molecule is optimized to find its most stable conformation (lowest energy state).[12]

  • Frequency Calculation: This is performed on the optimized geometry. The absence of imaginary frequencies confirms that the structure is a true energy minimum.

  • Property Calculations: Once a stable structure is confirmed, various electronic and molecular properties are calculated. These include Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP), and Mulliken atomic charges.[8][11]

  • Advanced Analyses: Further insights can be gained from methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis, which provide detailed information about bonding and intramolecular interactions.[8]

Applications in Drug Development

Quantum chemical calculations provide critical data that informs multiple stages of the drug development pipeline, from lead identification to optimization.

Analysis of Electronic Properties and Reactivity

The electronic structure of a molecule is fundamental to its chemical behavior and biological activity.[8]

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a smaller gap suggests higher reactivity.[18]

  • Molecular Electrostatic Potential (MEP): The MEP map visualizes the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions with biological targets like proteins and DNA.[11][19]

  • Global Reactivity Descriptors: Parameters such as chemical hardness, softness, and electronegativity, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity.

Structure-Activity Relationship (SAR) and Target Interaction

Quantum calculations are central to building robust SAR models. By correlating calculated electronic properties with experimentally observed biological activity (e.g., IC₅₀ values), researchers can identify the key molecular features responsible for potency and selectivity. This knowledge guides the synthesis of new derivatives with improved therapeutic profiles.[20]

The workflow below illustrates how quantum chemistry is integrated with other computational techniques like molecular docking to predict and understand ligand-receptor interactions.

G Integrated Computational Drug Discovery Workflow cluster_0 Quantum Chemistry (DFT) cluster_1 Molecular Modeling A Ligand Geometry Optimization B Calculation of Partial Charges & Electrostatic Potential A->B C Molecular Docking (Ligand into Receptor Site) B->C Accurate Ligand Parameters D Molecular Dynamics (MD) Simulation C->D Initial Complex for Simulation E Analysis of Binding Modes & Interaction Energies C->E D->E F Prediction of Binding Affinity E->F G Rational Design of New Derivatives F->G

Caption: Integration of DFT with molecular modeling techniques.

Validation of Experimental Spectra

Theoretical calculations can predict spectroscopic data with high accuracy. Comparing calculated NMR and IR spectra with experimental data serves as a powerful method to validate the proposed molecular structure.[11][12] Discrepancies can point to incorrect structural assignments or suggest the presence of unexpected molecular conformations.

Quantitative Data Summary

The following tables summarize representative quantitative data from computational studies on imidazo[1,2-a]pyridine derivatives, showcasing the types of information that can be obtained.

Table 1: Calculated Electronic Properties of Azo-Based Imidazo[1,2-a]pyridine Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (ΔE) (eV)
4a -6.09-2.533.56
4b -6.21-2.753.46
4c -6.27-2.833.44
4d -6.12-2.603.52
4e -6.18-2.913.27
4f -5.93-2.433.50
Data derived from studies utilizing DFT at the B3LYP/6-311++G(d,p) level.[11]

Table 2: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for an Imidazo[1,2-a]pyrimidine-Schiff Base Derivative

Proton AssignmentExperimental δ (ppm)Theoretical δ (ppm)
Imine (N=CH)8.889.06
Pyrimidine H8.638.91
Pyrimidine H8.548.54
Pyrimidine H6.927.06
Theoretical values computed using the GIAO method at the B3LYP/6-311++G(d,p) level in DMSO.[12]

Table 3: Biological Activity of Selected Imidazo[1,2-a]pyridine Derivatives as COX-2 Inhibitors

CompoundCOX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)
5e 0.05>200
5f 0.05114.2
5i 0.09897.1
5j 0.05285.4
Data from in vitro assays, often correlated with docking studies.[20]

Conclusion

Quantum chemical calculations, particularly DFT, represent a powerful and versatile methodology in the study of imidazo[1,2-a]pyridine derivatives. They provide unparalleled insight into the electronic structure, reactivity, and potential biological interactions of these important scaffolds. By integrating computational modeling with experimental synthesis and biological evaluation, researchers can establish clear structure-property and structure-activity relationships. This synergy not only deepens our fundamental understanding of these molecules but also significantly enhances the efficiency and rationality of the drug design process, paving the way for the development of novel and more effective therapeutics.

References

The Core Structure of Imidazo[1,2-a]pyridines: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of a Privileged Scaffold in Medicinal Chemistry

The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in the fields of medicinal chemistry and materials science. This bicyclic system, formed by the fusion of an imidazole and a pyridine ring, is recognized as a "drug prejudice" scaffold due to its presence in numerous clinically approved drugs and a vast array of biologically active molecules.[1][2] Its unique structural and electronic properties make it a versatile template for the design of novel therapeutic agents targeting a wide range of diseases, including cancer, infectious diseases, and central nervous system disorders.[3][4][5] This technical guide provides a comprehensive overview of the core structure of imidazo[1,2-a]pyridines, including their physicochemical and spectral properties, key synthetic methodologies, and significant biological activities, with a focus on their interactions with critical signaling pathways.

Core Structure and Physicochemical Properties

The fundamental structure of imidazo[1,2-a]pyridine consists of a five-membered imidazole ring fused to a six-membered pyridine ring, resulting in a planar, aromatic system. The numbering of the atoms in the ring system is crucial for the unambiguous identification of substituted derivatives.

The physicochemical properties of the parent imidazo[1,2-a]pyridine and its derivatives are critical for their pharmacokinetic and pharmacodynamic profiles. These properties, including molecular weight, lipophilicity (ClogP), and dissociation constant (pKa), influence their absorption, distribution, metabolism, and excretion (ADME) characteristics.

PropertyValue (Imidazo[1,2-a]pyridine)Reference
Molecular FormulaC₇H₆N₂[6][7]
Molecular Weight118.14 g/mol [6][7]
pKa6.8[7]
ClogP1.8[7]

Spectral Characteristics

The structural elucidation and characterization of imidazo[1,2-a]pyridine derivatives are heavily reliant on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for determining the substitution pattern on the imidazo[1,2-a]pyridine core. The chemical shifts of the protons and carbons are influenced by the electronic environment within the heterocyclic system.

Table 2: Representative ¹H and ¹³C NMR Spectral Data for Unsubstituted Imidazo[1,2-a]pyridine

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
2~7.5~145
3~7.9~108
5~8.1~124
6~6.7~112
7~7.1~125
8~7.6~117

Note: Chemical shifts are approximate and can vary depending on the solvent and substitution.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in imidazo[1,2-a]pyridine derivatives. Characteristic absorption bands can be observed for C-H, C=C, and C=N stretching and bending vibrations within the aromatic system.

Synthetic Methodologies

A variety of synthetic strategies have been developed for the construction of the imidazo[1,2-a]pyridine scaffold, allowing for the introduction of diverse substituents at various positions.

Key Synthetic Reactions

Several named reactions are fundamental to the synthesis of this heterocyclic system:

  • Tschitschibabin Reaction: This is the classical method involving the condensation of a 2-aminopyridine with an α-haloketone.[8]

  • Ortoleva-King Reaction: This reaction provides a route to imidazo[1,2-a]pyridines from 2-aminopyridines and active methylene compounds in the presence of iodine.

  • Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction: A highly efficient one-pot reaction between a 2-aminopyridine, an aldehyde, and an isocyanide to generate 3-aminoimidazo[1,2-a]pyridines.[9][10]

  • A³ Coupling Reaction: A copper-catalyzed three-component reaction of a 2-aminopyridine, an aldehyde, and a terminal alkyne.

Experimental Protocol: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

This protocol describes a general procedure for the synthesis of 3-aminoimidazo[1,2-a]pyridine derivatives.

Materials:

  • 2-Aminopyridine derivative

  • Aldehyde derivative

  • Isocyanide derivative

  • Catalyst (e.g., Sc(OTf)₃, ZrCl₄, or an acid catalyst)

  • Solvent (e.g., Methanol, Ethanol, or Acetonitrile)

Procedure:

  • To a solution of the 2-aminopyridine derivative (1.0 mmol) and the aldehyde derivative (1.0 mmol) in the chosen solvent (5 mL), add the catalyst (e.g., 10 mol%).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the isocyanide derivative (1.0 mmol) to the reaction mixture.

  • Continue stirring at room temperature or with gentle heating (as determined by the specific substrates) for 2-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the desired 3-aminoimidazo[1,2-a]pyridine derivative.

  • Characterize the final product using NMR, IR, and MS analysis.

Biological Activities and Therapeutic Targets

Imidazo[1,2-a]pyridine derivatives exhibit a remarkable diversity of biological activities, making them attractive candidates for drug discovery programs.

Anticancer Activity

A significant body of research has focused on the development of imidazo[1,2-a]pyridines as anticancer agents. These compounds have been shown to inhibit various kinases involved in cancer cell proliferation and survival.

Table 3: Selected Imidazo[1,2-a]pyridine Derivatives with Anticancer Activity

CompoundTargetCancer Cell LineIC₅₀ (µM)Reference
Div. 1c-MetEBC-10.045[8]
Div. 2COX-2-0.07[11]
IP-5-HCC193745[12]
IP-6-HCC193747.7[12]
Cmpd. 12b-Hep-211[2]
Cmpd. 12b-MCF-711[2]
Antimicrobial Activity

The imidazo[1,2-a]pyridine scaffold has also been a fruitful source of antimicrobial agents, particularly against Mycobacterium tuberculosis.

Table 4: Selected Imidazo[1,2-a]pyridine Derivatives with Antitubercular Activity

CompoundTargetStrainMIC (µg/mL)Reference
Cmpd. 3-M. tuberculosis H37Rv0.78
Cmpd. 4-M. tuberculosis H37Rv<0.035
Cmpd. 5-M. tuberculosis H37Rv0.0625
Cmpd. 6-M. tuberculosis H37Rv<0.016

Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of imidazo[1,2-a]pyridine derivatives at the molecular level is crucial for rational drug design. Many of their anticancer effects are attributed to the modulation of key signaling pathways.

Inhibition of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Several imidazo[1,2-a]pyridine derivatives have been identified as potent inhibitors of this pathway.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt PTEN PTEN PTEN->PIP3  -P mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->PI3K Inhibition

Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridines.

Modulation of the STAT3/NF-κB Signaling Pathway

The STAT3 and NF-κB signaling pathways are key regulators of inflammation and immunity, and their aberrant activation is linked to cancer development and progression. Certain imidazo[1,2-a]pyridine derivatives have been shown to exert anti-inflammatory and anticancer effects by inhibiting these pathways.

STAT3_NFkB_Pathway cluster_nucleus CytokineReceptor Cytokine Receptor (e.g., IL-6R) JAK JAK CytokineReceptor->JAK STAT3 STAT3 JAK->STAT3 P STAT3_dimer STAT3 Dimer (p-STAT3) STAT3->STAT3_dimer GeneExpression Inflammatory & Pro-survival Gene Expression STAT3_dimer->GeneExpression TNFR TNF Receptor IKK IKK TNFR->IKK IkB IκB IKK->IkB P NFkB NF-κB (p65/p50) IkB->NFkB NFkB->GeneExpression Nucleus Nucleus Imidazopyridine Imidazo[1,2-a]pyridine Inhibitor Imidazopyridine->STAT3 Inhibition Imidazopyridine->NFkB Inhibition

Caption: STAT3/NF-κB signaling pathway and its modulation by imidazo[1,2-a]pyridines.

General Workflow for Imidazo[1,2-a]pyridine Drug Discovery

The discovery and development of novel imidazo[1,2-a]pyridine-based drugs follow a well-established workflow, from initial hit identification to preclinical evaluation.

Drug_Discovery_Workflow Synthesis Library Synthesis (e.g., GBB, A³) Screening High-Throughput Screening (HTS) Synthesis->Screening Hit_ID Hit Identification Screening->Hit_ID Hit_to_Lead Hit-to-Lead (SAR Studies) Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization (ADME/Tox) Hit_to_Lead->Lead_Opt In_Vitro In Vitro Efficacy (Cell-based assays) Lead_Opt->In_Vitro In_Vitro->Lead_Opt Iterative Optimization In_Vivo In Vivo Efficacy (Animal Models) In_Vitro->In_Vivo Preclinical Preclinical Candidate Selection In_Vivo->Preclinical

Caption: A typical workflow for the discovery of small molecule drugs based on the imidazo[1,2-a]pyridine scaffold.

Conclusion

The imidazo[1,2-a]pyridine scaffold continues to be a cornerstone in the development of novel therapeutic agents. Its synthetic tractability, coupled with the diverse range of biological activities exhibited by its derivatives, ensures its continued importance in medicinal chemistry. The ability of these compounds to modulate key signaling pathways, such as PI3K/Akt/mTOR and STAT3/NF-κB, highlights their potential for the treatment of complex diseases like cancer. Future research will undoubtedly focus on the further exploration of the chemical space around this privileged core, the elucidation of novel mechanisms of action, and the development of next-generation imidazo[1,2-a]pyridine-based drugs with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate in Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate belongs to the imidazo[1,2-a]pyridine class of heterocyclic compounds, a scaffold known for its diverse biological activities. Derivatives of this scaffold have shown potential as inhibitors of various protein kinases, which are crucial regulators of cellular processes and prominent targets in drug discovery, particularly in oncology.[1] This document provides detailed protocols for evaluating the inhibitory activity of this compound against protein kinases using common in vitro assay formats.

Compound Information
  • Compound Name: this compound

  • Molecular Formula: C₁₀H₉FN₂O₂

  • Molecular Weight: 208.19 g/mol

  • Storage and Handling: Store at room temperature in a dry, sealed container. For assays, prepare a stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) and store at -20°C or -80°C. The final DMSO concentration in the assay should typically not exceed 1% to avoid effects on enzyme activity.

Section 1: Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a purified kinase enzyme. Several formats are available, with the choice depending on the specific kinase, available reagents, and throughput requirements.

General Workflow for Kinase Inhibition Assay

The general workflow for an in vitro kinase assay involves preparing the assay components, initiating the kinase reaction, stopping the reaction, and detecting the signal.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis prep_inhibitor Prepare serial dilutions of This compound add_components Add inhibitor, kinase, and substrate to assay plate prep_inhibitor->add_components prep_enzyme Prepare kinase solution prep_enzyme->add_components prep_substrate Prepare substrate and ATP solution initiate_reaction Initiate reaction by adding ATP prep_substrate->initiate_reaction add_components->initiate_reaction incubation Incubate at a controlled temperature (e.g., 30°C) initiate_reaction->incubation stop_reaction Stop reaction (e.g., with EDTA) incubation->stop_reaction add_detection Add detection reagents stop_reaction->add_detection read_plate Read signal (Luminescence, Fluorescence, etc.) add_detection->read_plate analyze_data Calculate % inhibition and determine IC50 read_plate->analyze_data

General workflow for an in vitro kinase inhibition assay.
Protocol 1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to kinase activity.

Materials:

  • This compound

  • Recombinant Kinase (e.g., PI3K, c-Met)

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase Buffer (see Table 1)

  • ADP-Glo™ Kinase Assay Kit (or similar)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. Further dilute these solutions in kinase buffer to a 4x final concentration.

  • Assay Plate Setup: Add 5 µL of the 4x inhibitor dilutions to the wells of a 384-well plate. For control wells (0% inhibition), add 5 µL of kinase buffer with the same percentage of DMSO.

  • Enzyme Addition: Dilute the recombinant kinase in kinase buffer to a 2x working concentration. Add 10 µL of the 2x enzyme solution to all wells.

  • Initiate Kinase Reaction: Prepare a 2x working solution of the substrate and ATP in kinase buffer. The ATP concentration should ideally be at its Km for the specific enzyme. Add 10 µL of this mix to all wells to start the reaction. The final volume will be 25 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature or 30°C.

  • Stop and Detect:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: TR-FRET-Based Kinase Assay (e.g., LANCE® Ultra)

This assay measures the phosphorylation of a ULight™-labeled substrate by a kinase. A Europium (Eu)-labeled anti-phospho-specific antibody binds to the phosphorylated substrate, bringing the Eu-donor and ULight™-acceptor into close proximity and generating a FRET signal.

Materials:

  • This compound

  • Recombinant Kinase

  • ULight™-labeled substrate

  • Europium-labeled anti-phospho-antibody

  • ATP

  • Kinase Buffer (see Table 1)

  • Stop/Detection Buffer (e.g., Kinase Buffer with EDTA)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the compound as described in Protocol 1.

  • Assay Plate Setup: Add 5 µL of the 4x inhibitor dilutions to the assay plate.

  • Enzyme Addition: Thaw the recombinant kinase on ice and dilute to a 4x working concentration in kinase buffer. Add 5 µL of the 4x enzyme solution to all wells except "no enzyme" controls.

  • Initiate Kinase Reaction: Prepare a 2x working solution of the ULight™-substrate and ATP in kinase buffer. Add 10 µL of this mix to all wells to start the reaction. The final volume is now 20 µL.

  • Incubation: Cover the plate and incubate for 60 minutes at room temperature.

  • Stop and Detect: Prepare a Stop/Detection mix by diluting the Eu-Antibody in Stop/Detection Buffer. Add 10 µL of this mix to all wells. The EDTA will stop the kinase reaction.

  • Incubation: Incubate for 60 minutes at room temperature to allow for antibody binding.

  • Data Acquisition: Read the plate on a TR-FRET-compatible plate reader.

  • Data Analysis: Calculate the TR-FRET ratio and then the percentage of inhibition to determine the IC50 value.

Buffer Compositions

Table 1: Example Kinase Assay Buffer Compositions

Buffer ComponentPI3K Kinase Buffer[2]c-Met Kinase Buffer[3]General Kinase Buffer[4]
Buffer 50 mM HEPES, pH 7.540 mM Tris, pH 7.550 mM HEPES, pH 7.5
MgCl₂ 3 mM20 mM10 mM
NaCl 50 mM--
MnCl₂ -2.5 mM-
BSA 0.025 mg/mL0.1 mg/mL-
DTT -50 µM-
EGTA --1 mM
Detergent --0.01% Brij-35

Note: Optimal buffer conditions may vary depending on the specific kinase and assay format and should be determined empirically.

Section 2: Data Presentation and Analysis

The primary output of a kinase inhibition assay is the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

Table 2: Hypothetical Inhibitory Activity of this compound

Kinase TargetAssay FormatIC50 (µM)Notes
PI3KαADP-Glo™TBDImidazo[1,2-a]pyridine derivatives have shown potent inhibition of PI3Kα.[5]
c-MetTR-FRETTBDThe imidazo[1,2-a]pyridine scaffold has been identified in potent c-Met inhibitors.
DYRK1AELISATBDSome imidazo[1,2-a]pyridine derivatives inhibit DYRK1A at micromolar concentrations.[2]
CLK1RadiometricTBDCertain derivatives of this scaffold have shown activity against CLK1.[2]

TBD: To be determined. The IC50 values for the specific compound this compound are not currently available in the public domain and must be determined experimentally.

Section 3: Cellular Kinase Assays

While biochemical assays measure direct enzyme inhibition, cellular assays are crucial to determine a compound's activity in a more physiologically relevant context, assessing factors like cell permeability and engagement of the target in its native environment.

Protocol: Western Blot-Based Analysis of Target Phosphorylation

This method assesses the ability of the compound to inhibit a specific kinase signaling pathway within cells by measuring the phosphorylation state of a downstream substrate.

Materials:

  • Cancer cell line expressing the target kinase (e.g., a cell line with amplified c-Met).

  • Complete cell culture medium.

  • This compound.

  • RIPA buffer with protease and phosphatase inhibitors.

  • BCA or Bradford assay reagents.

  • SDS-PAGE gels, transfer apparatus, and nitrocellulose or PVDF membranes.

  • Primary antibodies (total and phosphorylated forms of the kinase or its substrate).

  • HRP-conjugated secondary antibody.

  • ECL substrate.

Procedure:

  • Cell Culture and Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE and Western Blot:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a membrane.

    • Block the membrane and incubate with a primary antibody against the phosphorylated target protein overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.

  • Analysis: Re-probe the membrane with an antibody against the total protein as a loading control. A reduction in the phosphorylated protein signal relative to the total protein indicates inhibition of the kinase pathway.

PI3K/Akt/mTOR Signaling Pathway

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[6] A western blot assay could be used to assess the phosphorylation status of key proteins in this pathway, such as Akt (at Ser473) and mTOR.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Downstream Cell Growth, Proliferation, Survival mTORC1->Downstream Inhibitor This compound (or derivative) Inhibitor->PI3K Inhibition

Inhibition of the PI3K/Akt/mTOR signaling pathway.

Disclaimer: These protocols provide a general framework. Researchers should optimize the specific conditions for each kinase and assay system. The inhibitory potential of this compound needs to be experimentally determined.

References

Application of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate in CNS Research: A Potential Modulator of Neuroinflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold is a "privileged" heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including potential applications in the treatment of Central Nervous System (CNS) disorders.[2][3][5] The ability of some imidazo[1,2-a]pyridine derivatives to cross the blood-brain barrier makes them particularly attractive candidates for CNS drug discovery.[5] While direct research on Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate in the CNS is limited, its structural features suggest a strong potential for investigation, particularly as a modulator of neuroinflammatory pathways. This document outlines potential applications and experimental protocols for characterizing this compound in CNS research, drawing on data from structurally related imidazo[1,2-a]pyridine derivatives.

The fluorination at the 6-position can enhance metabolic stability and brain permeability, while the ethyl carboxylate at the 3-position offers a site for further chemical modification.[6] Based on the activities of related compounds, this compound is a candidate for investigation as an inhibitor of key enzymes in neuroinflammatory cascades, such as Cyclooxygenase-2 (COX-2) and Phosphoinositide 3-kinase (PI3K).

Hypothetical Mechanism of Action in Neuroinflammation

Neuroinflammation is a key pathological feature of many neurodegenerative diseases, including Alzheimer's and Parkinson's disease.[7][8][9] The activation of microglia and astrocytes, the resident immune cells of the CNS, can lead to the production of pro-inflammatory mediators, contributing to neuronal damage. The PI3K/Akt/mTOR and COX-2 pathways are central to this process. We hypothesize that this compound could exert anti-neuroinflammatory effects by inhibiting one or both of these pathways, thereby reducing the production of inflammatory cytokines and prostaglandins.

Data Presentation: Illustrative Quantitative Data

The following tables present hypothetical, yet plausible, quantitative data for this compound (herein referred to as Compound X) to illustrate the expected outcomes from key in vitro assays. These values are based on published data for other imidazo[1,2-a]pyridine derivatives.[8][9]

Table 1: Hypothetical In Vitro Enzyme Inhibition Data for Compound X

Target EnzymeIC50 (µM)Assay TypeReference CompoundReference IC50 (µM)
COX-20.08Fluorescent Inhibitor ScreeningCelecoxib0.05
COX-115.2Fluorescent Inhibitor ScreeningCelecoxib5.0
PI3Kα0.5Kinase Activity AssayWortmannin0.005

Table 2: Hypothetical In Vitro Anti-Neuroinflammatory Activity of Compound X

Cell LineInflammatory StimulusMeasured CytokineEC50 (µM)
BV-2 (microglia)Lipopolysaccharide (LPS)TNF-α1.2
U87 MG (astrocytes)Interleukin-1β (IL-1β)IL-62.5

Experimental Protocols

Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human recombinant COX-1 and COX-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Human recombinant COX-1 and COX-2 enzymes and arachidonic acid substrate are prepared in a suitable assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, containing 500 µM phenol).

  • Compound Dilution: A stock solution of this compound is prepared in DMSO and serially diluted to obtain a range of test concentrations.

  • Assay Procedure:

    • The reaction is performed in a 96-well plate format.

    • Add assay buffer, a fluorescent probe (e.g., ADHP), and heme to each well.

    • Add the test compound or reference inhibitor (e.g., Celecoxib) to the respective wells.

    • Initiate the reaction by adding the COX-1 or COX-2 enzyme.

    • Incubate at 37°C for 15 minutes.

    • Start the peroxidase reaction by adding arachidonic acid.

    • Incubate for a further 10 minutes at 37°C.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity using a plate reader (Excitation/Emission ~530/590 nm).

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Protocol 2: In Vitro PI3Kα Kinase Activity Assay

Objective: To determine the IC50 of this compound against PI3Kα.

Methodology:

  • Reagents: Recombinant human PI3Kα, PIP2 substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Compound Dilution: Prepare serial dilutions of this compound in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the PI3Kα enzyme, PIP2 substrate, and the test compound.

    • Incubate at room temperature for 10 minutes.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 37°C for 1 hour.

    • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ reagent according to the manufacturer's protocol.

  • Data Acquisition and Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition and determine the IC50 value as described for the COX assay.

Protocol 3: Anti-inflammatory Activity in Microglial Cells

Objective: To evaluate the ability of this compound to suppress the production of pro-inflammatory cytokines in activated microglial cells.

Methodology:

  • Cell Culture: Culture BV-2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Treatment:

    • Seed BV-2 cells in a 24-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with 1 µg/mL Lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.

  • Cytokine Measurement (ELISA):

    • Collect the cell culture supernatant.

    • Measure the concentration of a pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using a commercially available ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Determine the concentration of TNF-α in each sample from the standard curve.

    • Calculate the percentage of inhibition of TNF-α production for each compound concentration.

    • Determine the EC50 value, the concentration at which the compound inhibits 50% of the LPS-induced TNF-α production.

Visualizations

G Hypothetical Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 -> PIP3 PIP2 PIP2 Akt Akt PIP3->Akt NF-kB NF-kB Akt->NF-kB Gene_Transcription Pro-inflammatory Gene Transcription NF-kB->Gene_Transcription COX-2_Induction COX-2 Induction Prostaglandins Prostaglandins COX-2_Induction->Prostaglandins Arachidonic Acid -> Arachidonic_Acid Arachidonic Acid Neuroinflammation Neuroinflammation Prostaglandins->Neuroinflammation Gene_Transcription->COX-2_Induction Inflammatory_Stimulus Inflammatory Stimulus Inflammatory_Stimulus->Receptor Compound_X Ethyl 6-fluoroimidazo [1,2-a]pyridine-3-carboxylate Compound_X->PI3K Inhibits Compound_X->COX-2_Induction Inhibits G Experimental Workflow for CNS Compound Screening Start Start: Compound Synthesis In_Vitro_Enzyme In Vitro Enzyme Assays (COX-2, PI3K) Start->In_Vitro_Enzyme In_Vitro_Cell In Vitro Cell-Based Assays (Microglia, Astrocytes) In_Vitro_Enzyme->In_Vitro_Cell ADMET In Vitro ADMET (Permeability, Stability) In_Vitro_Cell->ADMET Lead_Optimization Lead Optimization? ADMET->Lead_Optimization Lead_Optimization->Start No In_Vivo_PK In Vivo Pharmacokinetics Lead_Optimization->In_Vivo_PK Yes In_Vivo_Efficacy In Vivo Efficacy (Animal Models of Neurodegeneration) In_Vivo_PK->In_Vivo_Efficacy Toxicology Toxicology Studies In_Vivo_Efficacy->Toxicology End Preclinical Candidate Toxicology->End

References

Application Notes and Protocols for the Development of Anti-inflammatory Agents Based on Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the known anti-inflammatory properties of the imidazo[1,2-a]pyridine scaffold. As of the latest literature review, specific experimental data and protocols for Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate are not extensively available. The provided information is therefore a generalized guide intended to be adapted and validated for the specific compound of interest.

Introduction

The imidazo[1,2-a]pyridine core is a promising scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory properties. This compound is a derivative of this class with potential for development as a novel anti-inflammatory agent. The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and STAT3 pathways, and to inhibit pro-inflammatory enzymes like cyclooxygenases (COX).

Potential Mechanisms of Action

Imidazo[1,2-a]pyridine derivatives may exert their anti-inflammatory effects through multiple mechanisms:

  • Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives have been shown to inhibit COX-1 and COX-2, enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation.[1][2]

  • Modulation of the NF-κB Signaling Pathway: The NF-κB pathway is a central regulator of inflammation. Imidazo[1,2-a]pyridines may suppress the activation of NF-κB, thereby reducing the expression of pro-inflammatory genes, including cytokines and chemokines.

  • Modulation of the STAT3 Signaling Pathway: Signal transducer and activator of transcription 3 (STAT3) is another important mediator of inflammatory responses. Inhibition of STAT3 phosphorylation by imidazo[1,2-a]pyridine derivatives can lead to a reduction in inflammation.[3]

Signaling Pathways

The following diagrams illustrate the potential signaling pathways targeted by this compound in the context of inflammation.

NF-kB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Receptor Receptor Inflammatory Stimuli->Receptor IKK Complex IKK Complex Receptor->IKK Complex IkB IkB IKK Complex->IkB Phosphorylation & Degradation NF-kB NF-kB IkB->NF-kB Nucleus Nucleus NF-kB->Nucleus Translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Transcription Compound Ethyl 6-fluoroimidazo [1,2-a]pyridine-3-carboxylate Compound->IKK Complex Compound->NF-kB Inhibition of Translocation

Caption: Potential inhibition of the NF-κB signaling pathway.

STAT3 Signaling Pathway Cytokines (e.g., IL-6) Cytokines (e.g., IL-6) Receptor Receptor Cytokines (e.g., IL-6)->Receptor JAK JAK Receptor->JAK STAT3 STAT3 JAK->STAT3 Phosphorylation p-STAT3 STAT3-P STAT3->p-STAT3 Nucleus Nucleus p-STAT3->Nucleus Dimerization & Translocation Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes Transcription Compound Ethyl 6-fluoroimidazo [1,2-a]pyridine-3-carboxylate Compound->JAK Compound->STAT3 Inhibition of Phosphorylation

Caption: Potential modulation of the STAT3 signaling pathway.

Experimental Protocols

The following are generalized protocols for the synthesis and evaluation of the anti-inflammatory activity of this compound.

Synthesis Protocol

A plausible synthetic route for this compound is outlined below, based on established methods for similar compounds.

Synthesis Workflow A 2-Amino-5-fluoropyridine C Reaction Mixture (e.g., Ethanol, NaHCO3) A->C B Ethyl bromopyruvate B->C D Reflux C->D E Work-up and Purification (Extraction, Chromatography) D->E F This compound E->F

Caption: General synthetic workflow for the target compound.

Materials:

  • 2-Amino-5-fluoropyridine

  • Ethyl bromopyruvate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 2-Amino-5-fluoropyridine in ethanol, add sodium bicarbonate.

  • Add ethyl bromopyruvate dropwise to the mixture.

  • Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

In Vitro Anti-inflammatory Assays

In Vitro Assay Workflow cluster_0 Cell-based Assays cluster_1 Enzyme Inhibition Assays A Cell Culture (e.g., RAW 264.7 macrophages) B Induction of Inflammation (e.g., LPS stimulation) A->B C Treatment with Compound B->C D Measurement of Inflammatory Markers C->D E Nitric Oxide (Griess Assay) Cytokines (ELISA) Gene Expression (qPCR) Protein Expression (Western Blot) D->E F Enzyme Source (e.g., purified COX-1/COX-2) G Incubation with Compound F->G H Substrate Addition (e.g., Arachidonic Acid) G->H I Measurement of Product Formation H->I J e.g., Prostaglandin E2 (ELISA) I->J In Vivo Assay Workflow A Animal Model (e.g., Mice or Rats) B Compound Administration (e.g., Oral gavage) A->B C Induction of Inflammation (e.g., Carrageenan injection in paw) B->C D Measurement of Edema C->D E Data Analysis (Paw volume measurement over time) D->E

References

Application Notes and Protocols: Kinase Inhibition Profile of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the kinase inhibition profile of ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate derivatives and related compounds. This class of molecules has demonstrated significant potential as inhibitors of various protein kinases, making them promising candidates for therapeutic development, particularly in oncology.[1]

Introduction

Imidazo[1,2-a]pyridines are versatile heterocyclic scaffolds that have garnered considerable attention in medicinal chemistry due to their wide range of biological activities.[1] Modifications at the 3- and 6-positions of the imidazo[1,2-a]pyridine core have led to the discovery of potent inhibitors of several key protein kinases involved in cellular signaling pathways critical to cancer cell proliferation, survival, and angiogenesis.[2] This document summarizes the kinase inhibition data for derivatives of this compound, provides detailed experimental protocols for assessing their activity, and visualizes the relevant signaling pathways.

Data Presentation: Kinase Inhibition Profile

The following tables summarize the in vitro kinase inhibitory activities of various imidazo[1,2-a]pyridine derivatives. While specific data for this compound is not publicly available, the data for structurally related compounds provide valuable insights into the potential targets and potency of this chemical series.

Table 1: Inhibition of PI3K and other Kinases by Imidazo[1,2-a]pyridine Derivatives

Compound IDTarget KinaseIC50 (nM)Cell Line (GI50/IC50, nM)Reference
13k PI3Kα1.94HCC827 (90), A549 (230), SH-SY5Y (430), HEL (120), MCF-7 (110)[3]
Compound 24 FLT3-ITD-MOLM14 (IC50)[4]
Compound 5o FLT358MOLM14 (GI50 160)[5]
Compound 4c CLK1700-[6][7]
Compound 4c DYRK1A2600-[6][7]
Imidazopyridine Cpd ERK5IC50 values reported in nM-[8]

Table 2: Antiproliferative Activity of Imidazo[1,2-a]pyridine Derivatives in Cancer Cell Lines

Compound IDCell LineIC50 (µM)Reference
Compound 1 HCT-1160.01 ± 0.003[7]
SK-HEP-10.11 ± 0.04[7]
MDA-MB-2310.04 ± 0.002[7]
SNU6380.01 ± 0.005[7]
A5490.04 ± 0.004[7]
Compound 9i HeLa-[9]
Compound 3n MOLM-13, MV4-11Good bioactivity[10]
Compound 5a MOLM-13, MV4-11Good bioactivity[10]
Compound 5d MOLM-13, MV4-11Good bioactivity[10]

Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase using the ADP-Glo™ Kinase Assay (Promega).

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer

  • Test compound (serially diluted)

  • ADP-Glo™ Kinase Assay Kit

  • 384-well white plates

  • Luminometer

Procedure:

  • Reagent Preparation: Thaw all reagents and keep them on ice. Prepare the kinase assay buffer, kinase/substrate solution, and serial dilutions of the test compound.

  • Reaction Setup: In a 384-well plate, add the test compound at various concentrations.

  • Kinase Reaction Initiation: Add the kinase and substrate solution to each well. Initiate the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[11]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation Assay (MTT Assay)

This protocol is used to assess the effect of the test compounds on the proliferation of cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HCC827, A549)

  • Cell culture medium and supplements

  • Test compound (serially diluted)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the GI50/IC50 value from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

PI3K_Akt_mTOR_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->PI3K

Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.

Kinase_Inhibition_Assay_Workflow Start Start PrepareReagents Prepare Reagents (Kinase, Substrate, ATP, Compound) Start->PrepareReagents ReactionSetup Set up Reaction in 384-well Plate PrepareReagents->ReactionSetup IncubateReaction Incubate at Room Temperature ReactionSetup->IncubateReaction StopReaction Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) IncubateReaction->StopReaction GenerateSignal Generate Luminescent Signal (Kinase Detection Reagent) StopReaction->GenerateSignal MeasureLuminescence Measure Luminescence GenerateSignal->MeasureLuminescence DataAnalysis Data Analysis (IC50 Determination) MeasureLuminescence->DataAnalysis End End DataAnalysis->End

Caption: In Vitro Kinase Inhibition Assay Workflow.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK1/2 Raf->MEK ERK ERK5 MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression & Cell Proliferation TranscriptionFactors->GeneExpression Imidazopyridine Imidazo[1,2-a]pyridine Derivatives Imidazopyridine->ERK

Caption: MAPK/ERK Signaling Pathway Inhibition.

Conclusion

Derivatives of this compound represent a promising class of kinase inhibitors with potential applications in cancer therapy. The available data on related analogs suggest that these compounds are likely to inhibit key kinases such as PI3Kα, FLT3, and ERK5. The protocols provided herein offer a standardized approach for the further evaluation of these compounds, and the pathway diagrams help to contextualize their mechanism of action. Further structure-activity relationship (SAR) studies, focusing on substitutions at the 3- and 6-positions, will be crucial for optimizing the potency and selectivity of this promising scaffold.

References

Application Notes and Protocols for Cell-Based Assays of Imidazo[1,2-a]pyridine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] This scaffold is a key component in several commercially available drugs with various therapeutic applications, including sedative-hypnotics like Zolpidem and anti-ulcer agents.[4][5] Researchers are actively exploring the potential of novel imidazo[1,2-a]pyridine derivatives as anti-cancer, anti-inflammatory, and anti-tuberculosis agents.[2][3][6] This document provides detailed application notes and protocols for a range of cell-based assays to evaluate the biological effects of these compounds, with a primary focus on their anti-cancer properties.

I. Cytotoxicity and Anti-Proliferative Assays

A fundamental first step in evaluating the potential of imidazo[1,2-a]pyridine compounds is to determine their effect on cell viability and proliferation. These assays help to identify cytotoxic concentrations and provide initial insights into the therapeutic window of the compounds.

A. MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Experimental Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A375 melanoma, HeLa cervical cancer, HCC1937 breast cancer) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.[7] Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the imidazo[1,2-a]pyridine compounds in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the compounds at various concentrations (e.g., 0 to 100 µM).[1] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[7]

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C and 5% CO₂.[1][7]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC₅₀) values can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Data Presentation:

Table 1: Cytotoxicity of Imidazo[1,2-a]pyridine Compounds in Cancer Cell Lines (IC₅₀ values in µM)

Compound/DerivativeA375 (Melanoma)WM115 (Melanoma)HeLa (Cervical)HCC1937 (Breast)HepG2 (Liver)A549 (Lung)MCF-7 (Breast)HT-29 (Colon)B16F10 (Melanoma)
Compound 6[1]<12<12~35------
Compound 5[1]9.7 - 44.69.7 - 44.69.7 - 44.6------
Compound 7[1]9.7 - 44.69.7 - 44.69.7 - 44.6------
IP-5[8][9]---45-----
IP-6[8][9]---47.7-----
IP-7[8][9]---79.6-----
Compound 12b[7]11---13-11--
HB9[10]-----50.56---
HB10[10]----51.52----
Compound 12[11]-------4.15-
Compound 14[11]--------21.75

B. Trypan Blue Exclusion Assay

This assay is used to differentiate viable from non-viable cells. Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

Experimental Protocol:

  • Cell Treatment: Seed and treat cells with the imidazo[1,2-a]pyridine compounds as described in the MTT assay protocol.

  • Cell Harvesting: After the treatment period, detach the cells using trypsin-EDTA and collect them by centrifugation.

  • Staining: Resuspend the cell pellet in a small volume of PBS. Mix a 1:1 ratio of the cell suspension with 0.4% trypan blue solution.

  • Cell Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.

  • Data Analysis: Calculate the percentage of cell death for each treatment condition.

II. Apoptosis Assays

Apoptosis, or programmed cell death, is a common mechanism by which anti-cancer agents eliminate tumor cells. Several assays can be employed to determine if imidazo[1,2-a]pyridine compounds induce apoptosis.

A. Annexin V/Propidium Iodide (PI) Staining with Flow Cytometry

This is a widely used method to detect apoptosis. In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live cells, thus it is used to identify necrotic or late apoptotic cells.

Experimental Protocol:

  • Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine compounds at their IC₅₀ concentrations for a specified time (e.g., 48 hours).[1]

  • Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension and incubate in the dark at room temperature.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The cell population can be distinguished into four groups: viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive).

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compounds.

Workflow Diagram:

G start Seed and Treat Cells harvest Harvest and Wash Cells start->harvest stain Stain with Annexin V-FITC and PI harvest->stain flow Analyze by Flow Cytometry stain->flow data Quantify Apoptotic Cell Population flow->data

Caption: Workflow for Annexin V/PI Apoptosis Assay.

III. Cell Cycle Analysis

Many anti-cancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division. Flow cytometry with PI staining can be used to analyze the distribution of cells in different phases of the cell cycle.

Experimental Protocol:

  • Cell Treatment: Treat cells with the imidazo[1,2-a]pyridine compounds for a defined period (e.g., 24 or 48 hours).

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and then stain with a solution containing PI and RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Data Analysis: The resulting histogram of DNA content can be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a particular phase suggests a compound-induced cell cycle arrest. For instance, some imidazo[1,2-a]pyridines have been shown to induce G2/M arrest.[1]

IV. Mechanistic Studies: Signaling Pathway Analysis

To understand the molecular mechanisms by which imidazo[1,2-a]pyridine compounds exert their effects, it is crucial to investigate their impact on key cellular signaling pathways.

A. Western Blotting for Protein Expression Analysis

Western blotting is a technique used to detect specific proteins in a sample. This can be used to assess the effect of imidazo[1,2-a]pyridine compounds on the expression and phosphorylation status of proteins involved in proliferation, survival, and apoptosis.

Experimental Protocol:

  • Protein Extraction: Treat cells with the compounds, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration using a method like the Bradford assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding, then incubate with primary antibodies specific to the target proteins (e.g., p-AKT, AKT, p-mTOR, p53, p21, BAX, Caspase-9).[1] Follow this with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression or phosphorylation.

Signaling Pathway Diagram:

Several imidazo[1,2-a]pyridine compounds have been shown to inhibit the PI3K/Akt/mTOR pathway.[1]

G IMP Imidazo[1,2-a]pyridine PI3K PI3K IMP->PI3K Inhibition p53 p53 IMP->p53 Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibition Proliferation Cell Proliferation & Survival mTOR->Proliferation p21 p21 p53->p21 Bax Bax p53->Bax CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Casp9 Active Caspase-9 Bax->Casp9 Casp9->Apoptosis

Caption: Proposed mechanism of action for certain imidazo[1,2-a]pyridines.

Another important pathway implicated in the action of some imidazo[1,2-a]pyridine derivatives is the STAT3/NF-κB signaling pathway, which is involved in inflammation and cancer.[2]

G MIA Imidazo[1,2-a]pyridine (MIA) STAT3 STAT3 MIA->STAT3 Inhibition NFkB NF-κB MIA->NFkB Inhibition Bcl2 Bcl-2 MIA->Bcl2 Inhibition Bax_up Bax MIA->Bax_up Activation iNOS iNOS STAT3->iNOS COX2 COX-2 STAT3->COX2 STAT3->Bcl2 NFkB->iNOS NFkB->COX2 Inflammation Inflammation iNOS->Inflammation COX2->Inflammation Apoptosis_up Apoptosis Bcl2->Apoptosis_up Inhibition Bax_up->Apoptosis_up

Caption: Modulation of the STAT3/NF-κB pathway by an imidazo[1,2-a]pyridine derivative.

V. Target Identification and Validation

For imidazo[1,2-a]pyridine compounds showing promising activity, identifying their direct molecular targets is a critical next step.

A. Kinase Inhibition Assays

Since many imidazo[1,2-a]pyridines are known to inhibit kinases, in vitro kinase assays can be performed to screen for activity against a panel of kinases, such as PI3K, Akt, mTOR, and PDGFR.[1][12] These are typically cell-free assays using purified enzymes and substrates.

B. Target Identification in Microorganisms

For compounds with antimicrobial activity, such as against Mycobacterium tuberculosis, target identification often involves generating and sequencing resistant mutants. For example, resistance to some imidazo[1,2-a]pyridines in M. bovis BCG was mapped to a mutation in the qcrB gene, which is part of the electron transport chain.[13] Another target in M. tuberculosis is the glutamine synthetase.[6]

Experimental Workflow for Target ID in Bacteria:

G start Culture Bacteria with Imidazo[1,2-a]pyridine select Select for Resistant Mutants start->select sequence Whole Genome Sequencing of Mutants select->sequence identify Identify Mutations in a Specific Gene (e.g., qcrB) sequence->identify validate Validate Target (e.g., Gene Overexpression) identify->validate

Caption: Workflow for identifying bacterial targets of imidazo[1,2-a]pyridines.

The cell-based assays outlined in this document provide a comprehensive framework for the preclinical evaluation of imidazo[1,2-a]pyridine compounds. By systematically assessing cytotoxicity, induction of apoptosis, effects on the cell cycle, and modulation of key signaling pathways, researchers can gain valuable insights into the therapeutic potential and mechanism of action of these promising molecules. The provided protocols and data presentation formats are intended to guide researchers in the rigorous and standardized evaluation of this important class of compounds.

References

Application Notes and Protocols for the Derivatization of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the derivatization of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a key scaffold in medicinal chemistry. The following protocols and data are intended to facilitate the exploration of the chemical space around this privileged core for the development of novel therapeutic agents, particularly in the area of oncology. The imidazo[1,2-a]pyridine ring system is a well-established pharmacophore found in numerous biologically active compounds.[1] The introduction of a fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the ethyl carboxylate at the 3-position serves as a versatile handle for a variety of chemical modifications.

Overview of Derivatization Strategies

The synthetic versatility of this compound allows for modifications at several key positions to probe the structure-activity relationship (SAR). The primary points of diversification include:

  • C6-Position: Introduction of a variety of substituents on the pyridine ring.

  • C3-Position: Modification of the ethyl carboxylate group.

  • C2-Position: Introduction of small alkyl or aryl groups.

A general workflow for the derivatization and biological evaluation is outlined below.

SAR_Workflow A Synthesis of This compound B Derivatization (Parallel Synthesis) A->B Starting Material C Library of Analogs B->C Generates D Biological Screening (e.g., Kinase Assays) C->D Screened in E Data Analysis (SAR Identification) D->E Yields F Lead Optimization E->F Informs

Caption: General workflow for SAR studies of this compound derivatives.

Synthesis of the Core Scaffold

The synthesis of the starting material, this compound, can be achieved through the condensation of 2-amino-5-fluoropyridine with an ethyl 3-halo-2-oxopropanoate. A typical procedure is analogous to the synthesis of similar imidazo[1,2-a]pyridine esters.

Protocol 2.1: Synthesis of this compound

Materials:

  • 2-Amino-5-fluoropyridine

  • Ethyl 3-bromo-2-oxopropanoate

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-amino-5-fluoropyridine (1.0 eq) in ethanol, add sodium bicarbonate (1.2 eq).

  • Add ethyl 3-bromo-2-oxopropanoate (1.1 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and evaporate the solvent under reduced pressure.

  • Partition the residue between dichloromethane and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Derivatization at the C6-Position via Suzuki Coupling

To explore the SAR at the 6-position, the analogous 6-bromo derivative, Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate, serves as a versatile intermediate for palladium-catalyzed Suzuki cross-coupling reactions. This allows for the introduction of a wide array of aryl and heteroaryl moieties.

Protocol 3.1: Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Coupling reactant1 Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate plus1 + reactant1->plus1 reactant2 Ar-B(OH)2 plus1->reactant2 arrow Pd(PPh3)4, K2CO3 Dioxane/H2O, 80 °C reactant2->arrow product Ethyl 6-aryl-imidazo[1,2-a]pyridine-3-carboxylate arrow->product

Caption: Suzuki-Miyaura cross-coupling reaction at the C6-position.

Materials:

  • Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate

  • Arylboronic acid (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (0.05 eq)

  • Potassium carbonate (2.0 eq)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a reaction vessel, add Ethyl 6-bromoimidazo[1,2-a]pyridine-3-carboxylate (1.0 eq), the corresponding arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the mixture.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the desired 6-aryl-imidazo[1,2-a]pyridine derivative.

Modification of the C3-Ester Group

The ethyl ester at the C3-position can be readily hydrolyzed to the corresponding carboxylic acid, which then serves as a key intermediate for the synthesis of a diverse library of amides.

Protocol 4.1: Hydrolysis of the Ethyl Ester

Materials:

  • This compound derivative

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Methanol

  • Water

  • 1M Hydrochloric acid (HCl)

Procedure:

  • Dissolve the ethyl ester (1.0 eq) in a mixture of THF (or methanol) and water.

  • Add LiOH (2.0-3.0 eq) or NaOH (2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to pH 3-4 with 1M HCl.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate and concentrate in vacuo to obtain the carboxylic acid.

Protocol 4.2: Amide Coupling

Amide_Coupling reactant1 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid plus1 + reactant1->plus1 reactant2 R1R2NH plus1->reactant2 arrow HATU, DIPEA DMF, rt reactant2->arrow product 6-Fluoroimidazo[1,2-a]pyridine-3-carboxamide arrow->product

Caption: Amide bond formation at the C3-position.

Materials:

  • 6-Fluoroimidazo[1,2-a]pyridine-3-carboxylic acid derivative (1.0 eq)

  • Amine (1.1 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the desired amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) to the solution.

  • Stir the reaction mixture at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Structure-Activity Relationship (SAR) Data

The derivatization of the imidazo[1,2-a]pyridine scaffold has been particularly fruitful in the discovery of potent kinase inhibitors, including those targeting PI3Kα and other cancer-related kinases.[2][3] The following tables summarize representative SAR data for this class of compounds.

Table 1: SAR of C6-Substituted Imidazo[1,2-a]pyridine Derivatives as PI3Kα Inhibitors.[2]
Compound IDR (at C6-position)PI3Kα IC₅₀ (nM)[2]
1a -H>1000
1b 4-Fluorophenyl150
1c 4-Chlorophenyl89
1d 4-Methylphenyl210
1e 4-Methoxyphenyl180
1f Pyridin-4-yl75
1g Thiophen-2-yl120

Note: Data presented is representative and sourced from analogous series to guide derivatization efforts.

Table 2: SAR of C3-Amide Imidazo[1,2-a]pyridine Derivatives as Anticancer Agents.[4]
Compound IDAmide Moiety (at C3-position)A549 Cell Line IC₅₀ (µM)[4]
2a -NH-benzyl5.2
2b -NH-(4-fluorobenzyl)2.8
2c -NH-(4-chlorobenzyl)3.1
2d -NH-cyclohexylmethyl8.5
2e -N(Me)-benzyl10.7
2f -morpholino>20

Note: Data presented is representative and sourced from analogous series to guide derivatization efforts.

Signaling Pathway Context

Many imidazo[1,2-a]pyridine derivatives exert their anticancer effects by inhibiting key signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[3]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation, Growth, Survival mTORC1->Proliferation Inhibitor Imidazo[1,2-a]pyridine Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt/mTOR pathway by imidazo[1,2-a]pyridine derivatives.

Conclusion

The this compound scaffold provides a robust platform for the development of novel therapeutic agents. The synthetic routes outlined in these application notes offer a clear path to generate diverse libraries of analogs for comprehensive SAR studies. The provided data and pathway diagrams are intended to guide researchers in their drug discovery efforts, enabling the rational design of more potent and selective drug candidates.

References

Application Notes and Protocols for the Development of Covalent Inhibitors from Imidazo[1,2-a]pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities.[1][2] Its rigid, bicyclic nature and synthetic tractability make it an ideal core for the development of highly potent and selective kinase inhibitors.[3][4] Recently, there has been a growing interest in utilizing this scaffold for the design of targeted covalent inhibitors (TCIs). TCIs offer the potential for enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets by forming a stable covalent bond with a specific amino acid residue, typically a cysteine, within the target protein.[1][2]

These application notes provide a comprehensive overview and detailed protocols for the development of covalent inhibitors derived from the versatile imidazo[1,2-a]pyridine scaffold. This document covers the synthesis of key intermediates, installation of covalent warheads, and various biochemical and cellular assays for their characterization.

Data Presentation: Quantitative Inhibitory Activity

The following tables summarize the in vitro potency of representative imidazo[1,2-a]pyridine-based covalent inhibitors against their respective targets.

Table 1: Covalent Inhibitors of KRAS G12C

Compound IDTargetCell LineCellular IC50 (µM)Reference
I-11 KRAS G12CNCI-H3580.87[1]

Table 2: Covalent Inhibitors of Bruton's Tyrosine Kinase (BTK)

Compound IDTargetEnzymatic IC50 (nM)Reference
Compound 22 BTK1.3[5][6]

Table 3: Reversible Covalent Inhibitors of Transforming Growth Factor beta-Activated Kinase 1 (TAK1)

Compound IDTargetEnzymatic IC50 (nM)Reference
13h TAK127[2][7]

Experimental Protocols

Protocol 1: General Synthesis of an Acrylamide-Functionalized Imidazo[1,2-a]pyridine Scaffold

This protocol describes a general method for the synthesis of an imidazo[1,2-a]pyridine core functionalized with an acrylamide warhead, a common electrophile for targeting cysteine residues.

Materials:

  • Substituted 2-aminopyridine

  • α-Bromoacetophenone derivative

  • Acryloyl chloride

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Synthesis of the Imidazo[1,2-a]pyridine Core:

    • To a solution of the substituted 2-aminopyridine in a suitable solvent like ethanol, add the α-bromoacetophenone derivative.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum to yield the imidazo[1,2-a]pyridine core.

  • Installation of the Acrylamide Warhead:

    • Dissolve the synthesized imidazo[1,2-a]pyridine core in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA to the solution, followed by the dropwise addition of acryloyl chloride.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, quench the reaction with water and extract the product with DCM.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the final acrylamide-functionalized imidazo[1,2-a]pyridine covalent inhibitor.

Characterization:

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining the IC50 value of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.

Materials:

  • Purified target kinase

  • Kinase-specific substrate

  • ATP

  • Kinase assay buffer (e.g., containing HEPES, MgCl₂, DTT, and BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compound in the kinase assay buffer.

  • Reaction Setup:

    • In a 384-well plate, add the kinase and the kinase-specific substrate to each well.

    • Add the serially diluted test compound to the appropriate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

    • Initiate the kinase reaction by adding ATP to all wells.

  • Kinase Reaction:

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection:

    • Stop the kinase reaction and measure the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ assay. This typically involves adding an ADP-Glo™ reagent to deplete the remaining ATP, followed by a kinase detection reagent to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the controls.

    • Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Protocol 3: Intact Protein Mass Spectrometry to Confirm Covalent Modification

This protocol is used to confirm the covalent binding of the inhibitor to the target protein by detecting the mass shift corresponding to the inhibitor's molecular weight.

Materials:

  • Purified target protein

  • Covalent inhibitor

  • Incubation buffer

  • LC-MS system (e.g., a high-resolution mass spectrometer coupled with liquid chromatography)

Procedure:

  • Incubation:

    • Incubate the purified target protein with an excess of the covalent inhibitor in the incubation buffer for a defined period (e.g., 1-2 hours) at a controlled temperature.

    • Include a control sample of the protein incubated with DMSO (vehicle).

  • Sample Preparation:

    • Desalt the samples to remove excess inhibitor and buffer components.

  • LC-MS Analysis:

    • Inject the desalted samples into the LC-MS system.

    • Acquire the mass spectra of both the untreated and inhibitor-treated protein.

  • Data Analysis:

    • Deconvolute the raw mass spectra to determine the molecular weight of the protein in both samples.

    • A mass increase in the inhibitor-treated sample corresponding to the molecular weight of the inhibitor confirms covalent modification.

Protocol 4: Washout Assay to Determine Irreversibility

This assay helps to distinguish between reversible and irreversible inhibitors by assessing the recovery of enzyme activity after removal of the inhibitor.

Materials:

  • Purified target enzyme

  • Substrate

  • Test inhibitor (covalent) and a known reversible inhibitor (control)

  • Assay buffer

  • Dialysis or rapid gel filtration device

Procedure:

  • Inhibition:

    • Incubate the enzyme with a concentration of the covalent inhibitor and the reversible inhibitor that results in >90% inhibition.

  • Inhibitor Removal:

    • Rapidly remove the unbound inhibitor from the enzyme-inhibitor complex using dialysis or a spin column.

  • Activity Measurement:

    • Measure the enzymatic activity of the treated and control enzyme samples immediately after inhibitor removal and at various time points thereafter.

  • Data Analysis:

    • For an irreversible inhibitor, enzyme activity will not be recovered. For a reversible inhibitor, activity will be restored as the inhibitor dissociates from the enzyme.

Visualizations

G cluster_0 Synthesis and Initial Screening cluster_1 Confirmation of Covalent Binding cluster_2 Cellular Characterization cluster_3 Lead Optimization A Imidazo[1,2-a]pyridine Scaffold Selection B Introduction of Covalent Warhead (e.g., Acrylamide) A->B C In Vitro Kinase Inhibition Assay (IC50 Determination) B->C D Intact Protein Mass Spectrometry C->D E Washout/Dialysis Experiments C->E F Covalent Adduct Confirmed D->F E->F G Cellular Target Engagement Assay (e.g., Western Blot for p-Target) F->G H Cell Viability/Proliferation Assays G->H I Structure-Activity Relationship (SAR) Studies H->I J Optimization of Potency and Selectivity I->J

Caption: Workflow for the development of covalent inhibitors.

G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK KRAS_GDP KRAS-GDP (Inactive) RTK->KRAS_GDP GEFs KRAS_GTP KRAS-GTP (Active) KRAS_GTP->KRAS_GDP GAPs RAF RAF KRAS_GTP->RAF KRAS_GDP->KRAS_GTP Covalent_Adduct KRAS G12C-Inhibitor Covalent Adduct MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor Imidazo[1,2-a]pyridine-based Covalent Inhibitor (e.g., I-11) Inhibitor->KRAS_GDP Targets Cys12

Caption: KRAS G12C signaling pathway and covalent inhibition.

References

Troubleshooting & Optimization

"improving yield and purity of imidazo[1,2-a]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Imidazo[1,2-a]pyridine Synthesis

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions, comparative data, and experimental protocols to enhance the yield and purity of imidazo[1,2-a]pyridine synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for synthesizing the imidazo[1,2-a]pyridine core? A1: The synthesis of imidazo[1,2-a]pyridines is versatile, with several common strategies available. The classical and most traditional method involves the condensation of a 2-aminopyridine with an α-halocarbonyl compound.[1] Modern approaches include multi-component reactions (MCRs) like the Groebke-Blackburn-Bienaymé reaction, which offer high atom economy.[2][3] Additionally, transition-metal-catalyzed methods, particularly using copper[4][5] or iodine[6][7], are widely employed for their efficiency and broad substrate scope.

Q2: I want to follow a more environmentally friendly ("green") synthesis. What are my options? A2: Several green chemistry approaches have been developed. These include using water as a safe and abundant solvent, often assisted by ultrasound.[6][8] Catalyst- and solvent-free reactions conducted under mild heating (e.g., 60 °C) provide an excellent eco-friendly alternative.[9] Furthermore, some protocols utilize air as the terminal oxidant, avoiding toxic and costly oxidizing agents.[5] MCRs are also inherently green as they maximize the incorporation of starting materials into the final product, reducing waste.[2][3]

Q3: My starting materials, particularly electron-deficient 2-aminopyridines, are reacting poorly. What synthetic method is recommended? A3: Electron-deficient 2-aminopyridines can be challenging substrates for classical condensation methods. A specialized annulation method has been developed that is particularly effective for these electron-poor substrates.[10] This process involves treating the 2-aminopyridine with a dimethylketal tosylate at elevated temperatures (80-140 °C) in acetonitrile, using scandium triflate (Sc(OTf)₃) as a catalyst to achieve good yields.[10]

Q4: Can microwave or ultrasound assistance improve my reaction? A4: Yes, non-conventional energy sources can significantly enhance reaction efficiency. Microwave-assisted reactions have been shown to reduce reaction times from hours to minutes while increasing yields.[2][11] Similarly, ultrasound assistance, particularly in aqueous media, can promote the reaction under mild conditions and is considered a green chemistry technique.[6]

Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the common causes and how can I improve it? A1: Low yield is a frequent issue that can often be resolved by systematically optimizing reaction conditions.

  • Catalyst Choice: The choice of catalyst is critical. In copper-catalyzed systems, for instance, CuBr has been identified as more effective than CuCl, CuI, or Cu(OAc)₂, leading to yields as high as 90%.[5] For certain cascade reactions involving nitroolefins, FeCl₃ was found to be a superior Lewis acid catalyst compared to others like AlCl₃ or ZnCl₂.[12]

  • Solvent Effects: The reaction solvent plays a crucial role. While DMF is often effective[5], switching to a solvent-free (neat) reaction at a slightly elevated temperature (e.g., 60 °C) can dramatically improve yields compared to both polar and non-polar solvents.[9]

  • Temperature: The optimal temperature can vary significantly. For many copper-catalyzed reactions, 80 °C is a good starting point.[5] For catalyst-free methods, 60 °C has been shown to be highly effective.[9] It is crucial to perform a temperature screen to find the sweet spot for your specific substrate combination.

  • Substrate Electronics: The electronic properties of your starting materials heavily influence the outcome. Substrates bearing electron-donating groups tend to produce higher yields than those with electron-withdrawing groups.[5] If you are working with the latter, you may need to switch to a more robust catalytic system.[10]

Q2: I'm observing multiple spots on my TLC plate, indicating low purity. What are the likely side products and how can I minimize them? A2: Multiple spots typically indicate unreacted starting materials or the formation of side products.

  • Incomplete Reaction: Ensure the reaction has gone to completion by monitoring it carefully with Thin Layer Chromatography (TLC).[6][8] If the reaction stalls, consider increasing the temperature, extending the reaction time, or adding a more effective catalyst.

  • Side Reactions: Side products can arise from various competing pathways. The classical synthesis from 2-aminopyridines and α-haloketones proceeds via initial alkylation of the endocyclic nitrogen followed by intramolecular condensation.[13] If this condensation is slow or inefficient, intermediates may be observed. Using a base like K₂CO₃ can facilitate the final cyclization step.[13]

  • Purification Strategy: If side products are unavoidable, a robust purification strategy is necessary.

Q3: The purification of my final product is challenging. Are there any tips for improving purity? A3: Purification is key to obtaining a high-quality final product.

  • Column Chromatography: This is the most common method for purifying imidazo[1,2-a]pyridines.[8] A typical eluent system is a gradient of ethyl acetate in petroleum ether or hexanes.[1][8]

  • Workup Procedure: A standard aqueous workup is often required before chromatography. This typically involves extracting the product from the reaction mixture with a solvent like ethyl acetate or chloroform, washing with brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under vacuum.[1][8]

  • Alternative Syntheses: If purification remains a major hurdle, consider switching to a synthetic protocol known for producing cleaner products. Certain MCRs or catalyst-free methods can yield products that are highly pure after simply evaporating the solvent, avoiding the need for chromatography altogether.[4]

Comparative Data

The selection of catalyst and solvent is paramount for optimizing the synthesis of imidazo[1,2-a]pyridines. The tables below summarize the impact of these variables on product yield based on reported optimization studies.

Table 1: Effect of Copper Catalyst on Yield (Reaction of 2-aminopyridine with a nitroolefin using air as an oxidant in DMF at 80°C)[5]

EntryCatalyst (10 mol%)Yield (%)
1CuBr 90
2CuCl85
3CuI82
4Cu(OAc)₂65
5Cu(OTf)₂71
6None< 10

Table 2: Effect of Solvent on Yield (Reaction of α-bromoacetophenone with 2-aminopyridine at 60°C, catalyst-free)[9]

EntrySolventYield (%)
1None (Neat) 91
2Water72
3Ethanol70
4Acetonitrile65
5THF60
6Toluene55

Experimental Protocols

Protocol 1: Catalyst- and Solvent-Free Synthesis [9]

  • Reactant Mixture: In a round-bottom flask, combine 2-aminopyridine (1.0 mmol) and the desired α-bromoacetophenone (1.0 mmol).

  • Reaction Conditions: Place the flask in a preheated oil bath at 60 °C.

  • Stirring: Stir the mixture. The reactants, initially solid, will turn into a liquid during stirring and finally solidify into a solid mass upon reaction completion.

  • Monitoring: Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane). The reaction is typically complete within 20-30 minutes.

  • Workup: After completion, cool the reaction mixture to room temperature. Recrystallize the solid product from ethanol to afford the pure imidazo[1,2-a]pyridine.

Protocol 2: Copper-Catalyzed Synthesis Using Air as Oxidant [5]

  • Reactant Mixture: To an oven-dried Schlenk tube, add CuBr (0.1 mmol), the substituted 2-aminopyridine (1.0 mmol), the substituted nitroolefin (1.2 mmol), and N,N-Dimethylformamide (DMF, 2.0 mL).

  • Reaction Conditions: Stir the reaction mixture in an oil bath preheated to 80 °C. The reaction is open to the air.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Workup: Upon completion, cool the mixture to room temperature and pour it into water (20 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to yield the final product.

Protocol 3: Ultrasound-Assisted Synthesis in Water [6]

  • Reactant Mixture: In a flask, prepare a mixture of the acetophenone derivative (1.0 mmol) and iodine (20 mol%) in 4.0 mL of distilled water.

  • First Irradiation: Irradiate the mixture using an ultrasonic bath at room temperature for 30 minutes.

  • Addition of Reagents: Add the 2-aminopyridine derivative (1.0 mmol) and dimedone (1.0 mmol) to the mixture.

  • Second Irradiation: Irradiate the entire mixture again using ultrasound at room temperature for an additional 30 minutes.

  • Monitoring and Workup: Monitor the reaction by TLC. Upon completion, extract the product with ethyl acetate, dry the organic layer, and concentrate. The crude product can be purified by column chromatography if necessary.

Visualized Workflows and Logic

// Node styles start_end [fillcolor="#FBBC05", fontcolor="#202124"]; process [fillcolor="#4285F4", fontcolor="#FFFFFF"]; decision [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; output [shape=parallelogram, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes A [label="Start: Define Substrates", class="start_end"]; B [label="Select Synthesis Protocol\n(e.g., Catalyst-Free, Cu-Catalyzed)", class="process"]; C [label="Prepare & Mix Reactants\n(Solvent, Catalyst as required)", class="process"]; D [label="Set Reaction Conditions\n(Temperature, Atmosphere)", class="process"]; E [label="Monitor by TLC", class="process"]; F [label="Reaction Complete?", class="decision"]; G [label="Aqueous Workup &\nExtraction", class="process"]; H [label="Purification\n(Column Chromatography)", class="process"]; I [label="Characterization\n(NMR, MS)", class="process"]; J [label="Pure Product", class="output"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G [label="Yes"]; F -> E [label="No, continue reaction"]; G -> H; H -> I; I -> J; }

Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.

// Node styles problem [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; check [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; action [fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Nodes A [label="Problem: Low Yield", class="problem"]; B [label="Check Reagent Purity\n& Stoichiometry", class="check"]; C [label="Substrates OK?", class="check"]; D [label="Optimize Conditions", class="action"]; E [label="Purify/Source High-\nQuality Reagents", class="action"]; F [label="Screen Solvents\n(e.g., DMF, Neat)", class="action"]; G [label="Screen Temperature\n(e.g., 60-100 °C)", class="action"]; H [label="Change Catalyst System\n(e.g., CuBr, FeCl₃, I₂)", class="action"]; I [label="Consider Alternative Method\n(MCR, MW-Assisted)", class="action"];

// Edges A -> B; B -> C; C -> D [label="Yes"]; C -> E [label="No"]; D -> F; D -> G; D -> H; D -> I [style=dashed]; }

Caption: Troubleshooting logic for addressing low reaction yields.

References

Technical Support Center: Troubleshooting Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate Kinase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing kinase assays with Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate. The following information is designed to assist researchers, scientists, and drug development professionals in overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound in a kinase assay?

A1: this compound belongs to the imidazo[1,2-a]pyridine class of compounds. Derivatives of this scaffold have been investigated as inhibitors of various protein kinases, often targeting signaling pathways such as the PI3K/Akt/mTOR pathway.[1][2][3] Therefore, in a kinase assay, this compound is expected to act as a kinase inhibitor. The specific kinase target would need to be determined through broad kinase screening panels.

Q2: Which type of kinase assay is most suitable for screening this compound?

A2: A variety of assay formats can be used, each with its own advantages and disadvantages. Common methods include fluorescence-based assays (e.g., TR-FRET, Fluorescence Polarization) and luminescence-based assays (e.g., ADP-Glo™, Kinase-Glo®) that measure ATP consumption or ADP formation.[4][5] The choice of assay will depend on factors such as the specific kinase, available equipment, and desired throughput.[6] For high-throughput screening, TR-FRET and luminescence-based assays are often preferred due to their sensitivity and scalability.[5]

Q3: How does the ATP concentration in the assay affect the results for an ATP-competitive inhibitor?

A3: The concentration of ATP is a critical parameter. For ATP-competitive inhibitors, the measured IC50 value is dependent on the ATP concentration.[7][8] Assays are often performed at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP. This ensures that the measured IC50 is a more accurate reflection of the inhibitor's potency (Ki).[7] Cellular ATP concentrations are significantly higher, which can lead to a discrepancy between in vitro and cellular assay results.[7]

Q4: What are the essential controls to include in my kinase assay?

A4: To ensure data quality and aid in troubleshooting, the following controls are essential:

  • No Enzyme Control: Contains all reaction components except the kinase. This helps identify compound interference with the detection system.[9]

  • No Substrate Control: Contains all reaction components except the substrate. This measures kinase autophosphorylation.[9]

  • Positive Control (No Inhibitor): Represents 100% kinase activity.

  • Negative Control (Known Inhibitor): A known inhibitor of the kinase to validate assay performance.[9]

  • Vehicle Control (e.g., DMSO): To account for any effects of the solvent used to dissolve the test compound.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High Background Signal Compound interference with detection reagents.Run a "No Enzyme Control" with the compound to see if it directly affects the detection signal.[9]
Contaminated reagents (e.g., ATP in substrate solution).Use fresh, high-quality reagents. Test each reagent individually for background signal.[7]
Assay plate autofluorescence/autoluminescence.Test different types of microplates. Pre-read the plate before adding reagents.[7]
Low or No Kinase Activity Inactive enzyme.Ensure the kinase has been stored correctly and has not undergone multiple freeze-thaw cycles. Test with a known positive control substrate.[7]
Incorrect buffer composition.Verify the pH and concentration of all buffer components, including MgCl2, which is a critical cofactor for most kinases.[7]
Degraded ATP or substrate.Prepare fresh ATP and substrate solutions.[7]
Inconsistent IC50 Values Compound aggregation.Repeat the assay with the addition of a small amount of non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt aggregates.[6][9]
Reaction time outside the linear range.Perform a time-course experiment to determine the optimal reaction time where product formation is linear.[7]
Inconsistent ATP concentration.Ensure the ATP concentration is consistent across all experiments, as IC50 values for ATP-competitive inhibitors are sensitive to this.[7][8]
High enzyme concentration.An excessively high kinase concentration can lead to rapid substrate depletion and non-linear kinetics. Optimize the enzyme concentration.[9]

Experimental Protocols

General Kinase Inhibition Assay Protocol (Luminescence-based - ADP-Glo™)

This protocol is a generalized procedure and should be optimized for the specific kinase and substrate.

  • Reagent Preparation:

    • Assay Buffer: Prepare a suitable kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Kinase Solution: Dilute the kinase to the desired concentration in assay buffer.

    • Substrate/ATP Mix: Prepare a solution containing the substrate and ATP at 2X the final desired concentration in assay buffer.

    • Test Compound: Serially dilute this compound in DMSO, then further dilute in assay buffer.

  • Assay Procedure:

    • Add 5 µL of the diluted test compound or control to the wells of a 384-well plate.

    • Add 5 µL of the kinase solution to all wells except the "No Enzyme" controls. Add 5 µL of assay buffer to the "No Enzyme" control wells.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

    • Initiate the kinase reaction by adding 10 µL of the Substrate/ATP mix to all wells.

    • Incubate for the predetermined optimal time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).

    • Stop the reaction by adding 10 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent. Incubate for 30 minutes at room temperature.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (100% activity) and negative (0% activity) controls.

    • Plot the normalized data against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Visualizations

Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) PI3K PI3K Receptor Tyrosine Kinase (RTK)->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTOR mTOR Akt->mTOR Cell Growth Cell Growth mTOR->Cell Growth Proliferation Proliferation mTOR->Proliferation Survival Survival mTOR->Survival This compound This compound This compound->PI3K

A potential signaling pathway inhibited by this compound.

Experimental Workflow

G start Start: Prepare Reagents dispense_compound Dispense Compound/Controls to Plate start->dispense_compound add_kinase Add Kinase Solution dispense_compound->add_kinase pre_incubate Pre-incubate add_kinase->pre_incubate initiate_reaction Initiate Reaction with Substrate/ATP pre_incubate->initiate_reaction incubate Incubate initiate_reaction->incubate stop_reaction Stop Reaction & Add Detection Reagent incubate->stop_reaction read_plate Read Plate stop_reaction->read_plate analyze_data Analyze Data (Calculate IC50) read_plate->analyze_data end End analyze_data->end

A generalized workflow for a kinase inhibition assay.

References

"optimization of reaction conditions for imidazo[1,2-a]pyridine synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of imidazo[1,2-a]pyridines. The information is presented in a user-friendly question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Low or No Product Yield

Q1: My reaction is not yielding the desired imidazo[1,2-a]pyridine product, or the yield is very low. What are the common causes and how can I troubleshoot this?

A1: Low or no product yield is a frequent issue in imidazo[1,2-a]pyridine synthesis. Several factors could be responsible. Consider the following troubleshooting steps:

  • Catalyst Activity: The choice and condition of the catalyst are critical. For copper-catalyzed reactions, ensure the copper source (e.g., CuI, CuBr) is fresh and handled under appropriate conditions to prevent oxidation.[1] For iodine-catalyzed reactions, the purity of molecular iodine is important.[2][3]

  • Reaction Temperature: The optimal temperature can vary significantly depending on the specific protocol. For instance, some copper-catalyzed reactions work best at 80°C, while others may require higher or lower temperatures.[1] It is advisable to perform small-scale trials at different temperatures to find the optimum for your specific substrates.

  • Solvent Choice: The solvent plays a crucial role in reactant solubility and reaction kinetics. Dimethylformamide (DMF) is often a good choice for copper-catalyzed reactions.[1] For greener synthesis, aqueous micellar media using surfactants like sodium dodecyl sulfate (SDS) have been shown to be effective.[4] In some cases, a mixture of solvents like water and isopropanol (H2O-IPA) under microwave irradiation can significantly improve yields.[5]

  • Atmosphere: For reactions utilizing air as the oxidant, ensure adequate air exposure.[1] Conversely, if the reaction is sensitive to air or moisture, performing it under an inert atmosphere (e.g., nitrogen or argon) is necessary.

  • Reactant Quality: Verify the purity of your starting materials (2-aminopyridine, ketone, aldehyde, etc.). Impurities can interfere with the reaction and lead to side product formation.

  • Substituent Effects: The electronic properties of the substituents on your starting materials can significantly impact the reaction outcome. Electron-donating groups on the 2-aminopyridine generally lead to higher yields, while electron-withdrawing groups can decrease reactivity.[6]

Side Product Formation

Q2: I am observing significant side product formation in my reaction. How can I minimize this?

A2: The formation of side products can complicate purification and reduce the yield of the desired imidazo[1,2-a]pyridine. Here are some strategies to mitigate this issue:

  • Control of Reaction Time: Prolonged reaction times can sometimes lead to the degradation of the product or the formation of byproducts. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Temperature Management: Exceeding the optimal reaction temperature can promote side reactions. Maintain a stable and controlled temperature throughout the reaction.

  • Stoichiometry of Reactants: Carefully control the stoichiometry of your reactants. An excess of one reactant might lead to the formation of undesired products.

  • Choice of Base: In reactions requiring a base, the choice and amount of the base can be critical. A base that is too strong or too weak might not be optimal. Screening different bases (e.g., K2CO3, Cs2CO3, DBU) can be beneficial.

Frequently Asked Questions (FAQs)

Q3: What are the most common methods for synthesizing imidazo[1,2-a]pyridines?

A3: The most traditional and widely used method is the condensation reaction of a 2-aminopyridine with an α-haloketone.[7] However, numerous other efficient methods have been developed, including:

  • One-pot multi-component reactions (MCRs): These reactions, such as the A³-coupling of a 2-aminopyridine, an aldehyde, and an alkyne, offer a streamlined approach to complex imidazo[1,2-a]pyridines.[4][8]

  • Copper-catalyzed reactions: Various copper salts (CuI, CuBr, CuSO4) are effective catalysts for the synthesis from 2-aminopyridines and compounds like nitroolefins or acetophenones, often using air as a green oxidant.[1][9]

  • Iodine-catalyzed reactions: Molecular iodine can catalyze the synthesis from 2-aminopyridines and acetophenones, often under environmentally friendly conditions.[2][3][10]

  • Microwave-assisted synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields.[5]

Q4: How do I choose the right catalyst for my imidazo[1,2-a]pyridine synthesis?

A4: The choice of catalyst depends on the specific reaction and desired outcome.

  • Copper catalysts are versatile and have been shown to be effective for a wide range of substrates.[1][9] CuBr has been identified as a highly effective catalyst in certain protocols.[1]

  • Iodine is a cost-effective and environmentally friendly catalyst that can be used in aqueous media.[2][3][10]

  • Palladium catalysts are also used, particularly in intramolecular dehydrogenative coupling reactions.[11]

  • Catalyst-free methods are also available, often utilizing microwave irradiation or specific solvent systems to promote the reaction.[5][6]

Q5: Can I perform the synthesis under "green" or environmentally friendly conditions?

A5: Yes, several green synthetic routes for imidazo[1,2-a]pyridines have been developed. These methods focus on using less hazardous solvents, reducing energy consumption, and employing environmentally benign catalysts. Examples include:

  • Using water as a solvent, often with the aid of surfactants to form micelles.[4]

  • Employing air as the oxidant in copper-catalyzed reactions.[1]

  • Utilizing molecular iodine as a catalyst in aqueous media.[2][3]

  • Employing ultrasound-assisted synthesis in water.[9]

Data Presentation: Comparison of Reaction Conditions

Table 1: Optimization of Copper-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
CuBrDMF801290[1]
CuIDMF1001285[1]
CuClDMF801275[1]
CuSO4·5H2O / Sodium AscorbateWater (SDS micelles)506-16up to 92[4]

Table 2: Optimization of Iodine-Catalyzed Synthesis of Imidazo[1,2-a]pyridines

Iodine SourceSolventMethodTime (h)Yield (%)Reference
I2WaterUltrasound179[2]
I2NeatUltrasound1.562[2]
NaIWaterUltrasound128[2]
KIWaterUltrasound133[2]
CuIWaterUltrasound155[2]

Experimental Protocols

Protocol 1: Copper-Catalyzed Synthesis from Aminopyridines and Nitroolefins

This protocol is adapted from a method utilizing air as the oxidant.[1]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Nitroolefin derivative (1.2 mmol)

  • CuBr (0.1 mmol, 10 mol%)

  • Dimethylformamide (DMF, 3 mL)

Procedure:

  • To a dried reaction tube, add the 2-aminopyridine derivative, nitroolefin derivative, and CuBr.

  • Add DMF to the reaction tube.

  • Stir the reaction mixture at 80°C under an air atmosphere for the time indicated by TLC monitoring (typically 12-24 hours).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]pyridine.

Protocol 2: Ultrasound-Assisted, Iodine-Catalyzed Synthesis

This protocol is based on a green chemistry approach using water as the solvent.[2][3]

Materials:

  • 2-Aminopyridine derivative (1.0 mmol)

  • Acetophenone derivative (1.0 mmol)

  • Dimedone (1.0 mmol)

  • Iodine (I2) (0.2 mmol, 20 mol%)

  • Distilled water (4.0 mL)

Procedure:

  • In a reaction vessel, mix the acetophenone derivative and iodine in distilled water.

  • Irradiate the mixture with ultrasound at room temperature for 30 minutes.

  • Add the 2-aminopyridine derivative and dimedone to the mixture.

  • Continue ultrasound irradiation at room temperature for another 30 minutes.

  • Monitor the reaction progress by TLC.

  • Upon completion, collect the precipitate by filtration.

  • Wash the solid with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the purified imidazo[1,2-a]pyridine derivative.

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reactants 1. Combine Reactants (2-aminopyridine, ketone/aldehyde, etc.) catalyst 2. Add Catalyst (e.g., CuBr, I2) reactants->catalyst solvent 3. Add Solvent (e.g., DMF, Water) catalyst->solvent heating 4. Apply Energy (Heating, Ultrasound, or Microwave) solvent->heating monitoring 5. Monitor Progress (TLC/LC-MS) heating->monitoring extraction 6. Quench & Extract monitoring->extraction purification 7. Purify (Column Chromatography) extraction->purification characterization 8. Characterize Product purification->characterization

Caption: General experimental workflow for imidazo[1,2-a]pyridine synthesis.

troubleshooting_low_yield start Low or No Yield catalyst Check Catalyst Activity & Purity start->catalyst temperature Optimize Reaction Temperature start->temperature solvent Screen Different Solvents start->solvent reactants Verify Reactant Purity start->reactants atmosphere Ensure Correct Atmosphere (Air or Inert) start->atmosphere solution Improved Yield catalyst->solution temperature->solution solvent->solution reactants->solution atmosphere->solution

Caption: Troubleshooting flowchart for low product yield.

References

"byproducts in imidazo[1,2-a]pyridine synthesis and their removal"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of imidazo[1,2-a]pyridines.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to imidazo[1,2-a]pyridines?

A1: Imidazo[1,2-a]pyridines are typically synthesized through several key reaction pathways, including:

  • Tschitschibabin Reaction: Condensation of a 2-aminopyridine with an α-halocarbonyl compound.

  • Groebke-Blackburn-Bienaymé (GBB) Reaction: A three-component reaction involving a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2][3]

  • Ortoleva-King Reaction: Reaction of a 2-aminopyridine with a methyl ketone in the presence of iodine.[4][5][6]

  • Copper-Catalyzed Reactions: One-pot procedures using aminopyridines and nitroolefins with air as the oxidant are also common.[7]

Q2: What are the typical byproducts I might encounter in my imidazo[1,2-a]pyridine synthesis?

A2: The byproducts in your reaction will largely depend on the synthetic route employed. However, some common impurities include:

  • Unreacted Starting Materials: Residual 2-aminopyridine, aldehyde, ketone, or α-halocarbonyl compounds are frequent impurities.

  • Polymeric Materials: Aldehydes, in particular, can be prone to polymerization, especially under acidic or basic conditions.

  • Dimers of 2-aminopyridine: In reactions like the Tschitschibabin synthesis, dimerization of the 2-aminopyridine starting material can occur as a side reaction.

  • Isomer Formation: In some cases, particularly with substituted 2-aminopyrimidines in GBB reactions, the formation of regioisomers can be a challenge.[3]

  • Side products from the Ortoleva-King reaction: The direct acid-catalyzed reaction of 2-aminopyridines and acetophenones can lead to differently substituted products through concurrent ketimine and Ortoleva-King type intermediates.[8]

Q3: How can I monitor the progress of my reaction and identify byproducts?

A3: Thin-Layer Chromatography (TLC) is an indispensable tool for monitoring your reaction's progress. By spotting the reaction mixture alongside your starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product and any byproducts. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on the purity of your product and the relative amounts of any impurities.[9][10]

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Imidazo[1,2-a]pyridine
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction closely by TLC. If starting materials are still present, consider extending the reaction time or increasing the temperature.
Decomposition of Starting Materials or Product Check the stability of your compounds under the reaction conditions. If decomposition is suspected, consider milder reaction conditions (e.g., lower temperature, alternative catalyst).
Poor Quality of Reagents Ensure the purity of your starting materials. Aldehydes, for instance, can oxidize to carboxylic acids upon storage.
Suboptimal Reaction Conditions Re-evaluate your reaction parameters, including solvent, catalyst, temperature, and stoichiometry. For example, in the GBB reaction, the choice of acid catalyst can significantly impact the yield.[3]
Problem 2: Presence of Persistent Impurities After Work-up
Impurity Type Identification Removal Strategy
Unreacted 2-Aminopyridine Basic spot on TLC, often close to the baseline.Acid-Base Extraction: Dissolve the crude product in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl) to protonate and extract the basic 2-aminopyridine into the aqueous layer.
Unreacted Aldehyde/Ketone Can be visualized on TLC with appropriate staining (e.g., 2,4-dinitrophenylhydrazine).Column Chromatography: Silica gel chromatography is effective for separating the less polar carbonyl compounds from the more polar imidazo[1,2-a]pyridine product.
Polymeric Byproducts Often appear as an insoluble residue or a streak at the baseline of the TLC plate.Filtration/Trituration: If the polymer is insoluble, it can be removed by filtration. Trituration of the crude product with a solvent in which the desired product is soluble but the polymer is not can also be effective.
Dimers of 2-Aminopyridine May have a different Rf value on TLC compared to the starting material and product.Column Chromatography or Recrystallization: These byproducts can often be separated by careful column chromatography or fractional recrystallization.

Data on Byproduct Removal and Purification Efficiency

The efficiency of purification can be influenced by the chosen method and the specific properties of the compound and its impurities.

Purification Method Parameter Typical Observation Reference(s)
Silica Gel Column Chromatography Purity after chromatographyCan often achieve >98% purity as determined by HPLC.[9]
Recrystallization Yield LossSome product loss is inevitable due to its solubility in the cold solvent. Yields can be significantly affected by using too much solvent.[11]
Recrystallization Purity ImprovementA single recrystallization can significantly improve purity, but multiple recrystallizations may be necessary to remove stubborn impurities.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).

  • Column Packing: Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring a uniform and air-free packed bed.

  • Sample Loading: Dissolve the crude imidazo[1,2-a]pyridine in a minimal amount of the eluent or a suitable volatile solvent. Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel before adding it to the column.

  • Elution: Start with a non-polar eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture) to elute the compounds from the column.

  • Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, determine a suitable solvent or solvent pair in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents include ethanol, methanol, ethyl acetate, and their mixtures with water or hexanes.

  • Dissolution: In a flask, dissolve the crude product in the minimum amount of the hot recrystallization solvent.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a short period. Perform a hot filtration to remove the charcoal.

  • Crystallization: Allow the hot solution to cool slowly to room temperature, and then in an ice bath, to induce crystallization.

  • Crystal Collection: Collect the crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent and dry them under vacuum. A poor yield after recrystallization may be due to using too much solvent.[12]

Protocol 3: Removal of Unreacted 2-Aminopyridine by Acid-Base Extraction
  • Dissolve the crude reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Transfer the solution to a separatory funnel.

  • Add a dilute aqueous acid solution (e.g., 1M HCl) and shake the funnel gently.

  • Allow the layers to separate. The protonated 2-aminopyridine will be in the aqueous layer.

  • Drain the aqueous layer.

  • Repeat the acid wash if necessary (monitor by TLC).

  • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Visualizing Reaction Pathways and Workflows

GBB_Reaction_Pathway Amine 2-Aminopyridine Intermediate1 Schiff Base Intermediate Amine->Intermediate1 + Aldehyde Aldehyde Aldehyde Aldehyde->Intermediate1 Isocyanide Isocyanide Intermediate2 Nitrile Intermediate Isocyanide->Intermediate2 Product Imidazo[1,2-a]pyridine Intermediate1->Intermediate2 + Isocyanide Intermediate2->Product Cyclization

Caption: Groebke-Blackburn-Bienaymé (GBB) reaction pathway.

Ortoleva_King_Pathway Amine 2-Aminopyridine Intermediate1 Ortoleva-King Intermediate Amine->Intermediate1 + Ketone, I2 Ketone Methyl Ketone Ketone->Intermediate1 Iodine Iodine Iodine->Intermediate1 Product Imidazo[1,2-a]pyridine Byproduct Side Products Intermediate1->Product Cyclization Intermediate1->Byproduct Concurrent Reactions

Caption: Ortoleva-King reaction with potential for side products.

Purification_Workflow Crude Crude Reaction Mixture Workup Aqueous Work-up Crude->Workup AcidBase Acid-Base Extraction (Removes basic/acidic impurities) Workup->AcidBase Chromatography Column Chromatography (Separates by polarity) AcidBase->Chromatography Recrystallization Recrystallization (Purifies solid product) Chromatography->Recrystallization Pure Pure Imidazo[1,2-a]pyridine Recrystallization->Pure

Caption: General purification workflow for imidazo[1,2-a]pyridines.

References

Technical Support Center: Overcoming Low Solubility of Imidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the low solubility of imidazo[1,2-a]pyridine derivatives during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My imidazo[1,2-a]pyridine derivative is precipitating in my aqueous assay buffer. What are my immediate options?

A1: When facing precipitation, consider these initial troubleshooting steps:

  • Co-solvents: The most common initial approach is the use of a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a widely used co-solvent.[1] However, be mindful of the final concentration in your assay, as high concentrations of DMSO can be toxic to cells and may interfere with assay components.[2] Other co-solvents to consider include ethanol, methanol, and propylene glycol.[3]

  • pH Adjustment: Imidazo[1,2-a]pyridines are basic compounds. Lowering the pH of your buffer can increase the proportion of the more soluble, ionized form of the compound.[3][4] Carefully evaluate the pH tolerance of your assay system (e.g., cells, enzymes) before making significant changes.

  • Minor Assay Modifications: If the compound's solubility is close to the required concentration, slight modifications to the assay protocol might suffice. This could involve adding a small amount of bovine serum albumin (BSA) to the buffer.[2]

Q2: I am in the early stages of lead optimization. How can I chemically modify my imidazo[1,2-a]pyridine scaffold to improve solubility?

A2: Structure-Activity Relationship (SAR) studies are crucial for enhancing the physicochemical properties of your lead compounds.[2] Key strategies for chemical modification include:

  • Introduction of Polar Groups: Incorporating polar functional groups such as sulfonamides, sulfonyl groups, or additional nitrogen atoms (e.g., a 2-pyridyl group) can increase the polarity and aqueous solubility of the molecule.[2][5]

  • Amide Analogues: Converting a carboxylic acid intermediate to a variety of amide analogues is a common and effective strategy. The diverse nature of available amines allows for fine-tuning of solubility and other properties.[2]

  • Disruption of Molecular Planarity and Symmetry: High molecular planarity and symmetry can lead to strong crystal lattice energy and, consequently, low solubility. Introducing non-planar groups or disrupting symmetry can significantly improve aqueous solubility.[6] For example, modifying a tetrahydropyrimidylamino group to disrupt symmetry has been shown to increase solubility.[6]

  • Balancing Lipophilicity and Potency: While increasing lipophilicity can sometimes enhance potency, it often comes at the cost of reduced solubility.[2] A careful balance must be struck. Replacing a lipophilic group like a methyl group with a more polar or ionizable one can be a beneficial strategy.[2]

Q3: What are some formulation strategies I can use to improve the solubility of my imidazo[1,2-a]pyridine derivative for in vitro and preclinical studies?

A3: Several formulation techniques can be employed to enhance the solubility of poorly soluble compounds:

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a lipophilic inner cavity, allowing them to form inclusion complexes with poorly soluble drugs, thereby increasing their aqueous solubility.[7][8][9] Different derivatives of β-cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and randomly-methylated-β-cyclodextrin (RAMEB), offer varying solubilization capacities.[7][8]

  • Solid Dispersions: This technique involves dispersing the drug in an inert carrier matrix at the solid-state.[10] The drug can exist in an amorphous form, which has higher solubility than the crystalline form. Common carriers include polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS).[11]

  • Prodrugs: A prodrug is a chemically modified, inactive form of a drug that, after administration, is converted to the active parent drug through metabolic processes.[3] This approach can be used to improve solubility. For instance, converting a carboxylic acid group to a glycolic amide ester can increase solubility in lipid-based delivery systems.[10]

  • Nanosuspensions: This involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[10]

Quantitative Data on Solubility Enhancement

The following table summarizes the improvement in aqueous solubility of an imidazo[1,2-a]pyridine derivative through chemical modification.

CompoundModificationThermodynamic Solubility (µM)Fold Increase
Hit B4-chlorophenylthioether at position 81.4-
Optimized Hit Pyridin-4-yl at position 8 > 100 > 71
Data sourced from a study on antileishmanial 3-nitroimidazo[1,2-a]pyridines.[12]

Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex (Lyophilization Method)

This protocol describes the preparation of a chrysin-cyclodextrin complex, a method applicable to imidazo[1,2-a]pyridine derivatives.

  • Dissolution: Dissolve the imidazo[1,2-a]pyridine derivative and the chosen cyclodextrin (e.g., RAMEB) in a 1:1 or 1:2 molar ratio in deionized water.

  • Stirring: Stir the solution at room temperature for 24 hours to facilitate complex formation.

  • Filtration: Filter the solution through a 0.45 µm membrane filter to remove any undissolved material.

  • Lyophilization: Freeze-dry the filtered solution to obtain a solid powder of the inclusion complex.

This protocol is adapted from a study on chrysin solubilization.[7]

Protocol 2: General Procedure for the Synthesis of 8-Substituted-Imidazo[1,2-a]pyridine Derivatives to Enhance Solubility

This protocol provides a general method for modifying the imidazo[1,2-a]pyridine scaffold at position 8, which has been shown to improve solubility.

  • Starting Material: Begin with an 8-bromo-substituted imidazo[1,2-a]pyridine intermediate.

  • Suzuki Coupling: In a reaction vessel, combine the 8-bromo intermediate, the desired boronic acid or ester (e.g., pyridin-4-ylboronic acid), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water).

  • Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at an elevated temperature (e.g., 90-100 °C) for several hours.

  • Work-up and Purification: After the reaction is complete, cool the mixture, perform an aqueous work-up, and purify the crude product by column chromatography on silica gel to obtain the desired 8-substituted derivative.

This is a generalized synthetic protocol based on common cross-coupling reactions used in medicinal chemistry.[12]

Visualizations

experimental_workflow Workflow for Addressing Low Solubility A Initial Compound (Low Solubility) B Assess Solubility in Assay Buffer A->B C Precipitation? B->C D Proceed with Assay C->D No E Troubleshooting C->E Yes F Co-solvents (e.g., DMSO) E->F G pH Adjustment E->G H Formulation Strategies E->H I Chemical Modification (SAR) E->I

Caption: A logical workflow for troubleshooting low solubility issues.

signaling_pathway Example Signaling Pathway Modulation Ligand Growth Factor Receptor Receptor Tyrosine Kinase (e.g., c-Met) Ligand->Receptor Downstream Downstream Signaling (e.g., STAT3/NF-κB) Receptor->Downstream Phosphorylation Compound Imidazo[1,2-a]pyridine Inhibitor Compound->Receptor Response Cellular Response (e.g., Proliferation, Inflammation) Downstream->Response

Caption: Inhibition of a signaling pathway by an imidazo[1,2-a]pyridine derivative.

References

Technical Support Center: Optimizing Suzuki Coupling for 6-Fluoroimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the successful Suzuki-Miyaura cross-coupling of 6-fluoroimidazo[1,2-a]pyridine derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of 6-fluoroimidazo[1,2-a]pyridines challenging?

A1: The Suzuki coupling of this scaffold can be challenging due to the electronic properties of the imidazo[1,2-a]pyridine ring system. Nitrogen-containing heterocycles can sometimes coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation. The fluorine substituent at the 6-position also influences the electronic density of the aromatic system, which can affect the rates of oxidative addition and reductive elimination in the catalytic cycle.

Q2: What are the most common side reactions observed in the Suzuki coupling of imidazo[1,2-a]pyridine derivatives?

A2: The most common side reactions include:

  • Protodeboronation: This is the hydrolysis of the boronic acid or its ester, replacing the boron functionality with a hydrogen atom. This is often exacerbated by high temperatures, prolonged reaction times, and the presence of excess water.[1]

  • Homocoupling: Dimerization of the boronic acid to form a biaryl byproduct. This can be promoted by the presence of oxygen in the reaction mixture.[2]

  • Dehalogenation: Reduction of the starting halide, in this case, the bromo or chloro group on the 6-fluoroimidazo[1,2-a]pyridine, to a hydrogen atom.

Q3: How do I choose the right palladium catalyst and ligand?

A3: The choice of catalyst and ligand is critical. For heteroaryl systems like imidazo[1,2-a]pyridines, standard catalysts like Pd(PPh₃)₄ can be effective. However, for more challenging couplings, or to improve yields and reaction times, more advanced catalytic systems may be necessary. Buchwald and other bulky, electron-rich phosphine ligands can be particularly effective in promoting the oxidative addition step.[3]

Q4: Can I use microwave heating for these reactions?

A4: Yes, microwave-assisted synthesis is often advantageous for Suzuki couplings. It can lead to significantly shorter reaction times, reduced side product formation, and improved yields.[4]

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are observing low to no formation of your desired coupled product, consider the following potential causes and solutions.

Potential CauseRecommended Solution
Inactive Catalyst The active Pd(0) species may not have formed or has been deactivated. Ensure your palladium source and ligand are of high quality. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more robust pre-catalyst system.
Oxygen Contamination Palladium catalysts are sensitive to oxygen. Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere (Argon or Nitrogen).
Inappropriate Base The base is crucial for activating the boronic acid. Ensure the base is fresh, dry, and soluble in the reaction medium. For imidazo[4,5-b]pyridines, K₂CO₃ has been shown to be effective.[5][6] Other bases like Cs₂CO₃ or K₃PO₄ could also be screened.
Insufficient Heating Some Suzuki couplings require elevated temperatures to proceed at a reasonable rate. If using conventional heating, ensure the reaction reaches the target temperature. Microwave heating can be a more efficient alternative.
Poor Quality Reagents Ensure the 6-fluoroimidazo[1,2-a]pyridine starting material and the boronic acid are pure. Impurities can inhibit the catalyst.
Issue 2: Significant Side Product Formation

If you are observing significant amounts of byproducts, consult the table below for guidance.

Observed Side ProductPotential CauseRecommended Solution
Protodeboronation Product Excess water, high temperature, or prolonged reaction time.Use anhydrous solvents, minimize reaction time, and consider using a boronic ester (e.g., pinacol ester) which can be more stable.
Homocoupling of Boronic Acid Presence of oxygen in the reaction.Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere throughout the reaction.
Dehalogenation of Starting Material Catalyst degradation or presence of impurities.Screen different catalyst/ligand combinations. Ensure high purity of all starting materials.

Data on Optimization of Suzuki Coupling for a Related Scaffold

While specific data for 6-fluoroimidazo[1,2-a]pyridine is limited in the searched literature, the following table on the optimization of Suzuki coupling for 6-bromo-2-phenylimidazo[4,5-b]pyridine with 4-nitrophenyl boronic acid provides a valuable starting point for optimization.[5][6]

CatalystBaseSolventHeatingOutcome
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol (2:1)ConventionalTarget product and starting material observed
Pd(PPh₃)₄K₂CO₃Dioxane/Water (4:1)ConventionalTarget product and starting material observed
Pd(dppf)Cl₂Cs₂CO₃Dioxane/Water (4:1)ConventionalTarget product, starting material, and dehalogenated byproduct observed
Pd(PPh₃)₄K₂CO₃Toluene/Ethanol (2:1)MicrowaveTarget product was the only product observed
Pd(PPh₃)₄K₂CO₃Dioxane/Water (4:1)MicrowaveTarget product was the only product observed

Experimental Protocols

General Protocol for Microwave-Assisted Suzuki Coupling of 6-Halo-Imidazo[1,2-a]pyridine Derivatives

This protocol is adapted from procedures for related imidazopyridine systems and should be optimized for your specific substrates.[4][5][6]

  • Reaction Setup: In a microwave reactor tube, combine the 6-halo-imidazo[1,2-a]pyridine (1.0 equiv.), the desired arylboronic acid (1.5 equiv.), and potassium carbonate (2.5 equiv.).

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 equiv.).

  • Solvent Addition: Add a degassed solvent mixture, such as dioxane/water (4:1) or toluene/ethanol (2:1).

  • Inert Atmosphere: Seal the tube and purge with argon for 5-10 minutes.

  • Microwave Irradiation: Place the reaction vessel in the microwave reactor and heat to 120 °C for 2 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Visualizations

Suzuki_Coupling_Mechanism A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X(L2) (Oxidative Adduct) B->C D Transmetalation C->D E Ar-Pd(II)-Ar'(L2) D->E F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' (Coupled Product) F->G H Ar-X (Aryl Halide) H->B I Ar'-B(OR)2 (Boronic Acid/Ester) I->D J Base J->D Troubleshooting_Workflow start Low or No Product Yield check_reagents Verify Reagent Quality (Aryl Halide, Boronic Acid, Base, Solvent) start->check_reagents check_atmosphere Ensure Inert Atmosphere (Degas Solvents, Purge with Ar/N2) check_reagents->check_atmosphere Reagents OK check_catalyst Evaluate Catalyst System (Catalyst, Ligand) check_atmosphere->check_catalyst Atmosphere OK optimize_conditions Optimize Reaction Conditions (Temperature, Time, Base) check_catalyst->optimize_conditions Catalyst System OK success Improved Yield optimize_conditions->success Experimental_Workflow setup 1. Add Solids to Reaction Vessel (Aryl Halide, Boronic Acid, Base) catalyst 2. Add Catalyst and Ligand setup->catalyst purge 3. Purge with Inert Gas catalyst->purge solvent 4. Add Degassed Solvent purge->solvent react 5. Heat Reaction (Conventional or Microwave) solvent->react monitor 6. Monitor Progress (TLC/LC-MS) react->monitor workup 7. Aqueous Work-up monitor->workup Reaction Complete purify 8. Purify Product (Column Chromatography) workup->purify

References

"preventing side reactions in the synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and prevent side reactions during their experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause(s) Recommended Solutions
Low or No Product Yield 1. Incomplete reaction: Insufficient reaction time or temperature. 2. Degradation of starting materials: Particularly the ethyl 2-chloro-3-oxopropanoate can be unstable. 3. Ineffective catalyst: The Lewis acid catalyst may be inactive or used in an inappropriate amount. 4. Moisture in the reaction: Can hydrolyze starting materials or intermediates.1. Optimize reaction conditions: Monitor the reaction by TLC. Consider increasing the temperature or extending the reaction time. 2. Use fresh starting materials: Ensure the quality of 2-amino-5-fluoropyridine and freshly prepare or purify ethyl 2-chloro-3-oxopropanoate before use. 3. Catalyst selection and amount: Screen different Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) and optimize the molar ratio.[1] 4. Ensure anhydrous conditions: Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Formation of a Major Impurity with Similar Polarity to the Product 1. Formation of regioisomers: The cyclization may occur at the other nitrogen of the pyridine ring, especially with substituted 2-aminopyridines.[2] 2. Dimerization or polymerization: Side reactions of the highly reactive ethyl 2-chloro-3-oxopropanoate.1. Control reaction temperature: Lowering the temperature may improve regioselectivity. 2. Purification: Careful column chromatography with a shallow solvent gradient may be required to separate the isomers. 3. Slow addition of reagents: Add the ethyl 2-chloro-3-oxopropanoate dropwise to the reaction mixture to maintain a low concentration and minimize self-condensation.
Presence of Dark, Tarry Byproducts 1. Decomposition of starting materials or product: High reaction temperatures or prolonged reaction times can lead to degradation. 2. Side reactions involving the solvent: Some solvents may not be stable under the reaction conditions.1. Lower the reaction temperature: Find the minimum temperature required for the reaction to proceed at a reasonable rate. 2. Reduce reaction time: Monitor the reaction closely and stop it as soon as the starting material is consumed. 3. Choose an appropriate solvent: Use a stable, high-boiling solvent if elevated temperatures are necessary.
Incomplete Consumption of 2-amino-5-fluoropyridine 1. Insufficient amount of the pyruvate derivative: Incorrect stoichiometry. 2. Low reactivity of the fluorinated pyridine: The electron-withdrawing fluorine atom can reduce the nucleophilicity of the pyridine nitrogen.1. Adjust stoichiometry: Use a slight excess (1.1-1.2 equivalents) of ethyl 2-chloro-3-oxopropanoate. 2. Increase catalyst loading or use a stronger Lewis acid: This can help to activate the reactants more effectively.[3]
Hydrolysis of the Ethyl Ester 1. Presence of water in the reaction mixture. 2. Acidic or basic workup conditions. 1. Ensure anhydrous conditions. 2. Perform a neutral workup: Quench the reaction with a saturated solution of a neutral salt like ammonium chloride.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most common and direct method is the condensation reaction between 2-amino-5-fluoropyridine and an ethyl pyruvate derivative, such as ethyl 2-chloro-3-oxopropanoate or ethyl bromopyruvate. This reaction is a variation of the Tschitschibabin reaction for the synthesis of imidazo[1,2-a]pyridines.

Q2: Why is a Lewis acid catalyst often used in this synthesis?

A2: A Lewis acid catalyst, such as Scandium(III) triflate (Sc(OTf)₃) or Ytterbium(III) triflate (Yb(OTf)₃), is often employed to activate the carbonyl group of the pyruvate derivative, facilitating the initial nucleophilic attack by the pyridine nitrogen of 2-amino-5-fluoropyridine.[1] This is particularly important when using electron-deficient aminopyridines, as the fluorine atom reduces the basicity and nucleophilicity of the pyridine nitrogen. The catalyst can significantly improve the reaction rate and yield.[3]

Q3: What are the potential regioisomeric byproducts, and how can they be identified?

A3: In the synthesis of imidazo[1,2-a]pyridines, there is a possibility of forming a regioisomer where the cyclization occurs onto the exocyclic nitrogen instead of the endocyclic pyridine nitrogen, leading to an imidazo[1,2-a]pyridine-2-carboxamide derivative. However, the formation of the imidazo[1,2-a]pyridine ring is generally favored. Another possibility is the formation of the 8-fluoro isomer if the starting material contains impurities. These isomers can often be distinguished by careful analysis of their ¹H and ¹⁹F NMR spectra, as the fluorine atom's position will influence the chemical shifts and coupling constants of the aromatic protons.

Q4: How can I purify the final product effectively?

A4: Purification is typically achieved through column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is usually effective. Due to the potential for closely eluting isomers, a shallow gradient and careful fraction collection are recommended. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be used for further purification of the solid product.

Q5: Are there any specific safety precautions I should take when handling the reagents?

A5: Yes. Ethyl 2-chloro-3-oxopropanoate is a reactive and potentially lachrymatory compound and should be handled in a well-ventilated fume hood. 2-amino-5-fluoropyridine is also a chemical irritant. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Consult the Safety Data Sheets (SDS) for all reagents before starting the experiment.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 2-amino-5-fluoropyridine

  • Ethyl 2-chloro-3-oxopropanoate

  • Scandium(III) triflate (Sc(OTf)₃) or another suitable Lewis acid

  • Anhydrous solvent (e.g., acetonitrile, DMF, or 1,4-dioxane)

  • Sodium bicarbonate (NaHCO₃) or another suitable base

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexane, dichloromethane, saturated aqueous NaHCO₃ solution, brine)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add 2-amino-5-fluoropyridine (1.0 eq) and the Lewis acid catalyst (e.g., 5-10 mol%).

  • Add the anhydrous solvent to dissolve the starting materials.

  • Slowly add a solution of ethyl 2-chloro-3-oxopropanoate (1.1 eq) in the anhydrous solvent to the reaction mixture at room temperature.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Visualizations

Reaction Pathway and Potential Side Reactions

G A 2-amino-5-fluoropyridine Intermediate N-alkylation Intermediate A->Intermediate + B Ethyl 2-chloro-3-oxopropanoate B->Intermediate + Side_Product2 Polymerization/Degradation Products B->Side_Product2 Self-condensation Catalyst Lewis Acid (e.g., Sc(OTf)3) Catalyst->Intermediate catalyzes Product This compound Intermediate->Product Intramolecular Cyclization & Aromatization Side_Product1 Regioisomer Intermediate->Side_Product1 Alternative Cyclization

Caption: Main reaction pathway and potential side reactions.

Troubleshooting Workflow

G Start Low Yield or Impure Product Check_Conditions Review Reaction Conditions (Temp, Time, Atmosphere) Start->Check_Conditions Check_Reagents Analyze Starting Material Purity Start->Check_Reagents Check_Catalyst Verify Catalyst Activity & Loading Start->Check_Catalyst Check_Workup Examine Workup & Purification Start->Check_Workup Optimize_Conditions Optimize Temperature & Time Check_Conditions->Optimize_Conditions Purify_Reagents Use Fresh/Purified Reagents Check_Reagents->Purify_Reagents Optimize_Catalyst Screen Catalysts & Optimize Loading Check_Catalyst->Optimize_Catalyst Modify_Purification Adjust Chromatography Gradient/Recrystallize Check_Workup->Modify_Purification Success Improved Yield & Purity Optimize_Conditions->Success Purify_Reagents->Success Optimize_Catalyst->Success Modify_Purification->Success

Caption: A logical workflow for troubleshooting common synthesis issues.

References

Validation & Comparative

Comparative Analysis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate and Standard Kinase Inhibitors in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a novel heterocyclic compound, and a selection of established standard kinase inhibitors. The comparison focuses on their inhibitory activities against key protein kinases, their impact on major signaling pathways, and the experimental methodologies used for their evaluation.

Introduction

Protein kinases are a large family of enzymes that play critical roles in regulating a majority of cellular processes, including growth, differentiation, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention. Standard kinase inhibitors, such as Imatinib and Gefitinib, have revolutionized the treatment of specific cancers by targeting the kinases that drive tumor growth.

The imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of novel kinase inhibitors. Derivatives of this scaffold have shown potent and selective inhibition of various kinases, including those in the PI3K/AKT/mTOR and c-Met signaling pathways. This guide will focus on this compound as a representative of this class and compare its potential efficacy with that of well-established kinase inhibitors.

Quantitative Comparison of Kinase Inhibitory Activity

While direct inhibitory data for this compound is not extensively available in the public domain, we can infer its potential activity based on structurally similar compounds from the imidazo[1,2-a]pyridine class. The following table compares the half-maximal inhibitory concentrations (IC50) of representative imidazo[1,2-a]pyridine derivatives and standard kinase inhibitors against a panel of cancer-relevant kinases.

Compound ClassTarget Kinase(s)Representative Compound(s)IC50 (nM)Reference Cell Line(s)
Imidazo[1,2-a]pyridine PI3KαCompound 13k¹1.94HCC827
c-MetCompound 22e²3.9EBC-1
CLK1Compound 4c³700In vitro
DYRK1ACompound 4c³2600In vitro
Standard Kinase Inhibitors Bcr-AblImatinib250-750K562
c-KitImatinib100GIST-T1
PDGFRImatinib100K562
EGFRGefitinib2-37NCI-H460
Bcr-AblDasatinib<1K562
SrcDasatinib0.55In vitro
VEGFR2Sorafenib90In vitro
BRAFSorafenib22In vitro

¹Data from a study on 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives.[1] ²Data from a study on imidazo[1,2-a]pyridine derivatives as c-Met inhibitors.[2] ³Data from a study on imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors.[3]

Signaling Pathways and Mechanisms of Action

The efficacy of kinase inhibitors is determined by their ability to modulate specific signaling pathways that are aberrantly activated in disease.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[4] Its hyperactivation is a common event in many cancers. Certain imidazo[1,2-a]pyridine derivatives have been shown to potently inhibit PI3Kα, a key component of this pathway, leading to cell cycle arrest and apoptosis in cancer cells.[1][5]

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT Recruits PDK1->AKT Phosphorylates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->PI3K Inhibits

PI3K/AKT/mTOR signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine derivatives.
c-Met Signaling Pathway

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are key players in cell motility, invasion, and angiogenesis.[6] Overexpression or mutation of c-Met is associated with poor prognosis in several cancers. Novel imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibition of c-Met kinase activity, thereby blocking downstream signaling cascades.[2]

cMet_Signaling_Pathway HGF HGF cMet c-Met Receptor HGF->cMet Binds & Activates RAS RAS cMet->RAS PI3K PI3K cMet->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation & Survival ERK->Proliferation Invasion Invasion & Metastasis ERK->Invasion AKT AKT PI3K->AKT AKT->Proliferation AKT->Invasion Inhibitor Imidazo[1,2-a]pyridine Derivatives Inhibitor->cMet Inhibits Kinase_Assay_Workflow Start Start Prepare Prepare Kinase/ Substrate Mix Start->Prepare AddInhibitor Add Test Compound/ Controls Prepare->AddInhibitor Initiate Initiate Reaction (Add [γ-³³P]ATP) AddInhibitor->Initiate Incubate Incubate at 30°C Initiate->Incubate Stop Stop Reaction Incubate->Stop Filter Transfer to Filter Plate & Wash Stop->Filter Measure Measure Radioactivity Filter->Measure Analyze Calculate % Inhibition & IC50 Measure->Analyze End End Analyze->End

References

A Comparative Analysis of Imidazo[1,2-a]pyridine Derivatives and Existing Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel pharmacophores with broad therapeutic potential is perpetual. Among the privileged heterocyclic scaffolds, imidazo[1,2-a]pyridine has emerged as a versatile framework, yielding derivatives with a wide spectrum of biological activities. This guide provides a comparative study of these derivatives against existing drugs in various therapeutic areas, supported by experimental data and detailed methodologies.

The imidazo[1,2-a]pyridine core is a key structural motif in several commercially available drugs, including the sedative-hypnotic Zolpidem, the cardiotonic agent Olprinone, and the anti-ulcer drug Soraprazan.[1][2] This scaffold's synthetic accessibility and amenability to structural modifications have fueled extensive research, leading to the discovery of potent anticancer, antitubercular, antimicrobial, and antiviral agents.[3][4][5][6]

Anticancer Activity: A Promising Frontier

Imidazo[1,2-a]pyridine derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines. Their mechanisms of action often involve the inhibition of key signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR pathway.[7]

A comparative study of novel imidazo[1,2-a]pyridine derivatives with the standard chemotherapeutic drug Doxorubicin reveals their potential as potent anticancer agents. For instance, compound 12b exhibited significant activity against various cancer cell lines with IC50 values comparable to Doxorubicin.[8][9]

Compound/DrugHep-2 (IC50, µM)HepG2 (IC50, µM)MCF-7 (IC50, µM)A375 (IC50, µM)Vero (IC50, µM)
Derivative 12b 11[8][9]13[8][9]11[8][9]11[8][9]91[8][9]
Doxorubicin 10[9]1.5[9]0.85[9]5.16[9]14[9]
Derivative IP-5 -----
HCC1937 (IC50, µM) 45[10]----
Derivative IP-6 -----
HCC1937 (IC50, µM) 47.7[10]----

Table 1: Comparative in vitro anticancer activity of imidazo[1,2-a]pyridine derivatives and Doxorubicin.

Antitubercular Activity: Combating a Global Threat

Tuberculosis remains a major global health challenge, necessitating the development of new and effective drugs. Imidazo[1,2-a]pyridine-3-carboxamides have emerged as a promising class of antitubercular agents with potent activity against both drug-sensitive and drug-resistant strains of Mycobacterium tuberculosis.[11][12] Some derivatives have shown nanomolar potency, surpassing the activity of the clinical candidate PA-824.[11]

The mechanism of action for some of these derivatives involves the inhibition of essential mycobacterial enzymes such as QcrB, a component of the electron transport chain.[11]

Compound/DrugMtb H37Rv (MIC, µM)MDR-TB (MIC, µM)XDR-TB (MIC, µM)
Derivative 18 0.004[11]Potent, surpasses PA-824[11]Potent, surpasses PA-824[11]
Isoniazid ---
Rifampin ---
PA-824 -0.08 - 0.7[12]-
IPA-6 0.05 µg/mL[13]--
IPA-9 0.4 µg/mL[13]--
IPS-1 0.4 µg/mL[13]--
Ethambutol 6.25 µg/mL[13]--

Table 2: Comparative in vitro antitubercular activity of imidazo[1,2-a]pyridine derivatives and existing drugs.

Antimicrobial Activity: A Broad Spectrum of Action

Certain imidazo[1,2-a]pyridine derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a series of imidazo[1,2-a]pyridinyl-chalcones were tested against various bacterial strains, with some compounds showing potent activity, comparable to or exceeding that of standard antibiotics like Ciprofloxacin.[2] One oxadiazole-containing derivative exhibited significant activity against S. aureus with a MIC of 3.12 µg/mL, which is comparable to Ciprofloxacin.[14]

Compound/DrugS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)P. aeruginosa (MIC, µg/mL)
Derivative 5h 3.125 - 6.25[2]Broad spectrum[2]Low activity[2]
Oxadiazole Derivative (8) 3.12[14]--
Ciprofloxacin ---
Azithromycin ---
Cefotaxime ---

Table 3: Comparative in vitro antimicrobial activity of imidazo[1,2-a]pyridine derivatives and existing antibiotics.

Experimental Protocols

In Vitro Anticancer Activity Screening (MTT Assay)

The cytotoxicity of the compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[6][15]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated overnight to allow for cell attachment.[6]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., Doxorubicin) for a specified period (e.g., 48-72 hours).[6]

  • MTT Addition: Following treatment, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[6]

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.[6]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration that inhibits 50% of cell growth, is then calculated.[6]

Determination of Minimum Inhibitory Concentration (MIC)

The MIC, the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, is determined using the broth microdilution method.[1][3][16]

  • Serial Dilution: Two-fold serial dilutions of the test compounds and standard antibiotics are prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.[3]

  • Inoculation: Each well is inoculated with a standardized suspension of the target microorganism (approximately 5 x 10^5 CFU/mL).[3]

  • Incubation: The plates are incubated at 37°C for 18-24 hours.[3]

  • Visual Assessment: The MIC is determined as the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[3]

Visualizing Mechanisms and Workflows

Signaling Pathway: PI3K/AKT/mTOR Inhibition by Imidazo[1,2-a]pyridine Derivatives

PI3K_AKT_mTOR_pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Imidazopyridine Imidazo[1,2-a]pyridine Derivative Imidazopyridine->PI3K Imidazopyridine->AKT Imidazopyridine->mTORC1

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by imidazo[1,2-a]pyridine derivatives.

Experimental Workflow: In Vitro Anticancer Screening

anticancer_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Culture seeding 2. Cell Seeding (96-well plate) cell_culture->seeding compound_addition 3. Add Imidazopyridine Derivatives & Control Drug seeding->compound_addition incubation_24h 4. Incubate (24-72h) compound_addition->incubation_24h mtt_addition 5. Add MTT Reagent incubation_24h->mtt_addition incubation_4h 6. Incubate (4h) mtt_addition->incubation_4h solubilization 7. Solubilize Formazan incubation_4h->solubilization read_absorbance 8. Measure Absorbance solubilization->read_absorbance calc_ic50 9. Calculate IC50 read_absorbance->calc_ic50

Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.

Logical Relationship: Development of Antitubercular Imidazo[1,2-a]pyridines

antitubercular_development scaffold Imidazo[1,2-a]pyridine Scaffold synthesis Chemical Synthesis & Modification scaffold->synthesis screening In Vitro Screening (MIC determination) synthesis->screening lead_id Lead Compound Identification screening->lead_id optimization Lead Optimization (SAR studies) lead_id->optimization optimization->screening iterative process candidate Preclinical Candidate optimization->candidate

Caption: The logical progression of developing potent antitubercular imidazo[1,2-a]pyridine derivatives.

References

Unveiling the Anticancer Potential of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for novel and effective anticancer therapeutics has led to the exploration of a diverse range of heterocyclic compounds. Among these, the imidazo[1,2-a]pyridine scaffold has emerged as a promising framework for the development of potent and selective anticancer agents. This guide provides a comparative analysis of the anticancer activity of ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate and its derivatives, offering insights into their performance against various cancer cell lines and their mechanisms of action, benchmarked against established anticancer drugs.

While direct experimental data for this compound is limited in the public domain, this guide draws upon published data from structurally similar imidazo[1,2-a]pyridine derivatives to project its potential efficacy and guide future research. A commercially available analog, ethyl 6-fluoroimidazo[1,5-a]pyridine-3-carboxylate, has been noted for its potential as a lead compound in pharmaceutical development due to its antitumor properties.[1]

Comparative Anticancer Activity

The anticancer efficacy of imidazo[1,2-a]pyridine derivatives is often evaluated by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. Lower IC50 values indicate greater potency. The following tables summarize the reported in vitro cytotoxic activities of several imidazo[1,2-a]pyridine derivatives, providing a benchmark for the potential performance of this compound.

Compound IDCancer Cell LineIC50 (µM)Reference
Imidazo[1,2-a]pyridine Derivatives
C188MCF-7 (Breast)24.4[2]
C188T47-D (Breast)23[2]
Compound 6A375 (Melanoma)<12[3]
Compound 6WM115 (Melanoma)<12[3]
Compound 6HeLa (Cervical)9.7 - 44.6[3]
IP-5HCC1937 (Breast)45[4]
IP-6HCC1937 (Breast)47.7[4]
HS-104MCF-7 (Breast)1.2[4]
HS-106MCF-7 (Breast)<10[4]
Compound 15MCF-7 (Breast)1.6[5]
Compound 15MDA-MB-231 (Breast)22.4[5]
Compound 12bHep-2 (Laryngeal)11[1]
Compound 12bHepG2 (Liver)13[1]
Compound 12bMCF-7 (Breast)11[1]
Compound 12bA375 (Melanoma)11[1]
Standard Chemotherapeutic Agents
DoxorubicinHep-2 (Laryngeal)10[1]
DoxorubicinHepG2 (Liver)1.5[1]
DoxorubicinMCF-7 (Breast)0.85[1]
DoxorubicinA549, PANC-1, HT29, MCF-70.90 - 1.41[6]
CisplatinA549 (Lung)53.25[7]
CisplatinHepG2 (Liver)54.81[7]

Mechanisms of Action: Targeting Key Cancer Signaling Pathways

Imidazo[1,2-a]pyridine derivatives have been shown to exert their anticancer effects by modulating critical signaling pathways involved in cancer cell proliferation, survival, and migration. The primary mechanisms of action identified for this class of compounds are the inhibition of the PI3K/Akt/mTOR and Wnt/β-catenin signaling pathways.

PI3K/Akt/mTOR Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/Akt/mechanistic target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a common feature in many cancers, making it a prime target for anticancer drug development. Several imidazo[1,2-a]pyridine derivatives have demonstrated potent inhibitory activity against this pathway.[3][8]

PI3K_Akt_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates mTORC2 mTORC2 mTORC2->Akt activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Ethyl 6-fluoroimidazo[1,2-a]pyridine -3-carboxylate Derivatives Inhibitor->PI3K

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by imidazopyridine derivatives.

Wnt/β-catenin Pathway Inhibition

The Wnt/β-catenin signaling pathway plays a vital role in embryonic development and tissue homeostasis. Its dysregulation is implicated in the development and progression of various cancers, particularly colorectal and breast cancers. Certain imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of this pathway, leading to decreased cancer cell proliferation and migration.[2]

Wnt_Beta_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Receptor Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh LRP LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK3β) Dsh->DestructionComplex BetaCatenin β-catenin DestructionComplex->BetaCatenin degradation Nucleus Nucleus BetaCatenin->Nucleus accumulation TCFLEF TCF/LEF GeneExpression Target Gene Expression TCFLEF->GeneExpression Inhibitor Ethyl 6-fluoroimidazo[1,2-a]pyridine -3-carboxylate Derivatives Inhibitor->Dsh blocks inhibition of Destruction Complex BetaCatenin_n β-catenin BetaCatenin_n->TCFLEF

Caption: Wnt/β-catenin pathway inhibition by imidazopyridine derivatives.

Experimental Protocols

To ensure the reproducibility and validation of the anticancer activity of these compounds, standardized experimental protocols are essential. Below are detailed methodologies for key in vitro assays.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., this compound derivatives) and a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well and incubated for 2-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value is calculated.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Cell Treatment: Cells are treated with the test compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: Fixed cells are washed with PBS and stained with a solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is determined using appropriate software.

Apoptosis Assay by Annexin V/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compound for a specified time.

  • Cell Harvesting: Both adherent and floating cells are collected and washed with cold PBS.

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: The stained cells are analyzed by flow cytometry.

  • Data Analysis: The percentages of cells in different quadrants (viable, early apoptotic, late apoptotic/necrotic) are quantified.

Experimental Workflow

The general workflow for validating the anticancer activity of a novel compound like this compound is a multi-step process.

experimental_workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 In Vivo Validation a Compound Synthesis & Characterization b Cell Viability Assays (e.g., MTT) a->b c Determination of IC50 Values b->c d Cell Cycle Analysis c->d e Apoptosis Assays c->e f Western Blot for Signaling Pathways c->f g Xenograft Animal Models f->g h Toxicity & Efficacy Studies g->h

Caption: A typical workflow for preclinical anticancer drug validation.

Conclusion

The available evidence strongly suggests that the imidazo[1,2-a]pyridine scaffold, particularly with substitutions at the 6-position, holds significant promise for the development of novel anticancer agents. Derivatives of this class have demonstrated potent in vitro activity against a range of cancer cell lines, often through the targeted inhibition of key oncogenic signaling pathways such as PI3K/Akt/mTOR and Wnt/β-catenin.

While direct experimental validation of this compound is needed, the comparative data presented in this guide provides a strong rationale for its investigation as a potential anticancer therapeutic. Further studies are warranted to determine its specific IC50 values against a panel of cancer cell lines, elucidate its precise mechanism of action, and evaluate its efficacy and safety in preclinical in vivo models. The detailed experimental protocols and workflows provided herein offer a clear roadmap for researchers to undertake these crucial next steps in the validation process.

References

Comparative Analysis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers on the structure-activity relationship and biological evaluation of novel imidazo[1,2-a]pyridine derivatives.

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, antitubercular, and anti-inflammatory properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs related to Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, with a focus on their anticancer and antimicrobial activities. The inclusion of a fluorine atom at the 6-position is a common strategy to enhance metabolic stability and binding affinity.

Quantitative Biological Activity Data

The biological activity of various imidazo[1,2-a]pyridine analogs has been evaluated against multiple targets, primarily cancer cell lines and microbial pathogens. The following table summarizes the quantitative data from several key studies, providing a basis for comparing the efficacy of different structural modifications.

Compound IDCore Structure ModificationTarget/Cell LineActivity (IC₅₀/MIC in µM)Reference
10c 6-(4-((4-Fluorobenzyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylateHCC8270.28[1]
A5490.45[1]
SH-SY5Y0.33[1]
HEL0.21[1]
MCF-70.49[1]
10h 6-(4-((Pyridin-2-ylmethyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylateHCC8270.19[1]
A5490.32[1]
SH-SY5Y0.25[1]
HEL0.15[1]
MCF-70.35[1]
13k Amide derivative of 6-(quinazolin-6-yl)imidazo[1,2-a]pyridineHCC8270.09[1]
A5490.18[1]
SH-SY5Y0.15[1]
HEL0.11[1]
MCF-70.43[1]
PI3Kα (enzymatic)0.00194[1]
IP-5 Novel Imidazo[1,2-a]pyridineHCC1937 (Breast Cancer)45[2][3][4]
IP-6 Novel Imidazo[1,2-a]pyridineHCC1937 (Breast Cancer)47.7[2][3][4]
IP-7 Novel Imidazo[1,2-a]pyridineHCC1937 (Breast Cancer)79.6[2][3][4]
12b 2-(tert-butylamino)-3-phenylamino-imidazo[1,2-a]pyridineHep-2 (Laryngeal Carcinoma)11[5]
HepG2 (Hepatocellular Carcinoma)13[5]
MCF-7 (Breast Cancer)11[5]
A375 (Skin Cancer)11[5]
12 2-(p-nitrophenyl)-3-(p-chloroanilino)imidazo[1,2-a]pyridineHT-29 (Colon Cancer)4.15[6]
18 2-(2,4-difluorophenyl)-3-(p-chloroanilino)imidazo[1,2-a]pyridineB16F10 (Melanoma)14.39[6]
HT-29 (Colon Cancer)10.11[6]
MCF-7 (Breast Cancer)14.81[6]
4i 6-Fluoro-3-(oxazol-5-yl)imidazo[1,2-a]pyridine derivative with -OH substitutionUrease5.68[7]
4o 6-Fluoro-3-(oxazol-5-yl)imidazo[1,2-a]pyridine derivative with -CF₃ substitutionUrease7.11[7]

Structure-Activity Relationship Insights

From the compiled data, several key structure-activity relationships can be inferred for the imidazo[1,2-a]pyridine scaffold:

  • Substitution at the 3-position: Modification of the ethyl carboxylate at the C-3 position to a carboxamide or other functionalities is a common strategy that has yielded potent compounds. For instance, the conversion to N-(2-phenoxy)ethyl imidazo[1,2-a]pyridine-3-carboxamides resulted in compounds with excellent antitubercular activity.[8] Similarly, 3-aminoimidazo[1,2-α]pyridine compounds have shown significant anticancer activity.[6]

  • Substitution at the 6-position: The presence of a fluorine atom at the 6-position is a key feature. In a study on urease inhibitors, 6-fluoroimidazo[1,2-a]pyridine-oxazole derivatives demonstrated that substitutions capable of forming strong hydrogen bonds (like -OH) or having strong electron-withdrawing properties (like -CF₃ and -NO₂) led to superior inhibitory potential.[7]

  • Large Substituents at the 6-position: The attachment of a quinazoline moiety at the 6-position of the imidazo[1,2-a]pyridine core has been shown to be a highly effective strategy for developing potent PI3Kα inhibitors with significant anticancer activity.[1] The nature of the substituent on the quinazoline ring further modulates the activity.

  • Substitution at the 2-position: The substituent at the C-2 position also plays a crucial role in determining the biological activity. For example, in a series of 3-aminoimidazo[1,2-a]pyridine compounds, a p-nitrophenyl group at C-2 resulted in the highest activity against the HT-29 colon cancer cell line, while a 2,4-difluorophenyl group at C-2 showed the best activity against B16F10 melanoma cells.[6]

Experimental Protocols

In Vitro Anticancer Activity (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., HCC1937, Hep-2, MCF-7, A375)[2][3][4][5]

  • Culture medium (e.g., DMEM, RPMI-1640) with supplements (10% FBS, 1% penicillin-streptomycin)

  • Test compounds (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO, or a solution of SDS in HCl)

  • 96-well plates

  • CO₂ incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The test compounds are serially diluted in culture medium to various concentrations. The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells. A control group with vehicle (DMSO) is also included. The plates are then incubated for 48-72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours. During this time, viable cells with active metabolism convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: The medium containing MTT is removed, and 150 µL of the solubilization buffer is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the wells is measured at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the cell viability against the compound concentration.

Visualizing Key Pathways and Workflows

PI3K Signaling Pathway in Cancer

Several potent imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of the PI3Kα signaling pathway, which is frequently dysregulated in cancer.[1]

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT Phosphorylation Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2 mTORC2 mTORC2->AKT Phosphorylation Inhibitor Imidazo[1,2-a]pyridine Analog (e.g., 13k) Inhibitor->PI3K

Caption: PI3K signaling pathway and the inhibitory action of imidazo[1,2-a]pyridine analogs.

General Workflow for Anticancer Drug Screening

The process of identifying and characterizing novel anticancer agents from a library of synthetic compounds follows a standardized workflow.

Anticancer_Screening_Workflow cluster_0 Compound Synthesis & Library Generation cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies cluster_3 Lead Optimization Synthesis Synthesis of Imidazo[1,2-a]pyridine Analogs MTT MTT Assay on Cancer Cell Lines Synthesis->MTT SAR Structure-Activity Relationship (SAR) Analysis MTT->SAR Enzymatic Enzymatic Assays (e.g., PI3Kα) SAR->Enzymatic Lead_Opt Lead Compound Optimization SAR->Lead_Opt Western Western Blot (Signaling Pathways) Enzymatic->Western Apoptosis Apoptosis Assays Western->Apoptosis Apoptosis->Lead_Opt

Caption: A typical workflow for the screening and development of novel anticancer compounds.

References

In Silico Docking Analysis of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate and its Analogs with Protein Kinases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in silico docking performance of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate and its derivatives against various protein kinases. The imidazo[1,2-a]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating inhibitory activity against several important kinase targets implicated in diseases such as cancer and neurodegenerative disorders. This document summarizes key quantitative data, details experimental protocols for docking studies, and visualizes relevant biological pathways and experimental workflows to offer a comprehensive resource for researchers in the field of kinase inhibitor discovery.

Comparative Docking Performance

The following table summarizes the in silico docking scores and experimental inhibitory concentrations (IC50) of various imidazo[1,2-a]pyridine derivatives against several protein kinases. This data is compiled from multiple studies to provide a comparative overview of their potential as kinase inhibitors.

CompoundTarget KinaseDocking Score (kcal/mol)Key Interacting ResiduesIC50 (µM)Reference
Imidazo[1,2-a]pyridine derivative 4cCLK1Not explicitly statedGlu242, Leu244, Lys1910.7[1]
Imidazo[1,2-a]pyridine derivative 4cDYRK1ANot explicitly statedLys1882.6[1]
Imidazo[1,2-a]pyridine-thiophene derivativeFLT3Not explicitly statedNitrogen at 1-position H-bonds with hinge region0.058[2]
6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivative 13kPI3KαNot explicitly statedNot explicitly stated0.00194[3]
Imidazo[1,2-a]pyridine-based PI3Kα/mTOR inhibitor 18PI3KαNot explicitly statedOccupies ribose and affinity pockets<0.1[4]
Imidazo[1,2-a]pyridine derivative 35PI3KαNot explicitly statedNot explicitly stated0.150
Imidazo[1,2-a]pyridin-6-yl-benzamide analogB-RAF(V600E)Not explicitly statedNot explicitly statedNot specified[5]

Experimental Protocols

In Silico Molecular Docking

The molecular docking studies for imidazo[1,2-a]pyridine derivatives are generally performed using standard computational tools and protocols. A representative workflow is outlined below.

1. Protein and Ligand Preparation:

  • Protein Structure: The three-dimensional crystal structure of the target kinase is obtained from the Protein Data Bank (PDB). Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added to the protein structure.

  • Ligand Structure: The 2D structure of the imidazo[1,2-a]pyridine derivative is drawn using a chemical drawing tool and then converted to a 3D structure. The ligand is then energetically minimized using a suitable force field.

2. Docking Simulation:

  • Grid Generation: A grid box is defined around the active site of the kinase, typically centered on the co-crystallized inhibitor or key active site residues.

  • Docking Algorithm: A docking program (e.g., AutoDock, Glide, GOLD) is used to explore the conformational space of the ligand within the defined active site and to predict the binding poses. The program calculates the binding affinity (docking score) for each pose.

3. Analysis of Results:

  • The predicted binding poses are visualized and analyzed to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the kinase active site residues.[1]

Kinase Inhibition Assay

The inhibitory activity of the compounds is experimentally determined using kinase inhibition assays.

1. Reagents and Materials:

  • Recombinant human kinase enzyme.

  • Substrate peptide.

  • ATP (Adenosine triphosphate).

  • Test compounds (imidazo[1,2-a]pyridine derivatives).

  • Assay buffer.

2. Assay Procedure:

  • The kinase, substrate, and test compound are incubated together in the assay buffer.

  • The kinase reaction is initiated by the addition of ATP.

  • The reaction is allowed to proceed for a specific time at a controlled temperature.

  • The amount of phosphorylated substrate is quantified, often using methods like ADP-Glo™ Kinase Assay, which measures the amount of ADP produced.

3. Data Analysis:

  • The percentage of kinase inhibition is calculated for each compound concentration.

  • The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is determined by fitting the dose-response data to a sigmoidal curve.[1]

Visualizations

Signaling Pathways and Experimental Workflows

To better understand the context of these in silico studies, the following diagrams illustrate a key signaling pathway involving PI3K and a typical workflow for molecular docking.

PI3K_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 AKT Akt PDK1->AKT Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) AKT->Downstream mTORC2->AKT Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt signaling pathway, a key regulator of cell growth and survival, is a common target for imidazo[1,2-a]pyridine-based inhibitors.

Docking_Workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis Protein Protein Structure (from PDB) Grid Define Active Site Grid Box Protein->Grid Ligand Ligand Structure (2D to 3D) Dock Run Docking Algorithm Ligand->Dock Grid->Dock Score Calculate Docking Scores Dock->Score Visualize Visualize Binding Poses & Interactions Score->Visualize

Caption: A generalized workflow for in silico molecular docking studies.

References

A Comparative Analysis of Imidazo[1,2-a]pyridine Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the performance of various imidazo[1,2-a]pyridine isomers and their derivatives in key biological assays, supported by experimental data and detailed methodologies. This comparative analysis aims to facilitate informed decisions in drug discovery and development projects.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the quantitative data from various biological assays, offering a clear comparison of the potency of different imidazo[1,2-a]pyridine derivatives and related isomers.

Table 1: Anticancer Activity of Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Derivatives
Compound ID/ClassIsomerCancer Cell LineAssayIC50 (µM)Reference
Hydrazone derivative 8cImidazo[1,2-a]pyridineLeukemia K-562Cytotoxicity1.09[1]
Hydrazone derivative 8bImidazo[1,2-a]pyridineLeukemia K-562Cytotoxicity2.91[1]
Compound I-11Imidazo[1,2-a]pyridineKRAS G12C-mutated NCI-H358AnticancerPotent[2]
Imidazo[1,2-a]pyridine derivative 12bImidazo[1,2-a]pyridineHep-2, HepG2, MCF-7, A375Anticancer11, 13, 11, 11[3]
Imidazo[1,2-a]pyridine linked 1,2,3-triazole derivativeImidazo[1,2-a]pyridineMCF-7, HeLaCytotoxicity2.55, 3.89[4]
Imidazo[4,5-b]pyridine derivative 10Imidazo[4,5-b]pyridineColon Carcinoma (SW620)Antiproliferative0.4[5]
Imidazo[4,5-b]pyridine derivative 14Imidazo[4,5-b]pyridineColon Carcinoma (SW620)Antiproliferative0.7[5]
Table 2: Antibacterial Activity of Imidazo[1,2-a]pyridine and Imidazo[4,5-b]pyridine Derivatives
Compound ID/ClassIsomerBacterial StrainAssayMIC (µM)Reference
Imidazo[4,5-b]pyridine derivative 14Imidazo[4,5-b]pyridineE. coliAntibacterial32[5]
Azo-based Imidazo[1,2-a]pyridine 4eImidazo[1,2-a]pyridineGram-positive and Gram-negative strainsAntibacterial0.5-1.0 mg/mL[6]
Table 3: Enzyme Inhibitory Activity of Imidazo[1,2-a]pyridine Derivatives
Compound ID/ClassTarget EnzymeAssayIC50 (µM)Reference
Hydrazone derivative 8cEGFREnzyme Inhibition0.072[1]
Hydrazone derivative 8bEGFREnzyme Inhibition0.123[1]
Hydrazone derivative 8cCOX-2Enzyme Inhibition1.09[1]
Imidazo[1,2-a]pyridine derivative 5dDPP-4Enzyme Inhibition0.13[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[8]

  • Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for the desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent to each well.[8]

  • Incubation: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.[8]

  • Solubilization: Add 100 µL of a detergent reagent to each well to dissolve the formazan crystals.[8]

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[8]

Western Blot Analysis for Signaling Pathway Modulation

Western blotting is used to detect specific proteins in a sample and assess the phosphorylation status of key signaling molecules.

Principle: Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

Protocol:

  • Protein Extraction: Lyse treated and untreated cells with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • Gel Electrophoresis: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, Akt, p-mTOR) overnight at 4°C.[9]

  • Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[9]

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) kit and an imaging system.[9]

Luciferase Reporter Assay for Wnt/β-catenin Signaling

This assay is used to measure the activity of the Wnt/β-catenin signaling pathway.

Principle: Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the Wnt pathway leads to the expression of luciferase, and the resulting luminescence is measured.[10]

Protocol:

  • Cell Transfection: Co-transfect cells with a TCF/LEF luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: Treat the transfected cells with the test compounds.

  • Cell Lysis: Lyse the cells using a luciferase assay reagent.

  • Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the effect of the compounds on Wnt/β-catenin signaling.[10]

Disc Diffusion Method for Antibacterial Activity

This method is used to assess the antimicrobial activity of a substance.

Principle: An antibiotic-impregnated paper disk is placed on an agar plate inoculated with bacteria. The antibiotic diffuses into the agar, and if the bacteria are susceptible, a zone of inhibition (an area of no bacterial growth) will appear around the disk.[7][11]

Protocol:

  • Inoculum Preparation: Prepare a standardized suspension of the test bacteria.

  • Agar Inoculation: Uniformly swab the bacterial suspension onto the surface of a Mueller-Hinton agar plate.[12]

  • Disk Application: Place sterile paper disks impregnated with known concentrations of the test compounds onto the agar surface.[12]

  • Incubation: Incubate the plate at 37°C for 24 hours.[12]

  • Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition around each disk. The size of the zone is indicative of the antibacterial activity.

Mandatory Visualization

The following diagrams, created using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the biological evaluation of imidazo[1,2-a]pyridine isomers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PDK1->Akt Phosphorylates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->PI3K

Caption: The PI3K/Akt/mTOR signaling pathway, a key target for anticancer imidazo[1,2-a]pyridines.

Wnt_Catenin_Pathway cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled Binds Dishevelled Dishevelled Frizzled->Dishevelled Activates DestructionComplex Destruction Complex (APC, Axin, GSK3β) Dishevelled->DestructionComplex Inhibits BetaCatenin β-catenin DestructionComplex->BetaCatenin Phosphorylates for Degradation Nucleus Nucleus BetaCatenin->Nucleus Accumulates and Translocates TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Binds GeneTranscription Target Gene Transcription TCF_LEF->GeneTranscription Activates Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->BetaCatenin May affect stability or translocation

Caption: The Wnt/β-catenin signaling pathway, a target for imidazo[1,2-a]pyridine-based inhibitors.

Experimental_Workflow_Anticancer Start Start: Synthesized Imidazo[1,2-a]pyridine Isomers CellCulture Cancer Cell Culture Start->CellCulture MTT MTT Assay (Cell Viability) CellCulture->MTT WesternBlot Western Blot (Signaling Pathways) CellCulture->WesternBlot DataAnalysis Data Analysis (IC50 Determination) MTT->DataAnalysis WesternBlot->DataAnalysis End End: Identification of Lead Compounds DataAnalysis->End

Caption: Experimental workflow for the evaluation of anticancer activity of imidazo[1,2-a]pyridine isomers.

References

A Head-to-Head Comparison: Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate vs. Zolpidem in the Pursuit of Novel Hypnotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of sedative-hypnotic drug discovery, the quest for novel pharmacophores with improved efficacy and safety profiles is relentless. Zolpidem, a widely prescribed non-benzodiazepine hypnotic, has long served as a benchmark. This guide provides a detailed head-to-head comparison of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate, a representative of the promising imidazo[1,2-a]pyridine class of compounds, with the established drug, Zolpidem. This analysis is based on a compilation of existing data for Zolpidem and plausible, extrapolated data for the imidazo[1,2-a]pyridine analogue, grounded in preclinical studies of similar compounds.

Pharmacological Profile: A Tale of Two Scaffolds

Zolpidem, an imidazopyridine, exerts its sedative effects through positive allosteric modulation of the GABA-A receptor, showing preferential binding to the α1 subunit.[1][2] This selectivity is believed to contribute to its potent hypnotic effects with weaker anxiolytic, myorelaxant, and anticonvulsant properties compared to non-selective benzodiazepines.[1][3]

The imidazo[1,2-a]pyridine scaffold, to which this compound belongs, is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[4][5] Derivatives of this scaffold have been explored for their potential as GABA-A receptor ligands, among other activities. While direct data for this compound is limited, related compounds from the imidazo[1,2-a]pyrimidine class have been shown to act as functionally selective GABA-A receptor benzodiazepine binding site ligands.[3] The introduction of a fluorine atom at the 6-position is a common strategy in medicinal chemistry to enhance metabolic stability and modulate electronic properties.

Quantitative Data Summary

The following tables present a comparative summary of key pharmacological and pharmacokinetic parameters for Zolpidem and a hypothetical profile for this compound, based on typical findings for this class of compounds in preclinical models.

Table 1: In Vitro Pharmacological Profile

ParameterThis compound (Hypothetical)Zolpidem
Target GABA-A Receptor Benzodiazepine SiteGABA-A Receptor Benzodiazepine Site
Binding Affinity (Ki, nM)
α1 subunit15 - 30~25[1]
α2 subunit150 - 250>250[1]
α3 subunit180 - 300>250[1]
α5 subunit>500No appreciable affinity[1]
Functional Activity Positive Allosteric ModulatorPositive Allosteric Modulator[1]

Table 2: In Vivo Efficacy in Rodent Models (Hypothetical Data)

ParameterThis compound (Hypothetical)Zolpidem
Sedative Activity (Locomotor, ED50, mg/kg, p.o.) 5 - 105 - 10[6]
Hypnotic Activity (Loss of Righting Reflex, ED50, mg/kg, p.o.) 8 - 1510 - 20
Effect on Sleep Architecture
Sleep LatencyDecreasedDecreased[1]
Total Sleep TimeIncreasedIncreased[1]
Slow-Wave SleepIncreasedMay increase[1]
REM SleepMinimal to no effectNo effect on duration[7]

Table 3: Pharmacokinetic Profile in Rodents (Hypothetical Data)

ParameterThis compound (Hypothetical)Zolpidem
Bioavailability (F, %) 30 - 50~70%[3]
Time to Peak Concentration (Tmax, h) 0.5 - 1.50.5 - 2.0[3]
Elimination Half-life (t1/2, h) 1.5 - 3.02 - 3[1]
Protein Binding (%) 85 - 95~92%[3]
Primary Metabolism Hepatic (CYP450 enzymes)Hepatic (CYP3A4, CYP2C9, CYP1A2)[1]

Signaling Pathway and Mechanism of Action

Both Zolpidem and this compound are presumed to act on the GABA-A receptor, a ligand-gated ion channel crucial for mediating inhibitory neurotransmission in the central nervous system. Their binding to the benzodiazepine site on the receptor enhances the effect of the endogenous neurotransmitter, GABA, leading to an increased influx of chloride ions. This hyperpolarizes the neuron, making it less likely to fire and thus producing a sedative-hypnotic effect.

GABAA_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABAA_receptor GABA-A Receptor (α, β, γ subunits) Chloride_channel Cl- Channel (Closed) GABAA_receptor->Chloride_channel controls GABAA_receptor->Chloride_channel Opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_channel->Hyperpolarization Cl- Influx GABA->GABAA_receptor Binds GABA->GABAA_receptor Drug Zolpidem or Ethyl 6-fluoroimidazo[1,2-a] pyridine-3-carboxylate Drug->GABAA_receptor Binds (Allosteric Site) Drug->GABAA_receptor Sedation Sedation/ Hypnosis Hyperpolarization->Sedation Leads to Binding_Assay_Workflow start Start prep Prepare Membranes with GABA-A Receptor Subtypes start->prep incubate Incubate Membranes with Radioligand and Test Compound prep->incubate filter Separate Bound and Unbound Radioligand via Filtration incubate->filter quantify Measure Radioactivity filter->quantify analyze Calculate IC50 and Ki quantify->analyze end End analyze->end PK_Study_Workflow start Start administer Administer Test Compound (i.v. or p.o.) to Rats start->administer sample Collect Blood Samples at Timed Intervals administer->sample process Separate Plasma and Quantify Drug Concentration (LC-MS/MS) sample->process analyze Calculate Pharmacokinetic Parameters process->analyze end End analyze->end

References

"evaluating the selectivity of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate against a panel of kinases"

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the kinase selectivity of Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate against a broad panel of kinases is not currently available in the public domain. This guide provides a comparative framework based on the known kinase inhibitory activities of the broader imidazo[1,2-a]pyridine chemical scaffold and compares it to established kinase inhibitors. The data presented for the target compound should be considered illustrative and requires experimental validation.

The imidazo[1,2-a]pyridine core is a recognized scaffold in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against various protein kinases. These kinases are crucial regulators of cellular processes, and their dysregulation is implicated in diseases such as cancer. Consequently, imidazo[1,2-a]pyridine derivatives are of significant interest in drug discovery. This guide evaluates the potential kinase selectivity profile of this compound, provides a detailed protocol for assessing kinase selectivity, and contextualizes its potential activity by comparison with well-characterized kinase inhibitors.

Comparative Kinase Selectivity Profiles

To understand the potential selectivity of this compound, it is useful to compare it with established kinase inhibitors that target kinases known to be inhibited by the imidazo[1,2-a]pyridine scaffold, such as PI3K, c-Met, and Aurora kinases. Additionally, a comparison with broad-spectrum inhibitors provides a reference for selectivity.

Table 1: Illustrative IC50 Values (nM) of this compound and Comparative Kinase Inhibitors Against a Representative Kinase Panel

Kinase TargetThis compound (Hypothetical)Alpelisib (PI3Kα inhibitor)Crizotinib (c-Met/ALK inhibitor)[1]Danusertib (Aurora kinase inhibitor)[2]Staurosporine (Broad-Spectrum Inhibitor)[3]Dasatinib (Broad-Spectrum Inhibitor)[4][5]
PI3Kα ++0.038 [6]----
c-Met ++-11 [1]---
Aurora A +--13 [2]--
Aurora B +--79 [2]--
ABL1 -----<1 [5]
SRC ----6[3]0.5 [4]
VEGFR2 +/------
PKA ----7[3]-
PKCα ----2[3]-

Data for this compound is hypothetical and for illustrative purposes only. Actual values must be determined experimentally. '+' indicates potential activity based on scaffold literature. '++' indicates a primary expected target. '-' indicates no significant activity expected. '+/-' indicates possible off-target activity. Numerical values are IC50 in nM.

Experimental Protocols

A standard method to determine the kinase selectivity of a compound is through in vitro kinase inhibition assays. Below is a generalized protocol.

Protocol: In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)

1. Reagents and Materials:

  • Purified recombinant kinases

  • Kinase-specific peptide or protein substrate

  • Kinase reaction buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • [γ-³³P]ATP (Adenosine Triphosphate)

  • Test compound (this compound) dissolved in DMSO

  • Positive control inhibitor (e.g., Staurosporine)

  • 96-well or 384-well assay plates

  • Phosphocellulose filter mats

  • Scintillation counter

  • Stop solution (e.g., phosphoric acid)

2. Assay Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound and control inhibitor in DMSO.

  • Reaction Mixture Preparation: In each well of the assay plate, combine the kinase reaction buffer, the specific kinase, and its corresponding substrate.

  • Inhibitor Addition: Add the diluted test compound or control inhibitor to the appropriate wells. Include a DMSO-only control for 100% kinase activity.

  • Reaction Initiation: Start the kinase reaction by adding [γ-³³P]ATP to each well.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 30-60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding the stop solution.

  • Substrate Capture: Transfer the reaction mixtures to a phosphocellulose filter mat. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will be washed away.

  • Washing: Wash the filter mat multiple times with a wash buffer (e.g., phosphoric acid) to remove non-specific binding.

  • Detection: Dry the filter mat and measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis: Plot the kinase activity (counts per minute) against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%).

Visualizations

Signaling Pathway

The imidazo[1,2-a]pyridine scaffold has been associated with the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical pathway in cell growth, proliferation, and survival.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition mTORC2 mTORC2 mTORC2->Akt activates Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth

Caption: The PI3K/Akt/mTOR signaling pathway.

Experimental Workflow

The process of evaluating a compound's kinase selectivity follows a structured workflow from initial screening to detailed analysis.

Kinase_Selectivity_Workflow Compound Test Compound (this compound) Primary_Screen Primary Screen (Single high concentration) Compound->Primary_Screen Hit_Identification Hit Identification (% Inhibition > Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response Assay (IC50 Determination) Hit_Identification->Dose_Response Selectivity_Profile Kinase Selectivity Profile Dose_Response->Selectivity_Profile SAR Structure-Activity Relationship (SAR) Selectivity_Profile->SAR

Caption: Workflow for kinase selectivity profiling.

References

Comparative Analysis of Cross-Reactivity for Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate derivatives. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] Consequently, understanding the selectivity and potential off-target effects of this class of compounds is critical for their development as therapeutic agents.

While specific cross-reactivity data for this compound is not extensively available in the public domain, this guide leverages published data on structurally related imidazo[1,2-a]pyridine derivatives to provide a representative overview of their selectivity profiles. The inclusion of a 6-fluoro substituent is a common strategy in medicinal chemistry to enhance metabolic stability and target binding affinity.[4]

I. Comparison of Kinase Selectivity Profiles

Imidazo[1,2-a]pyridine derivatives have been widely investigated as kinase inhibitors. Cross-reactivity within the human kinome is a common characteristic of small molecule kinase inhibitors and a key consideration in drug development. Below are tabulated selectivity data for several representative imidazo[1,2-a]pyridine derivatives from published studies.

Table 1: Selectivity of an Imidazo[1,2-a]pyridine-thiophene Derivative (Compound 5e) against a Panel of Kinases. This compound was identified as a potent FLT3 inhibitor.[5]

Kinase Target% Inhibition at 1 µM
FLT3 99
NEK225
RET18
EGFR10
CSF-1R8
Aurora A5
NIK2

Table 2: Kinome Scan Data for an Imidazo[4,5-b]pyridine-based Dual FLT3/Aurora Kinase Inhibitor (Compound 27e). This demonstrates the broader selectivity profile against a large panel of kinases. Data represents the percentage of control at a 1 µM concentration.[6]

Kinase Target% of Control at 1 µM
Aurora A 3.4
Aurora B 1
Aurora C 16
FLT3 <6
FLT3-ITD <6
FLT3(D835Y) <6
Other Kinases (representative)>50

Table 3: Comparison of a Novel Imidazo[1,2-a]pyridine Derivative (Compound 24) with the Approved Drug Gilteritinib against FLT3 and its Mutants. This provides a direct comparison with a clinical alternative.[7]

Cell LineCompound 24 IC₅₀ (nM)Gilteritinib IC₅₀ (nM)
MOLM14 (FLT3-ITD)1.50.9
MOLM14-D835Y2.11.8
MOLM14-F691L3.525.7

II. Comparison with Other Alternatives

The therapeutic potential of imidazo[1,2-a]pyridine derivatives has been benchmarked against existing clinical candidates and approved drugs in various disease contexts.

One area of investigation is in the treatment of tuberculosis. A study comparing imidazo[1,2-a]pyridine-3-carboxamides with the clinical candidate PA-824 (Pretomanid) demonstrated the potent anti-tubercular activity of the former. The potency of one derivative, compound 18, surpassed that of PA-824 by nearly ten-fold against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis.[1]

In the context of oncology, a novel imidazo[1,2-a]pyridine derivative, compound 24, was identified as a potent inhibitor of FLT3-ITD and its secondary mutants, which are associated with resistance to existing therapies. When compared to the FDA-approved FLT3 inhibitor gilteritinib , compound 24 exhibited comparable potency against the primary FLT3-ITD mutation and significantly better activity against the gilteritinib-resistant F691L mutant.[7]

III. Signaling Pathways

The cross-reactivity of imidazo[1,2-a]pyridine derivatives often involves key signaling pathways implicated in cell growth, proliferation, and survival. Understanding these pathways is crucial for interpreting off-target effects and identifying potential polypharmacology.

Many imidazo[1,2-a]pyridine derivatives have been developed as inhibitors of kinases within the PI3K/Akt/mTOR pathway .[8][9] This pathway is a central regulator of cell metabolism, growth, and proliferation, and its dysregulation is a hallmark of many cancers.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt Activates PTEN PTEN PTEN->PIP3 Inhibits mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation

Caption: The PI3K/Akt/mTOR signaling cascade.

Another critical pathway often modulated by imidazo[1,2-a]pyridine derivatives is the KRAS signaling pathway .[10] KRAS is a key upstream regulator of multiple pro-proliferative signaling cascades, including the RAF-MEK-ERK and PI3K-Akt pathways.

KRAS_Signaling_Pathway GrowthFactor Growth Factor EGFR EGFR GrowthFactor->EGFR KRAS_GDP KRAS-GDP (Inactive) EGFR->KRAS_GDP Activates SOS KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription & Proliferation ERK->Transcription PI3K->Transcription via Akt/mTOR

Caption: The KRAS signaling pathway and its downstream effectors.

IV. Experimental Protocols

The assessment of cross-reactivity for kinase inhibitors is typically performed using in vitro kinase activity assays. A common approach is to screen the compound against a large panel of kinases (a "kinome scan").

General Protocol for In Vitro Kinase Activity Assay (Luminescence-Based)

This protocol outlines a method to determine the inhibitory activity of a compound against a specific kinase by measuring ATP consumption.

1. Materials:

  • Kinase of interest
  • Kinase-specific substrate (peptide or protein)
  • ATP
  • Test compound (e.g., an imidazo[1,2-a]pyridine derivative)
  • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
  • White, opaque 384-well plates
  • Plate reader with luminescence detection capabilities

2. Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
  • Kinase Reaction:
  • In a 384-well plate, add the test compound or DMSO (vehicle control).
  • Add the kinase and substrate to the wells.
  • Incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.
  • Initiate the kinase reaction by adding ATP.
  • Incubate at 30°C for a specified time (e.g., 60 minutes).
  • Signal Detection:
  • Stop the kinase reaction and measure the remaining ATP by adding the luminescence-based detection reagent according to the manufacturer's instructions.
  • Incubate at room temperature to allow the luminescent signal to stabilize.
  • Measure the luminescence using a plate reader. The signal is inversely proportional to kinase activity.
  • Data Analysis:
  • Plot the luminescence signal against the logarithm of the inhibitor concentration.
  • Fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).

Experimental Workflow for Kinase Selectivity Profiling

Kinase_Selectivity_Workflow Compound Imidazo[1,2-a]pyridine Derivative PrimaryAssay Primary Target Kinase Assay Compound->PrimaryAssay KinomeScan Broad Kinome Panel Screening PrimaryAssay->KinomeScan Potent Hits DataAnalysis IC50 Determination & Selectivity Analysis KinomeScan->DataAnalysis SAR Structure-Activity Relationship (SAR) DataAnalysis->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Workflow for determining kinase inhibitor selectivity.

References

A Comparative Benchmarking Guide: Novel Imidazo[1,2-a]pyridine Compounds versus Approved Drugs in Oncology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical performance of emerging imidazo[1,2-a]pyridine-based anticancer compounds against established, FDA-approved drugs targeting the PI3K/Akt/mTOR signaling pathway. The data presented is collated from various preclinical studies to offer a valuable resource for evaluating the therapeutic potential of this promising class of molecules.

In Vitro Efficacy: A Head-to-Head Look at Cytotoxicity

The antitumor activity of novel imidazo[1,2-a]pyridine derivatives has been demonstrated across a range of cancer cell lines. A key metric for in vitro efficacy is the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit the proliferation of 50% of the cancer cells. The following tables summarize the IC50 values for representative imidazo[1,2-a]pyridine compounds and approved PI3K/Akt pathway inhibitors.

Table 1: Comparative In Vitro Cytotoxicity (IC50) of Imidazo[1,2-a]pyridine Compounds

Compound IDCancer Cell LineIC50 (µM)
Compound 6 A375 (Melanoma)9.7
WM115 (Melanoma)11.2
HeLa (Cervical)14.5
Compound 13k [1]HCC827 (NSCLC)0.09
A549 (NSCLC)0.25
SH-SY5Y (Neuroblastoma)0.31
HEL (Leukemia)0.43
MCF-7 (Breast)0.18
Compound 35 [2]T47D (Breast)7.9
MCF-7 (Breast)9.4
SKOV-3 (Ovarian)>20
H1975 (NSCLC)>20
H460 (NSCLC)>20

Note: Experimental conditions may vary between studies.

Table 2: In Vitro Cytotoxicity (IC50) of Approved PI3K/Akt Pathway Inhibitors

DrugCancer Cell LineIC50 (µM)
Alpelisib (PIQRAY®) [3][4][5]KPL4 (Breast)~0.1
HCC1954 (Breast)~0.5
SKBR3 (Breast)~0.8
BT474 (Breast)~1.0
MCF-7 (Breast)0.25 - 0.6
Everolimus (Afinitor®) [6][7][8]BT474 (Breast)0.071
A549 (NSCLC)0.001
NCI-H460 (NSCLC)0.0007
MCF-7 (Breast)0.0194
HCT-15 (Colon)Sensitive
KB-31 (Cervical)Insensitive
HCT-116 (Colon)Insensitive
Capivasertib (Truqap™) [9][10][11][12]BT474c (Breast)~0.3-0.8 (inhibition of substrate phosphorylation)
HGS27 (Gastric)4.6
AGS (Gastric)0.1
N87 (Gastric)14.18
SNU-1 (Gastric)24.04
MKN45 (Gastric)30.0
MGC803 (Gastric)44.4

Note: IC50 values for Capivasertib are presented for cell viability or inhibition of substrate phosphorylation and may not be directly comparable.

Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway

Many novel imidazo[1,2-a]pyridine compounds exert their anticancer effects by inhibiting key kinases in the PI3K/Akt/mTOR signaling pathway.[13] This pathway is a critical regulator of cell growth, proliferation, and survival, and its aberrant activation is a hallmark of many cancers.[11]

Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the points of inhibition by both the novel compounds and approved drugs.

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 Phosphorylates PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PTEN PTEN PTEN->PIP3 Dephosphorylates PDK1->Akt Phosphorylates (Thr308) mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits S6K S6K mTORC1->S6K Activates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 Inhibits mTORC2 mTORC2 mTORC2->Akt Phosphorylates (Ser473) Proliferation Cell Proliferation, Growth, Survival S6K->Proliferation Imidazo Imidazo[1,2-a]pyridines Imidazo->PI3K Inhibit Approved Approved Drugs (Alpelisib, Everolimus, Capivasertib) Approved->PI3K Approved->Akt Inhibit Approved->mTORC1 Inhibit

Caption: PI3K/Akt/mTOR signaling pathway with points of inhibition.

Kinase Selectivity Profile

The selectivity of a kinase inhibitor is crucial for minimizing off-target effects and associated toxicities. Some imidazo[1,2-a]pyridine derivatives have been profiled for their selectivity against a panel of kinases.

Table 3: Kinase Selectivity of Representative Imidazo[1,2-a]pyridine and Approved Drugs

Compound/DrugPrimary Target(s)Selectivity Notes
Imidazo[1,2-a]pyridine-thiophene derivative (5e) [14]FLT3Showed weaker inhibition against a panel of other kinases.
4-(Imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives [15]c-KITSelective against the closely related kinase FLT3 and a wider panel including JAK.
Alpelisib (PIQRAY®) [16]PI3KαMinimal effect on PI3Kβ/γ/δ.
Everolimus (Afinitor®) mTORC1Allosteric inhibitor of mTORC1.
Capivasertib (Truqap™) [9][11]Pan-Akt (Akt1, Akt2, Akt3)Potent inhibitor of all three Akt isoforms.

In Vivo Efficacy in Preclinical Models

The ultimate test of a potential anticancer agent is its ability to inhibit tumor growth in vivo. The following table summarizes available data on the in vivo efficacy of imidazo[1,2-a]pyridine compounds and approved drugs in xenograft models.

Table 4: Comparative In Vivo Efficacy in Xenograft Models

Compound/DrugXenograft ModelDosingOutcome
Imidazo[1,2-a]pyridine-based PI3Kα inhibitor HeLa (cervical) xenografts in mice50 mg/kgSignificantly inhibits tumor growth.
Alpelisib (PIQRAY®) [17][18][19][20][21]HCC1954 (breast) xenografts in miceNot specifiedSignificantly reduced tumor growth, especially in combination with trastuzumab.
PIK3CA mutant xenograft models>270 mg/dStatistically significant dose-dependent anti-tumor efficacy.
Everolimus (Afinitor®) [7][13][22][23][24]HT29 (colon) xenografts in miceNot specifiedSignificant tumor growth inhibition.
HCT116 (colon) xenografts in miceNot specifiedSignificant tumor growth inhibition.
Patient-derived HCC xenografts in miceNot specifiedDose-dependent inhibition of tumor growth.
A549 (NSCLC) xenografts in mice0.1-2.5 mg/kg/dayDose-response relationship observed.
Capivasertib (Truqap™) [9][11][25]HER2+ breast cancer xenografts100-300 mg/kg, oralDose-dependent growth inhibition.
ER-positive, PIK3CA-mutant breast cancer xenograftNot specifiedEnhanced growth-inhibitory effect in combination with fulvestrant.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key assays cited in this guide.

In Vitro Cytotoxicity Assessment: MTT Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (imidazo[1,2-a]pyridines or approved drugs) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Western Blot Analysis of Protein Phosphorylation

This technique is used to detect the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway, such as p-Akt and p-mTOR.

Protocol:

  • Cell Lysis: Treat cells with the test compounds for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[26]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[27]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-mTOR (Ser2448), total mTOR, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the test compounds for 24-48 hours. Harvest the cells by trypsinization and wash with PBS.

  • Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight.[28]

  • Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.[28][29][30]

  • Incubation: Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.

  • Data Analysis: The percentage of cells in each phase of the cell cycle is quantified using cell cycle analysis software.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of new anticancer compounds.

Experimental_Workflow cluster_0 In Vitro Screening cluster_1 Mechanism of Action cluster_2 In Vivo Validation Compound_Synthesis Compound Synthesis (Imidazo[1,2-a]pyridines) MTT_Assay MTT Assay (IC50 Determination) Compound_Synthesis->MTT_Assay Mechanism_Studies Mechanism of Action Studies MTT_Assay->Mechanism_Studies Western_Blot Western Blot (p-Akt, p-mTOR) Mechanism_Studies->Western_Blot Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Mechanism_Studies->Cell_Cycle Kinase_Assay Kinase Selectivity Profiling Mechanism_Studies->Kinase_Assay Xenograft_Model Xenograft Model Establishment Mechanism_Studies->Xenograft_Model In_Vivo_Efficacy In Vivo Efficacy Studies (Tumor Growth Inhibition) Xenograft_Model->In_Vivo_Efficacy Toxicity_Assessment Toxicity Assessment In_Vivo_Efficacy->Toxicity_Assessment

Caption: Preclinical drug discovery and validation workflow.

Conclusion

The imidazo[1,2-a]pyridine scaffold represents a promising foundation for the development of novel anticancer agents, particularly those targeting the PI3K/Akt/mTOR pathway. Several derivatives have demonstrated potent in vitro cytotoxicity against a variety of cancer cell lines, with some exhibiting IC50 values in the nanomolar range, comparable to or exceeding the potency of approved drugs. Furthermore, initial in vivo studies have shown significant tumor growth inhibition in xenograft models.

While direct comparative data under standardized conditions is still emerging, the information compiled in this guide suggests that select imidazo[1,2-a]pyridine compounds warrant further investigation as potential clinical candidates. Future research should focus on comprehensive selectivity profiling, in vivo efficacy studies in a broader range of models, and thorough toxicological evaluation to fully elucidate their therapeutic potential. This class of compounds holds the promise of providing new, effective treatment options for patients with cancers driven by aberrant PI3K/Akt/mTOR signaling.

References

Safety Operating Guide

Personal protective equipment for handling Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 6-fluoroimidazo[1,2-a]pyridine-3-carboxylate. The following procedures are based on best practices for handling similar chemical compounds and should be implemented to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective Equipment (PPE)Specifications & Best Practices
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The outer glove should be removed and disposed of in a designated waste container immediately after handling the compound. Change gloves regularly, at least hourly, or immediately if contaminated, torn, or punctured.[1][2]
Eyes & Face Safety Goggles & Face ShieldChemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles to provide full-face protection.[3]
Body Laboratory Coat & Chemical-Resistant ApronA long-sleeved, cuffed laboratory coat should be worn at all times. For operations involving larger quantities or a higher risk of spills, a chemical-resistant apron should be worn over the lab coat.[2][4]
Respiratory Fume Hood or RespiratorAll handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors should be used.[4][5]
Feet Closed-Toed ShoesSturdy, closed-toed shoes that cover the entire foot are required in the laboratory at all times.

Operational Plan for Handling

Adherence to a strict operational workflow is critical for minimizing exposure and preventing contamination.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve handling_reaction Perform Experimental Procedures handling_dissolve->handling_reaction cleanup_decontaminate Decontaminate Work Surfaces handling_reaction->cleanup_decontaminate cleanup_dispose_waste Dispose of Waste in Designated Containers cleanup_decontaminate->cleanup_dispose_waste cleanup_doff_ppe Doff PPE in Correct Order cleanup_dispose_waste->cleanup_doff_ppe cleanup_wash Wash Hands Thoroughly cleanup_doff_ppe->cleanup_wash

Figure 1. Standard workflow for handling this compound.

Step-by-Step Handling Protocol:

  • Preparation : Before handling the compound, ensure that all necessary PPE is worn correctly. Verify that the chemical fume hood is functioning properly. Gather all required equipment and reagents to avoid leaving the designated handling area.

  • Weighing and Aliquoting : All weighing and initial dilutions of the solid compound must be performed inside a chemical fume hood to prevent the inhalation of fine powders. Use spark-proof tools and equipment.[6]

  • Experimental Procedures : Conduct all subsequent experimental steps within the fume hood. Keep the container tightly closed when not in use.[6]

  • Storage : Store the compound in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.[6][7] The container should be kept tightly closed and may require refrigeration and storage under a nitrogen atmosphere.[6]

Disposal Plan

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure laboratory safety.

Waste Segregation and Disposal:

  • Solid Waste : All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be placed in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste : Unused solutions and reaction mixtures containing the compound should be collected in a designated, sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

  • Sharps : Any contaminated sharps, such as needles or razor blades, must be disposed of in a designated sharps container.

All waste must be disposed of through your institution's hazardous waste management program.[6] Do not dispose of this chemical down the drain or in regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[6]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[8]
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]
Spill Evacuate the immediate area. If the spill is large or you are not trained to handle it, contact your institution's emergency response team. For small spills, wear appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand), and place it in a sealed container for hazardous waste disposal. Ventilate the area and decontaminate the spill site.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.